Lauryl Stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
dodecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTVEUGOGWTHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063765, DTXSID201022413 | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-18-alkyl esters | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-25-3, 68412-12-4, 68201-20-7 | |
| Record name | Dodecyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, C12-14-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-18-alkyl esters | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-14-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9A08VM57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Lauryl Stearate and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lauryl Stearate, its synonyms, and its applications in scientific research, with a particular focus on drug development. This document details its physicochemical properties, experimental protocols for its use in formulations, and potential signaling pathway interactions.
Nomenclature and Synonyms of this compound
This compound is a fatty acid ester with a variety of synonyms used across scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and accurate identification of the compound.
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | dodecyl octadecanoate[1] |
| CAS Number | 5303-25-3[2][3][4] |
| Molecular Formula | C30H60O2[1][3][4] |
| Other Synonyms | Dodecyl stearate[1][2][3], Octadecanoic acid, dodecyl ester[1][2][3], Stearic acid, dodecyl ester[1][3] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its application in various formulations, influencing factors such as solubility, stability, and release characteristics.
| Property | Value | Source |
| Molecular Weight | 452.8 g/mol | [1][5][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 40.0 to 42.0 °C | [6] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [7] |
| Density | 0.9 ± 0.1 g/cm³ | [7] |
Experimental Protocols
This compound is utilized in various pharmaceutical formulations, primarily in solid lipid nanoparticles (SLNs) for drug delivery and as a lubricant in tablet manufacturing.
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, a common technique for encapsulating lipophilic drugs.
Materials:
-
This compound (as the solid lipid)
-
Drug to be encapsulated (lipophilic)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 5-10°C above its melting point (around 50-55°C) in a beaker placed in a water bath.
-
Dissolve the lipophilic drug in the molten this compound with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Polysorbate 80) in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring at a moderate speed using a magnetic stirrer.
-
After the complete addition of the aqueous phase, subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Sonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size (typically 5-15 minutes).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to solidify and form the SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation followed by redispersion in purified water.
-
Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.
This protocol provides a general method for the quantification of this compound in a semi-solid formulation, such as a cream, using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).
Materials and Reagents:
-
Cream formulation containing this compound
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
Instrumentation:
-
HPLC system equipped with an ELSD
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used, starting with a lower percentage of Mobile Phase B and increasing over time to elute the lipophilic this compound. An example gradient could be: 0-5 min (70% B), 5-15 min (70-95% B), 15-20 min (95% B), 20-25 min (95-70% B).
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of this compound in the sample.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cream formulation into a centrifuge tube.
-
Add a known volume of methanol and vortex vigorously for several minutes to extract the this compound.
-
Centrifuge the mixture to separate the precipitated cream components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-ELSD Analysis:
-
Set the HPLC and ELSD parameters. Typical ELSD settings include a drift tube temperature of 50-70°C and a nebulizing gas (nitrogen) pressure of 3-4 bar.
-
Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the amount in the original cream formulation.
-
Caption: General workflow for quantifying this compound in a cream formulation using HPLC-ELSD.
Potential Signaling Pathway Interactions
While direct studies on the signaling pathways affected by this compound are limited, its components, lauric acid and stearic acid, are known to interact with various cellular signaling pathways, particularly those involved in lipid metabolism and inflammation. It is plausible that this compound, upon hydrolysis, could influence these pathways.
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[8][9][10] The activation of PPARs can lead to the regulation of genes involved in fatty acid uptake, oxidation, and storage.
Caption: Hypothetical pathway of this compound influencing PPAR-mediated gene expression.
Some fatty acids have been shown to modulate inflammatory responses by affecting the NF-κB signaling pathway.[2][6][11] This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
References
- 1. ijpsr.com [ijpsr.com]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium lauryl sulphate alters the mRNA expression of lipid-metabolizing enzymes and PPAR signalling in normal human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl Stearate: A Comprehensive Technical Guide for Researchers
A deep dive into the chemical properties, synthesis, analysis, and pharmaceutical applications of Dodecyl Stearate (CAS No: 5303-25-3), a versatile fatty acid ester.
Abstract
Dodecyl stearate, the ester of dodecanol and stearic acid, is a multifaceted compound with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug delivery and formulation development. With a focus on providing actionable information for researchers, scientists, and drug development professionals, this document consolidates key technical data and methodologies to support further innovation and application of dodecyl stearate.
Chemical and Physical Properties
Dodecyl stearate, also known as lauryl stearate, is a saturated fatty acid ester. Its chemical structure consists of a C12 alkyl chain from dodecanol esterified to the C18 acyl chain of stearic acid. This composition imparts desirable properties such as lubricity and hydrophobicity, making it a valuable excipient in various formulations.
| Property | Value | Reference |
| CAS Number | 5303-25-3 | |
| Molecular Formula | C30H60O2 | |
| Molecular Weight | 452.81 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 44-46 °C | |
| Boiling Point | > 250 °C at 10 mmHg | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and oils. |
Synthesis of Dodecyl Stearate
Dodecyl stearate can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and process conditions.
Chemical Synthesis: Fischer Esterification
The most common chemical synthesis route is the Fischer esterification of stearic acid with dodecanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine stearic acid (1 molar equivalent) and dodecanol (1.2 molar equivalents).
-
Solvent and Catalyst Addition: Add toluene as the solvent to facilitate the removal of water. Add a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C). The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity products with fewer byproducts. Lipases are commonly used for the esterification of fatty acids.
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled shaker, combine stearic acid (1 molar equivalent) and dodecanol (1 molar equivalent) in a solvent-free system or in an organic solvent such as hexane.
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically 5-10% by weight of the substrates.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (typically 50-60 °C) with continuous shaking. The removal of water can be facilitated by applying a vacuum or by adding molecular sieves to the reaction mixture.
-
Monitoring and Purification: Monitor the reaction progress by analyzing samples using gas chromatography (GC). Once the desired conversion is reached, the enzyme can be recovered by filtration for reuse. The product can be purified by removing any unreacted starting materials, for example, by vacuum distillation or chromatography.
Analytical Methods
The purity and identity of dodecyl stearate are typically assessed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the qualitative and quantitative analysis of dodecyl stearate.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the dodecyl stearate sample in a suitable organic solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the dodecyl stearate peak based on its retention time and characteristic mass spectrum, which will show a molecular ion peak (M+) at m/z 452.8 and fragmentation patterns corresponding to the dodecyl and stearoyl moieties.
Applications in Drug Development
Dodecyl stearate's physicochemical properties make it a valuable excipient in various pharmaceutical dosage forms.
Lubricant in Tablet Formulations
In solid dosage forms, lubricants are crucial for reducing friction between the tablet and the die wall during ejection. Stearates are widely used for this purpose.[1]
Experimental Protocol for Tablet Formulation:
-
Blending: Prepare a powder blend of the active pharmaceutical ingredient (API) and other excipients (e.g., diluents, binders, disintegrants).
-
Lubricant Addition: Add dodecyl stearate (typically 0.5-2.0% w/w) to the powder blend. Mix for a short period (e.g., 2-5 minutes) to ensure uniform distribution without over-lubrication, which can negatively impact tablet hardness and dissolution.
-
Compression: Compress the lubricated blend into tablets using a tablet press.
-
Evaluation: Evaluate the tablets for properties such as hardness, friability, disintegration time, and dissolution rate to assess the effectiveness of the lubrication.
Solid Lipid Nanoparticles (SLNs) for Drug Delivery
Dodecyl stearate can be used as a solid lipid matrix for the encapsulation of lipophilic drugs in Solid Lipid Nanoparticles (SLNs). SLNs are a promising drug delivery system that can enhance the bioavailability and provide controlled release of the encapsulated drug.[2]
Experimental Protocol for SLN Preparation (Hot Homogenization Method):
-
Lipid Phase Preparation: Melt the dodecyl stearate by heating it to approximately 10-15 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization (HPH) for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release profile.
Conclusion
Dodecyl stearate is a well-characterized fatty acid ester with established applications in the pharmaceutical and cosmetic industries. Its synthesis is achievable through straightforward chemical or enzymatic methods, and its analysis can be reliably performed using standard chromatographic techniques. For drug development professionals, dodecyl stearate offers significant potential as a lubricant in solid dosage forms and as a lipid matrix in advanced drug delivery systems like solid lipid nanoparticles. The detailed protocols and technical data presented in this guide are intended to facilitate further research and development of innovative formulations leveraging the unique properties of dodecyl stearate.
References
An In-depth Technical Guide to the Safety of Octadecanoic Acid, Dodecyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of octadecanoic acid, dodecyl ester (CAS No. 5303-25-3), also known as dodecyl stearate or lauryl stearate. This document summarizes available data on its physical, chemical, and toxicological properties, and details the standard experimental protocols used to assess the safety of such substances.
Chemical and Physical Properties
Octadecanoic acid, dodecyl ester is the ester of stearic acid and dodecyl alcohol. It functions as a skin-conditioning agent and emollient in cosmetic formulations.[1]
| Identifier | Value |
| Chemical Name | Octadecanoic acid, dodecyl ester |
| Synonyms | Dodecyl stearate, this compound, Dodecyl octadecanoate, Stearic acid, dodecyl ester |
| CAS Number | 5303-25-3 |
| Molecular Formula | C30H60O2 |
| Molecular Weight | 452.8 g/mol [1] |
| Physical State | Solid |
| Solubility | Insoluble in water |
Toxicological Data
The available data indicates that octadecanoic acid, dodecyl ester has a low order of toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including dodecyl stearate, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[1]
Acute Toxicity
| Endpoint | Result | Species | Reference |
| Oral LD50 | Low acute toxicity. For structurally similar fatty acid esters, LD50 values are generally > 5 g/kg. | Rat | General assessment for fatty acid esters |
| Dermal LD50 | Not available. Expected to be of low toxicity based on the low oral toxicity and poor dermal absorption. | - | - |
| Inhalation LC50 | Not available. Not expected to be a significant route of exposure due to low vapor pressure. | - | - |
Irritation and Sensitization
| Endpoint | Result | Species | Reference |
| Skin Irritation | Generally non- to mildly irritating.[2][3] | Rabbit | [2][3] |
| Eye Irritation | Can cause slight, transient ocular irritation.[2][3] | Rabbit | [2][3] |
| Skin Sensitization | Not considered to be a skin sensitizer.[2][3] | Guinea Pig | [2][3] |
Genotoxicity
| Endpoint | Result | Test System | Reference |
| Ames Test | Negative. Stearic acid, a component, was non-mutagenic in the Ames test.[2][3] | Salmonella typhimurium | [2][3] |
Experimental Protocols
The following are detailed methodologies for key toxicological studies, based on internationally recognized OECD guidelines.
Acute Oral Toxicity - OECD 401
-
Principle: The test substance is administered orally by gavage in graduated doses to groups of experimental animals, with one dose per group. Observations of effects and mortality are made.
-
Test Animals: Typically rats, at least 5 of the same sex per dose level.
-
Procedure:
-
Animals are fasted prior to administration.
-
The test substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.
Acute Dermal Toxicity - OECD 402
-
Principle: The test substance is applied to the skin of experimental animals in a single dose.
-
Test Animals: Typically rats or rabbits.
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
After 24 hours, the residual test substance is removed.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
-
Data Analysis: The LD50 is determined, and any observed pathological changes are recorded.
Skin Irritation/Corrosion - OECD 404
-
Principle: The test substance is applied to a small area of the skin of a single animal.
-
Test Animals: Albino rabbit.
-
Procedure:
-
Approximately 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of shaved skin.
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Skin reactions are scored according to a standardized grading system.
-
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.
Eye Irritation/Corrosion - OECD 405
-
Principle: The test substance is instilled into the conjunctival sac of one eye of the experimental animal.
-
Test Animals: Albino rabbit.
-
Procedure:
-
A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is placed in the conjunctival sac of one eye.
-
The eyelids are held together for about one second. The other eye remains untreated and serves as a control.
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.
-
Ocular lesions (cornea, iris, and conjunctivae) are scored using a standardized system.
-
-
Data Analysis: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are recorded and used to classify the irritation potential of the substance.
Skin Sensitization - OECD 406 (Guinea Pig Maximization Test)
-
Principle: The test assesses the potential of a substance to induce skin sensitization. It involves an induction phase and a subsequent challenge phase.
-
Test Animals: Guinea pigs.
-
Procedure:
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in adjuvant, adjuvant alone, and the test substance in a suitable vehicle.
-
Day 7: The same test site is treated topically with the test substance, usually under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A challenge patch with the test substance (at a non-irritating concentration) is applied to a naive site on the flank for 24 hours.
-
-
Skin reactions at the challenge site are observed at 48 and 72 hours after the start of the challenge.
-
-
Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group that did not receive the induction exposure to the test substance.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.
-
Test System: At least five strains of bacteria are used.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver).
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Visualizations
Caption: A generalized workflow for chemical safety assessment, from initial evaluation to risk characterization.
References
An In-depth Technical Guide to the Solubility of Lauryl Stearate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of lauryl stearate (dodecyl octadecanoate), a long-chain wax ester. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents solubility data for its constituent fatty acid, stearic acid, as a relevant proxy. Furthermore, it details a standard experimental protocol for determining the solubility of waxy solids and provides a logical workflow for this process.
Introduction to this compound
This compound (CAS 5303-25-3) is an ester formed from the reaction of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid).[1][2] It is a waxy solid at room temperature with a melting point of approximately 41°C.[3] As a long-chain, non-polar molecule, its solubility is dictated by the principle of "like dissolves like." It is primarily used in cosmetics and pharmaceutical formulations as an emollient, skin conditioning agent, emulsion stabilizer, and lubricant.[1][4]
Solubility Profile
This compound, being a wax ester, is generally soluble in non-polar organic solvents and exhibits very low solubility in polar solvents.[5] General solubility characteristics for wax esters include solubility in:
-
Aromatic hydrocarbons
-
Ethers
-
Esters
-
Ketones
-
Chloroform[5]
Conversely, it is practically insoluble in water.[6] The long, saturated hydrocarbon chains of both the lauryl alcohol and stearic acid moieties dominate the molecule's character, making it highly hydrophobic.[7][8]
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, the solubility of stearic acid, its primary constituent by mass, has been well-studied and serves as a valuable reference point for formulation development. The behavior of stearic acid provides strong indications for solvent selection for its esters.
The table below summarizes the experimentally determined solubility of stearic acid in several common organic solvents at various temperatures, measured via the gravimetric method.[3][9]
| Solvent | Temperature (°C) | Temperature (K) | Molar Mass Solubility ( g/mol ) | Mole Fraction (x₁) |
| Methanol | 28 | 301 | 0.021 | 0.012 |
| 30 | 303 | 0.024 | 0.014 | |
| 35 | 308 | 0.034 | 0.019 | |
| 38 | 311 | 0.043 | 0.024 | |
| 40 | 313 | 0.050 | 0.028 | |
| Ethanol | 28 | 301 | 0.088 | 0.035 |
| 30 | 303 | 0.100 | 0.039 | |
| 35 | 308 | 0.134 | 0.051 | |
| 38 | 311 | 0.163 | 0.061 | |
| 40 | 313 | 0.186 | 0.069 | |
| Acetone | 28 | 301 | 0.082 | 0.018 |
| 30 | 303 | 0.091 | 0.020 | |
| 35 | 308 | 0.117 | 0.026 | |
| 38 | 311 | 0.138 | 0.030 | |
| 40 | 313 | 0.155 | 0.034 | |
| Ethyl Acetate | 28 | 301 | 0.198 | 0.068 |
| 30 | 303 | 0.224 | 0.076 | |
| 35 | 308 | 0.297 | 0.098 | |
| 38 | 311 | 0.355 | 0.115 | |
| 40 | 313 | 0.400 | 0.128 |
Data sourced from G. S. B. K. A. Ginting, et al. (2007), ScienceAsia.[3][9] The solubility of stearic acid was found to be highest in ethyl acetate, followed by ethanol, acetone, and methanol.[3] This trend is influenced by solvent polarity and hydrogen bonding capabilities.[3]
Experimental Protocol for Solubility Determination
The following section details a standard gravimetric method for determining the solubility of a solid solute like this compound in an organic solvent. This method is reliable for generating precise solubility data at controlled temperatures.[3][10]
-
This compound (solute), high purity (>99%)
-
Selected organic solvent (e.g., ethanol, acetone, hexane)
-
Analytical balance (accuracy ±0.0001 g)
-
Isothermal water bath or temperature-controlled shaker
-
Sealed glass vials or flasks (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars
-
Syringe with a micropore filter (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing bottles or watch glasses
-
Drying oven or vacuum desiccator
-
Thermometer
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Place the vial in the isothermal water bath set to the desired experimental temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation. The time required for equilibration should be determined empirically.
-
-
Sample Collection:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.
-
Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a micropore filter to prevent the transfer of any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, labeled weighing bottle.
-
Record the total weight of the weighing bottle and the aliquot.
-
Evaporate the solvent from the aliquot. This can be done by placing the weighing bottle in a drying oven at a temperature below the boiling point of the solvent and below the melting point of this compound, or by using a vacuum desiccator at room temperature.
-
Continue the drying process until a constant weight of the remaining solid (this compound) is achieved. This is confirmed by repeated weighing until the mass does not change significantly between measurements.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound and the mass of the empty weighing bottle from the total mass of the bottle plus the aliquot.
-
Solubility is typically expressed as grams of solute per 100 g of solvent or as a mole fraction.
-
Visualization of Experimental Workflow
The logical steps involved in the experimental determination of solubility can be visualized as a workflow.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. scienceasia.org [scienceasia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 6. Stearic acid | 57-11-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Thermal Properties of Pure Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal properties of pure Lauryl Stearate (also known as Dodecyl Stearate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this fatty acid ester in their work, particularly in applications where its thermal behavior is a critical parameter. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.
Core Thermal Properties
This compound is the ester of lauryl alcohol and stearic acid. It is a white, waxy solid at room temperature. Its thermal characteristics are fundamental to its application in various fields, including as an emollient, thickener, and phase change material.
Physical and Thermal Data
| Property | Value | Units | Notes / Synonyms |
| Chemical Name | Dodecyl octadecanoate | - | This compound, Dodecyl Stearate |
| CAS Number | 5303-25-3 | - | - |
| Molecular Formula | C₃₀H₆₀O₂ | - | - |
| Molecular Weight | 452.8 | g/mol | [1] |
| Physical State | Solid | - | At standard temperature and pressure |
| Melting Point | ~41 | °C | [2] |
| Boiling Point | 484.9 ± 13.0 | °C | At 760 mmHg[2] |
| Flash Point | 255.5 ± 9.7 | °C | [2] |
| Density | 0.9 ± 0.1 | g/cm³ | [2] |
| Heat of Fusion | Data not available in searched literature. | J/g | - |
| Specific Heat Capacity | Data not available in searched literature. | J/(g·K) | - |
| Thermal Conductivity | Data not available in searched literature. | W/(m·K) | - |
| Decomposition Temp. | Data not available in searched literature. | °C | See Section 2.2 for typical TGA protocol. |
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the typical methodologies for determining the key thermal properties of fatty acid esters like this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the melting point and heat of fusion of a material.
Methodology:
-
Sample Preparation: A small sample of high-purity this compound (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.
-
Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature sufficiently above its melting point (e.g., 80 °C).
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in an open ceramic or aluminum TGA crucible.
-
Instrument Setup: The TGA instrument is tared to zero with an empty crucible.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a high temperature, for instance, 600 °C, to ensure complete decomposition.
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperatures at specific weight loss percentages (e.g., 5%, 50%) are determined to characterize the thermal stability.
Logical Relationship of Thermal Properties in Formulation
The thermal properties of this compound are interconnected and influence its suitability for various applications, especially in drug delivery systems where it might be used as a lipid matrix for controlled release or as a component in solid lipid nanoparticles.
Conclusion
This guide has consolidated the available data on the thermal properties of pure this compound and outlined the standard methodologies for their determination. While foundational properties such as melting and boiling points are established, a notable gap exists in the publicly available, experimentally determined data for its heat of fusion, specific heat capacity, and thermal conductivity. For applications requiring precise thermal management and modeling, it is recommended that these properties be determined experimentally using the protocols described herein. The provided workflows and diagrams serve as a practical reference for setting up such experimental investigations.
References
Spectroscopic Profile of Lauryl Stearate: A Technical Guide
Introduction
Lauryl Stearate (also known as dodecyl octadecanoate) is a wax ester composed of lauryl alcohol and stearic acid. It finds extensive application in the cosmetic and personal care industry as an emollient, skin conditioning agent, and thickener. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and stability testing. Spectroscopic analysis provides a powerful toolkit for the structural elucidation and characterization of such compounds. This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.
Data Presentation
The following sections summarize the key spectroscopic data for this compound. The NMR and IR data are predicted based on established chemical shift and absorption frequency databases for analogous long-chain esters, providing a reliable reference for experimental verification. The mass spectrometry data is derived from publicly available experimental results.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ - (Lauryl chain) |
| ~2.28 | Triplet | 2H | -CH₂ -C=O (Stearate chain) |
| ~1.62 | Quintet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |
| ~1.25 | Broad Singlet | ~48H | -(CH₂ )n- (Overlapping methylene groups of both chains) |
| ~0.88 | Triplet | 6H | -CH₃ (Terminal methyl groups of both chains) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~173.9 | C =O (Ester carbonyl) |
| ~64.4 | -O-C H₂- (Lauryl chain) |
| ~34.4 | -C H₂-C=O (Stearate chain) |
| ~31.9 | -(C H₂)n- (Methylene carbons) |
| ~29.7 - ~29.1 | -(C H₂)n- (Overlapping methylene carbons of both chains) |
| ~25.9 | -O-CH₂-C H₂- |
| ~25.0 | -C H₂-CH₂-C=O |
| ~22.7 | -C H₂-CH₃ (Adjacent to terminal methyls) |
| ~14.1 | -C H₃ (Terminal methyl carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FT-IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, ~2918, ~2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| ~1738 | Strong | C=O stretching of the ester group |
| ~1465 | Medium | C-H bending (scissoring) of CH₂ groups |
| ~1377 | Medium | C-H bending (symmetric) of CH₃ groups |
| ~1170 | Strong | C-O stretching of the ester group |
| ~722 | Medium | C-H rocking of long methylene chains ((CH₂)n, n ≥ 4) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.
Mass Spectrometry Data (Electron Ionization - EI) [1][2]
| m/z | Relative Intensity (%) | Assignment of Fragment Ion |
| 57 | 99.99 | [C₄H₉]⁺ |
| 43 | 92.73 | [C₃H₇]⁺ |
| 285 | 81.13 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl cation) |
| 55 | 56.93 | [C₄H₇]⁺ |
| 71 | 49.89 | [C₅H₁₁]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: The data can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
-
Pellet Formation: Apply high pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: The analysis can be performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography:
-
Column: Use a non-polar capillary column suitable for the analysis of fatty acid esters.
-
Injector: Set the injector temperature to a high value (e.g., 250°C) to ensure complete vaporization.
-
Oven Program: Use a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation and elution of the compound (e.g., start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 5 minutes).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.
-
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and quality control, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference data.
References
Lauryl Stearate in Scientific Research: An In-depth Technical Guide for Drug Development Professionals
An exploration of the applications of Lauryl Stearate in advanced drug delivery systems, focusing on its role in the formulation of lipid-based nanoparticles for targeted therapies.
Introduction
This compound, the ester of lauryl alcohol and stearic acid, is a waxy solid that has garnered significant interest in pharmaceutical research and development.[1][2] Its lipophilic nature, biocompatibility, and ability to form stable matrices make it an excellent candidate for various drug delivery applications.[3][4] This technical guide provides a comprehensive overview of the utilization of this compound in scientific research, with a particular focus on its application in the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for targeted drug delivery, especially in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical formulations. These properties influence its behavior as an excipient and its performance in drug delivery systems.
| Property | Value | Reference(s) |
| Chemical Name | Dodecyl octadecanoate | [3] |
| Synonyms | This compound, Dodecyl stearate | [1][3] |
| CAS Number | 5303-25-3 | [1] |
| Molecular Formula | C30H60O2 | [2][3] |
| Molecular Weight | 452.8 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 41°C | [2] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| LogP (calculated) | 14.52 | [2] |
| Purity | >99% | [1] |
| Storage | Room temperature | [1] |
Applications in Drug Delivery: SLNs and NLCs
This compound is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug delivery systems designed to improve the therapeutic index of various drugs.
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, surfactants, and water.[5] The solid lipid core can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This unstructured lipid core offers higher drug loading capacity and reduces the potential for drug expulsion during storage compared to SLNs.
Key Advantages of this compound-Based Nanoparticles:
-
Controlled and Sustained Release: The solid matrix of this compound allows for the prolonged release of encapsulated drugs.[4]
-
Improved Bioavailability: By encapsulating poorly water-soluble drugs, these nanoparticles can enhance their oral bioavailability.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized to target specific tissues or cells, such as tumor cells.
-
Protection of Labile Drugs: The lipid matrix protects sensitive drug molecules from enzymatic and hydrolytic degradation.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based nanoparticles. While stearic acid is a component of this compound, many published protocols utilize stearic acid as the primary solid lipid. The following protocols are based on these established methods and can be adapted for formulations specifically using this compound.
Preparation of Doxorubicin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of doxorubicin-loaded SLNs using a hot homogenization technique followed by ultrasonication.
Materials:
-
This compound (or Stearic Acid as a proxy)
-
Doxorubicin Hydrochloride
-
Soybean Lecithin (or another suitable surfactant)
-
Polysorbate 80 (Tween 80)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Centrifuge
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 10°C above its melting point (around 51°C).
-
Dissolve the specified amount of Doxorubicin Hydrochloride and soybean lecithin in the molten lipid under magnetic stirring to form a clear lipid phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Polysorbate 80 in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the hot pre-emulsion to probe sonication at a specific amplitude for a set duration (e.g., 10 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticle pellet with deionized water to remove any un-encapsulated drug and excess surfactant.
-
Resuspend the final SLN pellet in a suitable buffer (e.g., PBS) for further characterization and use.
-
Experimental workflow for preparing Doxorubicin-loaded SLNs.
Determination of Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) and drug loading (DL) are critical parameters to quantify the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Quantify the amount of free, un-encapsulated drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following formulas:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
In Vitro Drug Release Study
This protocol outlines a dialysis bag method to assess the in vitro release profile of the drug from the nanoparticles.
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticle formulation in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and evaluation of lipid-based nanoparticles. Note that some of this data is derived from studies using stearic acid as the solid lipid, which serves as a close proxy for this compound.
Table 1: Physicochemical Characterization of Paclitaxel-Loaded NLCs
| Formulation Code | Solid Lipid : Liquid Lipid Ratio | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| NLC-1 | Stearic Acid : Oleic Acid (9:1) | 172.8 ± 0.8 | 0.25 ± 0.02 | -28.1 ± 1.2 | 85.2 ± 1.5 |
| NLC-2 | Stearic Acid : Oleic Acid (8:2) | 185.4 ± 1.2 | 0.28 ± 0.03 | -25.6 ± 0.9 | 87.6 ± 1.1 |
| NLC-3 | Stearic Acid : Capryol 90 (9:1) | 276.0 ± 2.1 | 0.31 ± 0.01 | -24.9 ± 0.7 | 87.6 ± 0.9 |
| NLC-4 | Stearic Acid : Capryol 90 (8:2) | 314.0 ± 3.5 | 0.35 ± 0.04 | -20.2 ± 1.3 | 84.3 ± 1.8 |
Data adapted from studies on paclitaxel-loaded NLCs for illustrative purposes.[3][6]
Table 2: In Vitro Release of Paclitaxel from Stearic Acid-Based SLNs
| Time (hours) | Cumulative Release (%) from SLNs with 0.5% Poloxamer | Cumulative Release (%) from SLNs with 1.0% Poloxamer | Cumulative Release (%) from SLNs with 1.5% Poloxamer |
| 1 | 5.2 | 4.1 | 3.5 |
| 2 | 8.9 | 6.8 | 5.9 |
| 4 | 12.5 | 9.7 | 8.2 |
| 8 | 17.6 | 14.3 | 12.0 |
| 12 | 21.3 | 18.1 | 15.4 |
| 24 | 25.0 | 22.5 | 19.8 |
Data adapted from a study on paclitaxel release from stearic acid SLNs to illustrate a typical release profile.[5]
Impact on Cellular Signaling Pathways: The PI3K/Akt Pathway in Breast Cancer
A significant application of this compound-based nanoparticles is in the targeted delivery of anticancer drugs. These nanocarriers can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentration in cancer cells and potentially overcoming drug resistance mechanisms. One of the key signaling pathways implicated in breast cancer progression and drug resistance is the PI3K/Akt/mTOR pathway.[7][8][9]
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis.[10] Aberrant activation of this pathway is a common feature in many cancers, including breast cancer, and is often associated with resistance to chemotherapy.[11] Nanoparticles loaded with drugs like doxorubicin or specific PI3K inhibitors can be designed to target cancer cells and modulate this pathway.[12]
PI3K/Akt signaling pathway modulation by Doxorubicin-loaded nanoparticles.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
MCF-7 breast cancer cells
-
Drug-loaded this compound nanoparticles
-
Blank (drug-free) nanoparticles
-
Free drug solution
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Conclusion
This compound is a versatile and valuable excipient in the field of pharmaceutical sciences, particularly for the development of advanced drug delivery systems. Its favorable physicochemical properties make it an ideal candidate for formulating Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. These nanoparticle systems offer significant advantages in terms of controlled drug release, enhanced bioavailability, and the potential for targeted delivery to specific disease sites. The ability to encapsulate therapeutic agents and modulate critical cellular signaling pathways, such as the PI3K/Akt pathway in cancer, highlights the immense potential of this compound-based nanocarriers in developing more effective and less toxic therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the capabilities of this compound in their future research endeavors.
References
- 1. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. banglajol.info [banglajol.info]
- 4. Preparation and characterization of solid lipid nanoparticles loaded with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Solid Lipid Nanoparticles Loaded with a Highly Active Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. The PI3K/AKT/mTOR signaling pathway in breast cancer: Review of clinical trials and latest advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
- 11. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lauryl Stearate: A Comprehensive Technical Guide for Phase Change Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate, also known as dodecyl octadecanoate, is a fatty acid ester that is gaining attention as a potential organic phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (typically between solid and liquid states). This property makes them highly suitable for a variety of thermal energy storage and temperature regulation applications. For the pharmaceutical and drug development sectors, PCMs with phase transition temperatures near physiological conditions are of particular interest for applications such as temperature-controlled transport of sensitive biologicals and thermally-activated drug delivery systems.
This technical guide provides an in-depth overview of this compound as a PCM, covering its thermophysical properties, synthesis, experimental characterization, and potential applications in the pharmaceutical and drug development fields.
Thermophysical Properties of this compound
The performance of a PCM is primarily determined by its thermophysical properties. While extensive data on eutectic mixtures of lauric and stearic acid is available, specific data for the single-component ester, this compound, is less common. This section summarizes the available quantitative data for this compound.
| Property | Value | Unit | Source(s) |
| Chemical Formula | C₃₀H₆₀O₂ | - | [1][2][3] |
| Molecular Weight | 452.80 | g/mol | [1][2][3] |
| Melting Point | 41 - 48 | °C | [4][5] |
| Density | 0.858 | g/cm³ | [4] |
| Latent Heat of Fusion | Not explicitly found in searches | J/g | - |
| Thermal Conductivity | Not explicitly found in searches | W/(m·K) | - |
Note: The latent heat of fusion and thermal conductivity are critical parameters for a PCM. While direct experimental values for this compound were not found in the literature search, it is expected to be in a similar range to other long-chain fatty acid esters. For reference, eutectic mixtures of lauric and stearic acid exhibit a latent heat of fusion in the range of 160-180 J/g.[6] The thermal conductivity of organic PCMs is generally low, often requiring the incorporation of high-conductivity materials to enhance heat transfer rates.[7][8]
Synthesis of this compound
This compound is typically synthesized through a process called Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (stearic acid) with an alcohol (lauryl alcohol).[9][10][11][12][13]
Reaction:
Stearic Acid + Lauryl Alcohol ⇌ this compound + Water
An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water produced is removed from the reaction mixture.[11][12][13]
Experimental Protocols for Characterization
The characterization of this compound as a PCM involves several key experiments to determine its thermophysical properties and thermal reliability.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the melting temperature and latent heat of fusion of a PCM.[14][15]
Methodology:
-
A small, precisely weighed sample of this compound is placed in an aluminum pan.
-
The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).
-
The heat flow into the sample is measured as a function of temperature.
-
The melting point is identified as the peak temperature of the endothermic phase transition, and the latent heat of fusion is calculated from the area under the peak.[14]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of the PCM.[16]
Methodology:
-
A sample of this compound is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.[16]
Thermal Conductivity Measurement
The thermal conductivity of the PCM in both its solid and liquid states is a crucial parameter for designing thermal energy storage systems. Various methods can be employed for this measurement, such as the transient plane source (TPS) technique or the hot-wire method.[7]
Methodology (Transient Plane Source):
-
A sensor consisting of a thin, electrically insulated nickel spiral is placed in contact with the this compound sample.
-
A short electrical pulse is passed through the sensor, generating a small amount of heat.
-
The temperature increase of the sensor is recorded as a function of time.
-
The thermal conductivity of the material is calculated from the temperature versus time response.
Visualization of Experimental Workflows
Synthesis of this compound (Fischer Esterification)
Caption: Fischer Esterification workflow for this compound synthesis.
Characterization of this compound as a PCM
Caption: Experimental workflow for characterizing this compound as a PCM.
Applications in Drug Development
The application of PCMs in drug delivery is an emerging field, with a focus on creating "smart" systems that release therapeutic agents in response to specific stimuli, such as temperature.[17][18][19][20][21][22][23] While specific studies on this compound for drug delivery are limited, the principles demonstrated with other fatty acids and their esters are applicable.
Thermally-Activated Drug Release
The solid-to-liquid phase transition of a PCM can be harnessed to trigger the release of an encapsulated drug.[17][19][20][21]
Mechanism:
-
A therapeutic drug is encapsulated within a solid matrix of this compound.
-
This formulation is administered to the target site.
-
A localized temperature increase, for example, through focused ultrasound or near-infrared (NIR) irradiation of co-encapsulated photothermal agents, raises the temperature of the PCM above its melting point.[17][19][20]
-
The this compound matrix melts, leading to the rapid release of the encapsulated drug at the desired location.[17][19]
This approach offers the potential for on-demand drug delivery, which can enhance therapeutic efficacy and minimize systemic side effects.[19][23]
Biocompatibility and Safety
For any material to be used in pharmaceutical applications, its biocompatibility and safety are of paramount importance. Fatty acid esters, in general, are considered to be biocompatible and have low toxicity.[17][19][24] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations when formulated to be non-irritating.[1] While this provides a good indication of its safety, further specific toxicological studies would be required for its approval in drug delivery applications.
Conclusion
This compound presents itself as a promising organic phase change material with a melting temperature that could be suitable for various thermal energy storage applications, including those in the pharmaceutical and drug development sectors. Its synthesis via Fischer esterification is a well-established process, and its characterization can be performed using standard thermal analysis techniques. While there is a need for more specific data on its latent heat of fusion and thermal conductivity, the potential for its use in thermally-activated drug delivery systems, based on the principles established for similar fatty acid-based PCMs, warrants further investigation. Its favorable safety profile, as suggested by its use in cosmetics, provides a strong foundation for its exploration in biomedical applications. Further research is encouraged to fully elucidate the thermophysical properties of this compound and to explore its efficacy in advanced drug delivery platforms.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Octadecanoic acid, dodecyl ester [webbook.nist.gov]
- 4. This compound | CAS#:5303-25-3 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thermal Characterization of Lauric-Stearic Acid/Expanded Graphite Eutectic Mixture as Phase Change Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matsc.ktu.lt [matsc.ktu.lt]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous processing of phase-change materials into uniform nanoparticles for near-infrared-triggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase-Change Materials for Controlled Release and Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. Thermo-responsive systems for controlled drug delivery [pubmed.ncbi.nlm.nih.gov]
- 24. 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lauryl Stearate in Cosmetic Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl Stearate, the ester of lauryl alcohol and stearic acid, is a well-established ingredient in the cosmetic and personal care industry. This technical guide provides an in-depth analysis of its application in cosmetic science research, focusing on its physicochemical properties, functions, and the methodologies used to substantiate its efficacy and safety. This document is intended to be a comprehensive resource for researchers, formulators, and drug development professionals engaged in the creation of advanced skincare and cosmetic products.
Introduction
This compound (CAS No. 5303-25-3) is a wax-like ester primarily utilized in cosmetic formulations as a skin-conditioning agent and emollient. Its molecular structure, consisting of a long-chain fatty acid and a long-chain fatty alcohol, imparts desirable sensory characteristics and functional properties to a wide range of products, from lotions and creams to color cosmetics. This guide will delve into the scientific principles underlying its use, presenting available data on its performance and the experimental frameworks for its evaluation.
Physicochemical Properties
A fundamental understanding of this compound's physical and chemical characteristics is crucial for its effective incorporation into cosmetic formulations.
| Property | Value | Source |
| Chemical Name | Dodecyl octadecanoate | |
| INCI Name | This compound | |
| CAS Number | 5303-25-3 | |
| Molecular Formula | C30H60O2 | |
| Molecular Weight | 452.8 g/mol | |
| Appearance | Waxy solid | |
| Solubility | Insoluble in water; soluble in oils |
Functions in Cosmetic Formulations
The primary functions of this compound in cosmetic products are as a skin-conditioning agent and an emollient. Emollient esters are typically used at concentrations ranging from 3% to 20% w/w in skincare emulsions.
Emollience and Skin Conditioning
As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. It achieves this by forming a thin, non-greasy, lubricating layer on the skin's surface, which helps to reduce flaking and improve skin's overall texture.
Interaction with the Stratum Corneum
The primary mechanism of action of this compound is biophysical. It forms a semi-occlusive film on the stratum corneum, the outermost layer of the epidermis. This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration. By reinforcing the skin's natural barrier, this compound helps to protect the skin from environmental stressors.
Caption: Mechanism of action of this compound as an emollient on the stratum corneum.
Experimental Protocols for Efficacy Substantiation
The efficacy of emollients like this compound is evaluated through a variety of in-vivo and in-vitro methods. The following are standard protocols used in the cosmetic industry.
Assessment of Skin Hydration
-
Objective: To measure the effect of a formulation containing this compound on the hydration level of the stratum corneum.
-
Method:
-
Subject Recruitment: A panel of subjects with dry to normal skin is recruited.
-
Acclimatization: Subjects are acclimatized in a controlled environment (temperature and humidity).
-
Baseline Measurement: Baseline skin hydration is measured on the volar forearm using a Corneometer®.
-
Product Application: A standardized amount of the test formulation is applied to a defined area. A control area is left untreated or treated with a placebo.
-
Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated and compared between the treated and control sites.
-
Assessment of Transepidermal Water Loss (TEWL)
-
Objective: To evaluate the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.
-
Method:
-
Subject Recruitment and Acclimatization: As described for skin hydration assessment.
-
Baseline Measurement: Baseline TEWL is measured using a Tewameter® on the volar forearm.
-
Product Application: A standardized amount of the test formulation is applied.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals.
-
Data Analysis: The change in TEWL from baseline is calculated and compared between the treated and control sites. A decrease in TEWL indicates an improvement in barrier function.
-
Caption: Generalized experimental workflow for evaluating the efficacy of an emollient.
Synthesis of this compound
This compound is commercially produced through the esterification of stearic acid with lauryl alcohol. For cosmetic applications, enzymatic synthesis is an increasingly popular method due to its specificity, milder reaction conditions, and the perception of being a more "natural" process.
Enzymatic Esterification
-
Enzyme: Immobilized lipases, such as those from Candida antarctica (e.g., Novozym® 435), are commonly used.
-
Substrates: Stearic acid and lauryl alcohol.
-
Solvent: The reaction can be carried out in a solvent-free system or in a non-polar organic solvent.
-
Conditions: The reaction is typically conducted at a controlled temperature (e.g., 60-80°C) with continuous stirring to facilitate the removal of water, which is a byproduct of the reaction and can inhibit the enzyme.
-
Purification: The resulting this compound is then purified to remove unreacted substrates and the enzyme.
Caption: Schematic of the enzymatic synthesis of this compound.
Safety and Toxicology
The safety of this compound for use in cosmetics has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel.
CIR Safety Assessment
The CIR Expert Panel concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating.
Comedogenicity
Comedogenicity Testing Protocol (Rabbit Ear Assay):
-
Test Substance Preparation: The ingredient is typically diluted in a non-comedogenic vehicle.
-
Animal Model: New Zealand albino rabbits are used.
-
Application: The test substance is applied daily to the inner ear of the rabbit for a specified period (e.g., two weeks). The other ear serves as a control.
-
Evaluation: The ears are visually and microscopically examined for the formation of comedones (clogged pores).
-
Scoring: The degree of comedogenicity is rated on a scale.
Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound directly interacts with or modulates any specific cutaneous signaling pathways. Its primary mode of action is considered to be biophysical, relating to its emollient and occlusive properties on the surface of the stratum corneum.
Conclusion
This compound is a versatile and widely used emollient in the cosmetic industry. Its efficacy in improving skin hydration and barrier function is attributed to its ability to form a semi-occlusive film on the skin's surface. While it has a good safety profile, formulators should be mindful of the potential for comedogenicity associated with stearate esters and conduct appropriate testing on final formulations. Further research to generate specific quantitative efficacy data for this compound would be beneficial to the cosmetic science community.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources and Synthesis of Lauryl Stearate
Abstract
This compound, the ester of lauryl alcohol and stearic acid, is a wax ester with significant applications in the cosmetic, pharmaceutical, and industrial sectors. Its properties as an emollient, skin conditioning agent, and lubricant make it a valuable ingredient in various formulations. This technical guide provides a comprehensive overview of the natural sources of its constituent fatty acid and fatty alcohol, along with detailed methodologies for its chemical and enzymatic synthesis. Quantitative data from various synthesis protocols are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the production of this compound.
Natural Sources of Precursors
This compound itself is not typically found in high concentrations in nature. Instead, its constituent components, lauric acid and stearic acid (or their corresponding alcohols), are abundant in various natural sources.
Lauric Acid
Lauric acid is a saturated fatty acid with a 12-carbon atom chain. It is a major component of triglycerides in certain vegetable oils. The primary natural sources of lauric acid are:
-
Coconut Oil : Contains approximately 49% lauric acid[1].
-
Palm Kernel Oil : Rich in lauric acid.
-
Babassu Oil : Comprises about 50% this compound in its fatty acid content[1].
-
Cohune Oil : Contains around 46.5% lauric acid[1].
-
Murumuru Butter : Has a lauric acid content of about 47.5%[1].
It is also found in smaller quantities in human breast milk (around 6.2% of total fat), cow's milk (2.9%), and goat's milk (3.1%)[1].
Stearic Acid
Stearic acid is a saturated fatty acid with an 18-carbon chain. It is one of the most common saturated fatty acids found in nature and is present in many animal and vegetable fats. Significant sources include:
-
Animal Fats : Tallow and lard are rich sources of stearic acid.
-
Cocoa Butter : A major source of stearic acid.
-
Shea Butter : Contains a significant amount of stearic acid.
-
Palm Oil : Stearic acid can be obtained from palm oil through hydrogenation of oleic acid[2].
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of lauryl alcohol with stearic acid or the transesterification of a stearic acid ester with lauryl alcohol. Both chemical and enzymatic methods are employed for its production.
Chemical Synthesis
Chemical synthesis methods often involve the use of catalysts to drive the esterification reaction towards the product side. These reactions are typically carried out at elevated temperatures.
2.1.1. Direct Esterification
Direct esterification involves the reaction of lauryl alcohol with stearic acid, usually in the presence of an acid catalyst. The water produced during the reaction is removed to shift the equilibrium towards the formation of the ester.
A general procedure for the synthesis of fatty acid esters involves reacting a fatty acid with an alcohol in the presence of a catalyst. For instance, in the synthesis of a cationic surfactant derived from stearic and lauric acids, stearamide was esterified with lauric acid in xylene solvent at 140-150°C for 5 hours with nitrogen gas flow[2].
2.1.2. Transesterification
Transesterification is another common method for producing this compound. This can involve the reaction of a stearate ester (e.g., methyl stearate) with lauryl alcohol.
Enzymatic Synthesis
Enzymatic synthesis of esters, including this compound, offers several advantages over chemical methods, such as milder reaction conditions, higher specificity, and reduced by-product formation[3]. Lipases are the most commonly used enzymes for this purpose.
The synthesis can be achieved through:
-
Esterification : Direct reaction of lauric acid and stearyl alcohol or stearic acid and lauryl alcohol.
-
Transesterification : Reaction of a fatty acid ester (e.g., vinyl stearate) with lauryl alcohol[3].
Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM), are frequently used as they can be easily recovered and reused[3][4]. The reactions can be carried out in solvent-free systems or in organic solvents, including supercritical carbon dioxide[4].
Experimental Protocols
Enzymatic Synthesis of a Fatty Acid Ester (General Protocol)
This protocol is based on the enzymatic synthesis of sugar fatty acid esters and can be adapted for this compound synthesis.
Materials:
-
Lauric Acid
-
Stearyl Alcohol (or Stearic Acid and Lauryl Alcohol)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)
-
Organic Solvent (e.g., 2-methyl-2-butanol or a solvent-free system)
-
Molecular sieves (to remove water)
Methodology:
-
Reactants (lauric acid and stearyl alcohol) are mixed in a desired molar ratio in a reaction vessel.
-
The immobilized lipase is added to the mixture. The enzyme concentration is typically a percentage of the total reactant weight.
-
If a solvent is used, it is added to the reaction vessel. For solvent-free systems, the reaction is performed with the neat substrates.
-
Molecular sieves are added to the mixture to adsorb the water produced during the esterification, which helps to drive the reaction to completion.
-
The reaction mixture is incubated at a specific temperature (e.g., 40-60°C) with constant stirring for a set period (e.g., 2-24 hours)[4].
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the enzyme is separated from the reaction mixture by filtration or centrifugation[3].
-
The product, this compound, is then purified from the remaining reactants and any by-products, often through column chromatography or distillation.
Quantitative Data on Ester Synthesis
The following table summarizes quantitative data from various enzymatic ester synthesis studies. While not all data is specific to this compound, it provides a representative overview of the reaction conditions and yields achievable with enzymatic methods for similar long-chain fatty acid esters.
| Ester Product | Enzyme | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Isoamyl Laurate | Novozym 435 | Isoamyl Alcohol, Lauric Acid | - | 40-45 | 2-3 | 37 | [4] |
| Isoamyl Stearate | Novozym 435 | Isoamyl Alcohol, Stearic Acid | - | 40-45 | 2-3 | 53 | [4] |
| 2-Ethylhexyl Stearate | Fermase CALB 10000 | 2-Ethylhexanol, Stearic Acid | 2:1 | 50 | 3 | 95.87 | [4] |
| Fatty Amide from Lauric Acid | CaO | Lauric Acid, Monoethanolamine | 1:8 (w/w) | 80 | 2 | 83.33 | [5] |
| Fatty Amide from Stearic Acid | CaO | Stearic Acid, Monoethanolamine | 1:8 (w/w) | 80 | 3 | 82.38 | [5] |
| Monolaurin | Lipozyme IM-20 | Lauric Acid, Glycerol | 1:1 | 55 | 6 | 45.5 | [6] |
Visualizations
General Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow for Enzymatic Synthesis
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Applications in Drug Development
This compound and similar fatty acid esters have several applications in the pharmaceutical industry, primarily due to their properties as surfactants and excipients. While direct applications of this compound are less documented than its close relative, sodium lauryl sulfate (SLS), its properties suggest potential uses.
SLS, derived from lauryl alcohol, is widely used as a solubilizer, emulsifier, tablet lubricant, and wetting agent in pharmaceutical formulations[7][8][9]. It can enhance the dissolution of poorly soluble drugs and improve the overall stability and performance of the dosage form[7][9]. Given that this compound shares structural similarities and is also a surfactant, it may find applications in:
-
Topical Formulations : As an emollient and skin conditioning agent in creams and ointments to improve texture and aid in the penetration of active pharmaceutical ingredients (APIs).
-
Oral Formulations : Potentially as a lubricant in tablet manufacturing, although its efficacy compared to established lubricants like magnesium stearate would need to be evaluated[10].
-
Drug Delivery Systems : As a component of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), to encapsulate and deliver hydrophobic drugs.
Conclusion
This compound is a valuable ester with diverse applications, particularly in the cosmetic and potentially in the pharmaceutical industries. While not abundant in its final form in nature, its precursors, lauric acid and stearic acid, are readily available from various natural fats and oils. The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes, with enzymatic synthesis offering a more sustainable and specific approach. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this compound and other fatty acid esters in drug development and other fields. Further research into the specific applications of this compound in pharmaceutical formulations is warranted to fully explore its potential as a versatile excipient.
References
- 1. Lauric acid - Wikipedia [en.wikipedia.org]
- 2. talenta.usu.ac.id [talenta.usu.ac.id]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arpnjournals.org [arpnjournals.org]
- 6. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanotrun.com [nanotrun.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Lauryl Stearate: A Technical Examination of Biodegradability and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl stearate, the ester of lauryl alcohol and stearic acid, is a wax ester commonly used in cosmetics, pharmaceuticals, and other industrial applications as an emollient, thickener, and stabilizer. As its use becomes more widespread, a thorough understanding of its environmental fate and potential ecological impact is crucial. This technical guide provides a comprehensive overview of the biodegradability of this compound, its environmental impact, and the methodologies used to assess these parameters.
Biodegradability of this compound
This compound, as a fatty acid ester, is anticipated to be readily biodegradable. The primary mechanism of biodegradation is expected to be hydrolysis, followed by the aerobic degradation of its constituent parts: lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid).
Expected Biodegradation Pathway:
The biodegradation of this compound is initiated by enzymatic hydrolysis, a reaction catalyzed by esterase enzymes present in various microorganisms. This breaks the ester bond, yielding lauryl alcohol and stearic acid.
-
This compound + H₂O → Lauryl Alcohol + Stearic Acid
Following hydrolysis, both lauryl alcohol and stearic acid are expected to undergo further degradation through the β-oxidation pathway, a common metabolic process for fatty acids and related compounds.
Quantitative Biodegradation Data
| Test Substance | Biodegradation (%) | Duration (days) | Test Guideline |
| Fatty acids, C16-18, triesters with trimethylolpropane | 86 | 28 | OECD 301F |
| Fatty acids, C6-18, triesters with trimethylolpropane | 62.9 | 28 | OECD 301B |
| Fatty acids, C8-10, triesters with trimethylolpropane | 78 | 28 | EU Method C.4-D |
Environmental Impact Assessment
The environmental impact of this compound is primarily associated with its potential aquatic toxicity and that of its degradation products.
Ecotoxicity Data
Comprehensive ecotoxicity data for this compound is limited. However, data for its hydrolysis products, lauryl alcohol and stearic acid, provide an indication of its potential environmental risk. It is important to note that the toxicity of the parent ester may differ from its hydrolysis products.
| Organism | Substance | Endpoint | Value (mg/L) | Exposure Time | Test Guideline |
| Fish | |||||
| Oncorhynchus mykiss (Rainbow Trout) | This compound | LC50 | Data not available | 96 hours | OECD 203 |
| Invertebrates | |||||
| Daphnia magna (Water Flea) | This compound | EC50 | Data not available | 48 hours | OECD 202 |
| Algae | |||||
| Pseudokirchneriella subcapitata | This compound | EC50 | Data not available | 72 hours | OECD 201 |
Experimental Protocols
The assessment of biodegradability and ecotoxicity of chemical substances follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability - OECD 301 F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during the degradation process.[2][3][4][5]
Methodology:
-
A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with a mixed population of microorganisms from activated sludge.[4]
-
The mixture is incubated in a sealed flask at a constant temperature (typically 20 ± 1°C) in the dark for 28 days.[3]
-
The consumption of oxygen is measured over time using a manometer or other pressure-measuring device.[2][4]
-
The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) to calculate the percentage of biodegradation.[2]
-
A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[6]
Fish, Acute Toxicity Test - OECD 203
This test evaluates the acute lethal toxicity of a substance to fish.[7][8][9][10]
Methodology:
-
Fish (e.g., Rainbow trout, Oncorhynchus mykiss) are exposed to a range of concentrations of the test substance in water for 96 hours.[7][10]
-
Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.[8]
-
The data is used to determine the LC50 (lethal concentration for 50% of the test organisms).[7]
-
A limit test can be performed at 100 mg/L to determine if the LC50 is greater than this concentration.[7]
Daphnia sp. Acute Immobilisation Test - OECD 202
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[11][12][13][14][15]
Methodology:
-
Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[12][13]
-
The number of immobilized daphnids is recorded at 24 and 48 hours.[12]
-
The results are used to calculate the EC50 (effective concentration that immobilizes 50% of the daphnids).[12]
-
A limit test at 100 mg/L can be conducted to determine if the EC50 is above this concentration.[15]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201
This test evaluates the effect of a substance on the growth of freshwater algae.[16][17][18][19]
Methodology:
-
Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance for 72 hours.[17]
-
The growth of the algae is measured at 24, 48, and 72 hours by cell counting or other biomass estimation methods.[18]
-
The inhibition of growth in the test cultures is compared to that of control cultures to determine the EC50 (the concentration that causes a 50% reduction in growth).[18]
-
A limit test at 100 mg/L can be performed.[19]
Signaling Pathways and Logical Relationships
The biodegradation of this compound follows a logical sequence of enzymatic reactions. The following diagrams illustrate the key steps in this process.
Caption: General workflow for the biodegradation of this compound.
Caption: The beta-oxidation pathway for fatty acids.
Conclusion
Based on the available data for structurally similar compounds, this compound is expected to be readily biodegradable, undergoing hydrolysis to lauryl alcohol and stearic acid, which are then mineralized through the β-oxidation pathway. While specific ecotoxicity data for this compound is not widely available, the known properties of its degradation products provide an initial basis for assessing its environmental risk profile. Further testing according to standardized OECD guidelines is necessary to definitively quantify the biodegradability and ecotoxicity of this compound to provide a complete and robust environmental risk assessment. This information is critical for its continued safe use in various consumer and industrial products.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 3. matestlabs.com [matestlabs.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 6. oecd.org [oecd.org]
- 7. eurofins.com.au [eurofins.com.au]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. fera.co.uk [fera.co.uk]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 15. eurofins.it [eurofins.it]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. fera.co.uk [fera.co.uk]
- 19. oecd.org [oecd.org]
Regulatory Deep Dive: Lauryl Stearate for Laboratory Applications
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory landscape, safety data, and practical considerations for the use of Lauryl Stearate in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure safe and compliant handling of this substance.
Regulatory Status and Compliance
This compound (CAS No. 5303-25-3), also known as Dodecyl Stearate, is a fatty acid ester with a generally favorable safety profile. Its regulatory status varies by region and intended use, with the following key points for laboratory applications:
-
United States (FDA & EPA): In the United States, chemicals used in laboratory research are subject to regulations from both the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA). This compound is listed as an active substance on the Toxic Substances Control Act (TSCA) inventory, which means it can be manufactured, imported, and used in the U.S. For laboratory use in the context of drug development, its handling and the conduct of nonclinical safety studies fall under the FDA's Good Laboratory Practice (GLP) regulations outlined in 21 CFR Part 58[1]. As this compound is not intended for direct human administration as an active pharmaceutical ingredient, it does not typically require an Investigational New Drug (IND) application for laboratory research use. However, when used as an excipient in a final drug product, its safety and purity must be documented. For research involving substances not specifically manufactured for human use, the Institutional Review Board (IRB) is tasked with ensuring the safety of the substance's use in the research context[2].
-
European Union (ECHA): Within the European Union, the registration, evaluation, authorization, and restriction of chemicals are governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. According to the European Chemicals Agency (ECHA), this compound does not have a harmonized classification for hazards[3]. For substances used in scientific research and development, REACH provides exemptions from registration under specific conditions, generally when the use is controlled and in quantities below one tonne per year[4][5][6]. This allows for the use of substances like this compound in a laboratory setting without undergoing the full registration process, provided the use is for scientific research and development.
Quantitative Safety and Toxicity Data
| Toxicological Endpoint | Test Species | Route of Administration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2200 mg/kg bw | AICIS Public Report |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | AICIS Public Report |
| Skin Irritation | Rabbit | Dermal | Non-irritating | AICIS Public Report |
A No-Observed-Adverse-Effect Level (NOAEL) for this compound from repeated dose toxicity studies has not been identified in the reviewed literature. However, a 91-day study in rats with sodium stearate, a related compound, established a NOAEL of 15% in the diet, which is equivalent to 13.2 g/kg/day[7]. This suggests a low potential for toxicity from repeated exposure to the stearate moiety.
Experimental Protocols
Detailed methodologies for key safety and quality control experiments are crucial for the proper use of this compound in a research environment. The following are generalized protocols based on established OECD and analytical guidelines.
Protocol for Acute Oral Toxicity Testing (Adapted from OECD Guideline 420)
This protocol outlines a fixed-dose procedure for assessing the acute oral toxicity of this compound.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dose Preparation: this compound is prepared in an appropriate vehicle (e.g., corn oil) to the desired concentration.
-
Administration: A single dose is administered to the animals by oral gavage. The starting dose is typically selected based on a sighting study. Fixed doses of 5, 50, 300, and 2000 mg/kg are commonly used[4][7][8][9][10].
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The results are used to determine the LD50 value and to classify the substance according to the Globally Harmonized System (GHS).
Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the purity of a this compound sample.
-
Instrumentation: A standard HPLC system equipped with a UV or a Charged Aerosol Detector (CAD) is used.
-
Column: A reverse-phase C18 column is typically suitable for the separation of fatty acid esters.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for this type of analysis.
-
Standard Preparation: A reference standard of this compound of known purity is accurately weighed and dissolved in a suitable solvent (e.g., isopropanol) to prepare a stock solution. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: A sample of the this compound to be tested is accurately weighed and dissolved in the same solvent as the standard.
-
Chromatographic Conditions: The column temperature, flow rate, and gradient are optimized to achieve good separation of this compound from any potential impurities.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Quantification: The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the reference standards. The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness[11][12][13][14].
Signaling Pathways and Experimental Workflows
While this compound is primarily considered a biochemically inert excipient, its constituent parts, lauric acid and stearic acid, are known to be involved in cellular metabolism. The potential for interaction with cellular signaling pathways, although likely minimal, should be considered.
Potential Metabolic and Signaling Interactions
There is no direct evidence to suggest that this compound itself is a primary signaling molecule. However, upon enzymatic hydrolysis, it would release lauric acid and stearic acid. Stearic acid is known to be a substrate for stearoyl-CoA desaturase, an enzyme involved in the synthesis of monounsaturated fatty acids, which are important components of cell membranes and signaling molecules. It is important to note that the diagram below represents a hypothetical pathway based on the metabolism of stearic acid and the known effects of the related compound, Sodium Lauryl Sulfate (SLS), on cell membranes.
Experimental Workflow: Incorporation into a Solid Dosage Formulation
This compound's properties as a lubricant and emollient make it a candidate for use as an excipient in solid dosage forms, such as tablets. The following workflow illustrates the general steps for incorporating this compound into a tablet formulation during drug development.
Disclaimer: This document is intended for informational purposes only and does not constitute legal or regulatory advice. Researchers and drug development professionals should always consult the latest official regulations and guidelines from the relevant authorities in their jurisdiction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. irb.ucsd.edu [irb.ucsd.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Guidance documents - ECHA [echa.europa.eu]
- 5. EU Chemicals Agency Publishes Guidance On Exemptions for Substances in Research [news.bloomberglaw.com]
- 6. Solutions for Unregistered Substances Under REACH [ecomundo.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. waters.com [waters.com]
- 14. ikev.org [ikev.org]
Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl stearate (dodecyl octadecanoate) is a wax ester with significant applications in the pharmaceutical, cosmetic, and lubricant industries.[1] It serves as an emollient, lubricant, and formulation aid.[1] Traditional chemical synthesis of this compound often requires high temperatures and harsh acidic or alkaline catalysts, leading to potential environmental concerns and by-product formation.[1] Enzymatic esterification, employing lipases as biocatalysts, offers a green and highly specific alternative, proceeding under mild reaction conditions with high yields and purity.[1]
This document provides detailed protocols for the synthesis of this compound via enzymatic esterification, focusing on the use of immobilized Candida antarctica lipase B (Novozym® 435), a widely used and robust biocatalyst for such reactions.
Principle of Enzymatic Esterification
The synthesis of this compound from lauryl alcohol and stearic acid is a reversible esterification reaction. A lipase enzyme is used to catalyze the formation of an ester bond with the concurrent release of a water molecule. The reaction equilibrium can be shifted towards the product side by removing water from the reaction medium.
Reaction: Stearic Acid + Lauryl Alcohol ⇌ this compound + Water
Key Experimental Parameters
The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters:
-
Temperature: Affects enzyme activity and reaction rate. Optimal temperatures for lipases like Novozym® 435 are typically in the range of 40-70°C.
-
Substrate Molar Ratio: The ratio of lauryl alcohol to stearic acid can influence the reaction equilibrium and yield. An excess of one substrate can drive the reaction forward.
-
Enzyme Loading: The amount of enzyme used impacts the reaction rate.
-
Reaction Time: Sufficient time is required to reach equilibrium or achieve the desired conversion.
-
Solvent: The reaction can be carried out in a solvent-free system or in a non-polar organic solvent like hexane to reduce viscosity and improve mass transfer.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound using immobilized Candida antarctica lipase B (Novozym® 435) in a solvent-free system.
Materials:
-
Stearic Acid (≥98% purity)
-
Lauryl Alcohol (≥98% purity)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Hexane (analytical grade)
-
Ethanol (analytical grade)
-
Acetone (analytical grade)
-
Sodium hydroxide (NaOH)
-
Phenolphthalein indicator
-
Diatomaceous earth (Celite®)
Equipment:
-
Magnetic stirrer with hotplate
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Condenser
-
Thermometer
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Substrate Preparation: Accurately weigh stearic acid and lauryl alcohol in the desired molar ratio (e.g., 1:2 stearic acid to lauryl alcohol) and add them to the reaction vessel.
-
Reaction Setup: Place the reaction vessel on a magnetic stirrer with a hotplate. Add a magnetic stir bar.
-
Enzyme Addition: Add the immobilized lipase (e.g., 8-10% by weight of the total substrates).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-70°C) with constant stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots of the reaction mixture and determining the residual fatty acid content by titration with a standard NaOH solution.
-
Reaction Termination: Once the desired conversion is reached (typically after 4-8 hours), stop the heating and stirring.
-
Enzyme Recovery: Add an excess of hexane to the reaction mixture to dissolve the product and unreacted substrates. Separate the immobilized enzyme by vacuum filtration. The enzyme can be washed with hexane and dried for potential reuse.
-
Solvent Removal: Remove the hexane from the filtrate using a rotary evaporator.
-
Purification (Optional): The crude this compound can be further purified by techniques such as crystallization from a suitable solvent (e.g., acetone) at low temperatures or by column chromatography.
Protocol 2: Analysis of this compound by Gas Chromatography (GC-FID)
This protocol outlines a method for the quantitative analysis of this compound.
Equipment and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or semi-polar capillary column suitable for high-temperature analysis (e.g., DB-5HT, ZB-5HT).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 320°C.
-
Detector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 10°C/min to 340°C, hold for 10 minutes.
-
-
Internal Standard: A high molecular weight hydrocarbon or another wax ester not present in the sample (e.g., cetyl palmitate).
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude or purified this compound in a suitable solvent (e.g., hexane or chloroform). Add a known concentration of the internal standard.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the this compound peak based on its retention time, which is determined by running a pure standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Data Presentation
The following tables summarize the typical effects of key parameters on the enzymatic synthesis of long-chain wax esters, based on studies of lauryl palmitate and other alkyl stearates. These values should serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Temperature on Wax Ester Synthesis
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 40 | 6 | ~75 |
| 50 | 6 | ~85 |
| 60 | 6 | >90 |
| 70 | 6 | ~88 (potential for enzyme deactivation) |
Conditions: Molar ratio of alcohol to fatty acid 2:1, enzyme loading 10% (w/w).
Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Wax Ester Synthesis
| Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Conversion (%) |
| 1:1 | 6 | ~80 |
| 2:1 | 6 | >90 |
| 3:1 | 6 | ~92 |
| 4:1 | 6 | ~90 |
Conditions: Temperature 60°C, enzyme loading 10% (w/w).
Table 3: Effect of Enzyme Loading on Wax Ester Synthesis
| Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) |
| 5 | 8 | ~70 |
| 8 | 8 | ~85 |
| 10 | 8 | >90 |
| 12 | 8 | >90 |
Conditions: Temperature 60°C, molar ratio of alcohol to fatty acid 2:1.
Visualizations
The following diagrams illustrate the workflow and the chemical relationship in the enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Chemical relationship in this compound synthesis.
References
Application Notes and Protocols for the Chemical Synthesis of Dodecyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of dodecyl stearate, an ester with applications in cosmetics, pharmaceuticals, and as a specialty chemical. The synthesis is achieved through the Fischer esterification of lauryl alcohol (dodecanol) with stearic acid, utilizing p-toluenesulfonic acid as a catalyst. This method is presented as a reliable and straightforward procedure for laboratory-scale synthesis. The protocol covers the reaction setup, execution, product isolation, and purification. Additionally, expected characterization data and a summary of reaction parameters are provided in tabular format for clarity and ease of use. An experimental workflow diagram is included to visually guide the user through the process.
Introduction
Dodecyl stearate is a long-chain fatty acid ester known for its emollient and lubricating properties. Its synthesis is a classic example of the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction equilibrium is typically shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction.[3][4] In this protocol, lauryl alcohol serves as both a reactant and the solvent to drive the reaction to completion. p-Toluenesulfonic acid (p-TSA) is employed as an efficient and easy-to-handle solid acid catalyst.[5][6] The successful synthesis and purification of dodecyl stearate are crucial for its application in various fields where high purity is required.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| Lauryl Alcohol (Dodecanol) | C₁₂H₂₆O | 186.34 | 100 mL | >98% |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 28.45 g | >95% |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.90 g | >98% |
| Toluene | C₇H₈ | 92.14 | As required | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As required | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | Granular |
| Heptane | C₇H₁₆ | 100.21 | As required | Reagent grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required | Reagent grade |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Molar Ratio (Stearic Acid:Lauryl Alcohol) | ~1:5 |
| Catalyst Loading (p-TSA) | ~1 mol% relative to stearic acid |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Appearance of Product | White to off-white waxy solid |
| Melting Point | ~30 °C |
Experimental Protocols
Synthesis of Dodecyl Stearate
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add lauryl alcohol (100 mL).
-
Add stearic acid (28.45 g, 0.1 mol) to the flask.
-
Add p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).
-
Fill the Dean-Stark trap with toluene.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat it to 120-130 °C using a heating mantle.
-
The reaction mixture should be refluxing, and water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction for 4-6 hours, or until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a heptane:ethyl acetate (9:1) solvent system. The disappearance of the stearic acid spot indicates the completion of the reaction.
-
Work-up and Isolation
-
Cooling and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-toluenesulfonic acid and remove any unreacted stearic acid.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the excess lauryl alcohol and toluene under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization
-
Solvent Selection:
-
A solvent mixture of heptane and ethyl acetate is suitable for the recrystallization of the crude dodecyl stearate.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the purified dodecyl stearate in a vacuum oven.
-
Characterization
-
Yield and Melting Point:
-
Determine the final mass of the purified product and calculate the percentage yield.
-
Measure the melting point of the dodecyl stearate.
-
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The spectrum should show a characteristic strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the absence of the broad hydroxyl (-OH) band from the carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). The spectrum is expected to show a triplet at approximately 4.05 ppm corresponding to the -OCH₂- protons of the alcohol moiety, a triplet at around 2.28 ppm for the -C(=O)CH₂- protons of the acid moiety, and a series of multiplets for the long alkyl chains.
-
¹³C NMR: The spectrum should show a peak at around 174 ppm for the ester carbonyl carbon.
-
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Dodecyl stearate.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note: Purification of Lauryl Stearate by Recrystallization
Introduction
Lauryl stearate (dodecyl octadecanoate) is a wax ester widely used in the cosmetic, personal care, and pharmaceutical industries as an emollient, skin conditioning agent, and viscosity controller.[1][2][3] For these applications, particularly in drug development and formulation, high purity of the excipient is critical to ensure product stability, safety, and performance. Synthesis of this compound, typically via esterification of stearic acid and lauryl alcohol, can result in a crude product containing unreacted starting materials and other byproducts.
Recrystallization is a robust and scalable purification technique for solid compounds based on the principle of differential solubility.[4] The method involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize, leaving impurities behind in the mother liquor.[4] This application note provides a detailed protocol for the purification of this compound using the recrystallization method.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is essential for its handling and purification.
| Property | Value | Reference |
| Synonyms | Dodecyl stearate, Dodecyl octadecanoate | [1][5] |
| CAS Number | 5303-25-3 | [5] |
| Molecular Formula | C₃₀H₆₀O₂ | [1][5] |
| Molecular Weight | 452.8 g/mol | [1][5] |
| Physical State | Solid | [5] |
| Melting Point | ~41°C | |
| Purity (Commercial) | >99% (High Grade) | [5] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization.[4] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures, ensuring a high recovery of the purified product upon cooling.[4] Furthermore, the solvent should ideally not dissolve impurities at high temperatures, or dissolve them so well that they remain in the solution upon cooling.
Based on these principles, the following solvents are recommended for screening:
| Solvent | Polarity | Rationale & Expected Performance |
| Acetone | Polar Aprotic | As an ester, this compound is expected to have good solubility in hot acetone.[6] Its solubility should decrease significantly upon cooling. |
| Ethanol | Polar Protic | Often a good choice for recrystallizing esters with minor impurities.[6] May require a larger volume compared to acetone. |
| Ethyl Acetate | Polar Aprotic | The ester functional group in the solvent makes it a good candidate for dissolving this compound.[6] |
| Hexane / Heptane | Non-polar | May dissolve this compound well, especially when hot. However, due to its non-polar nature, it may also co-dissolve non-polar impurities. Prone to causing "oiling out" where the compound separates as a liquid instead of crystals.[6] |
| Solvent Mixtures | Variable | A mixture, such as heptane/ethyl acetate or acetone/water, can be used to fine-tune the solubility characteristics.[7] This is an advanced technique used when a single solvent is not optimal. |
Experimental Workflow
The logical flow of the recrystallization process is depicted below. The key stages involve dissolution of the crude solid, removal of insoluble impurities via hot filtration (optional), controlled cooling to induce crystallization, and isolation of the pure crystals.
Detailed Recrystallization Protocol
This protocol outlines the step-by-step procedure for the purification of crude this compound.
5.1 Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Acetone)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or desiccator
5.2 Procedure
-
Dissolution:
-
Place a sample of crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the selected solvent (e.g., 50 mL of acetone) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the this compound just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities remain in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can cause the solid to precipitate, trapping impurities.[8]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for an additional 20-30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum to filter off the mother liquor.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish. Dry the crystals in a well-ventilated area, in a desiccator, or in a vacuum oven at a temperature well below the melting point (~41°C).
-
Optimizing Recrystallization
The success of the purification depends on the interplay between solvent choice, temperature, and cooling rate. The following diagram illustrates these logical relationships.
Summary and Conclusion
Recrystallization is an effective and economical method for purifying this compound to meet the high-quality standards required for pharmaceutical and cosmetic applications. Successful purification is contingent upon a systematic approach to solvent selection and careful control of the heating and cooling process. By following the protocol outlined in this note, researchers and drug development professionals can significantly enhance the purity of crude this compound, thereby ensuring the quality and consistency of their final formulations.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octyldodecyl stearoyl stearate, 90052-75-8 [thegoodscentscompany.com]
- 3. specialchem.com [specialchem.com]
- 4. mt.com [mt.com]
- 5. larodan.com [larodan.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. lifestancewax.com [lifestancewax.com]
Application Notes and Protocols for the Analytical Characterization of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of Lauryl Stearate (Dodecyl Stearate), a common excipient and emollient in pharmaceutical and cosmetic formulations. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA) are designed to ensure the identity, purity, and quality of the material.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it is primarily used to confirm its identity, determine its purity, and identify any related substances or impurities, such as unreacted starting materials (lauryl alcohol and stearic acid) or byproducts.
Quantitative Data Summary: GC-MS Analysis
| Parameter | Typical Specification |
| Assay (Purity) | >99% |
| Identification | Mass spectrum conforms to reference |
| Related Substances | |
| Lauryl Alcohol | <0.5% |
| Stearic Acid | <0.5% |
| Other Esters | <1.0% |
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as hexane or isooctane and dilute to volume.
-
For the analysis of free fatty acids (e.g., stearic acid), derivatization to their corresponding methyl esters (FAMEs) may be necessary to improve volatility. This can be achieved by reacting the sample with a methylating agent like BF3-methanol.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Identification: Compare the obtained mass spectrum of the major peak with a reference spectrum for this compound. Key fragments to observe include m/z values of 57, 43, and 285[1].
-
Purity Calculation: Determine the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Quantification of Impurities: Use external or internal standards for the accurate quantification of known impurities like lauryl alcohol and stearic acid.
GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are used to verify the identity of this compound by confirming the presence of the lauryl and stearate moieties and the ester linkage. Quantitative ¹H NMR (qNMR) can also be employed for purity assessment.
Quantitative Data Summary: ¹H and ¹³C NMR
| Parameter | Chemical Shift (ppm) - ¹H NMR | Chemical Shift (ppm) - ¹³C NMR |
| Ester Methylene (-O-CH₂-) | ~4.05 (t) | ~64.4 |
| Carbonyl Carbon (-C=O) | - | ~173.9 |
| Alkyl Chain Methylenes (-(CH₂)n-) | ~1.25 (m) | ~22.7 - 34.2 |
| Terminal Methyls (-CH₃) | ~0.88 (t) | ~14.1 |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate to dissolve.
-
For quantitative analysis, a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) can be added.
2. Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 5 s (for quantitative analysis, this should be at least 5 times the longest T1)
-
Acquisition Time: ~4 s
-
Spectral Width: ~16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (D1): 2 s
-
Acquisition Time: ~1 s
-
Spectral Width: ~240 ppm
-
3. Data Analysis:
-
Structural Confirmation: Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the this compound molecule.
-
Purity by ¹H NMR: Integrate the characteristic signals of this compound and any identified impurities. The purity can be calculated by comparing the integral of the analyte signal to the sum of all integrals. If an internal standard is used, the purity can be determined by comparing the integral of a this compound proton signal to the integral of a known proton signal from the standard.
NMR analysis workflow for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm its identity as a long-chain ester.
Quantitative Data Summary: FTIR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2917, 2849 | Strong |
| C=O Stretch (Ester) | 1738 | Strong |
| C-O Stretch (Ester) | 1175 | Strong |
| CH₂ Bending | 1465 | Medium |
Experimental Protocol: FTIR Spectroscopy
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of this compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
2. Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Accessory: ATR accessory with a diamond crystal or a pellet holder.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
3. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound. The presence of a strong carbonyl stretch around 1740 cm⁻¹ and strong C-O stretches, along with the aliphatic C-H stretches, confirms the ester structure.
Logical relationship of functional groups to FTIR peaks.
Thermal Analysis (DSC/TGA) for Physical Property Characterization
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical properties of this compound, such as its melting point, heat of fusion, and thermal stability.
Quantitative Data Summary: Thermal Analysis
| Parameter | Typical Value |
| Melting Point (DSC) | ~38-42°C |
| Heat of Fusion (DSC) | ~180-200 J/g |
| Decomposition Onset (TGA) | >200°C |
Note: These values can be influenced by the purity of the sample and the experimental conditions.
Experimental Protocol: DSC and TGA
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan or a ceramic TGA crucible.
-
For DSC, crimp the lid onto the pan.
2. Instrumentation and Conditions:
-
DSC: Mettler Toledo DSC 3 or equivalent.
-
Temperature Program: Heat from 0°C to 100°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA: Mettler Toledo TGA/DSC 3+ or equivalent.
-
Temperature Program: Heat from 25°C to 600°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
3. Data Analysis:
-
DSC: Determine the onset and peak temperatures of the melting endotherm. Calculate the heat of fusion (enthalpy) by integrating the area under the melting peak.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum weight loss.
Workflow for thermal analysis of this compound.
References
Application Notes and Protocols for Differential Scanning Calorimetry (DSC) Analysis of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (also known as Dodecyl Stearate) is a wax ester of lauryl alcohol and stearic acid with the chemical formula C30H60O2. It is widely used in the cosmetic, pharmaceutical, and food industries as an emollient, thickening agent, and lubricant. The thermal properties of this compound are critical to its functionality and performance in various applications. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal behavior of materials, including their melting point, heat of fusion, and crystallization properties. This document provides a detailed application note and protocol for the DSC analysis of this compound.
Principle of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference material as a function of temperature. The sample and reference are subjected to a controlled temperature program (heating or cooling at a constant rate). When the sample undergoes a thermal transition, such as melting or crystallization, there is a change in the heat flow, which is detected by the instrument and recorded as a peak on the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition, and the temperature at which the transition occurs provides information about the material's thermal stability and identity.
Quantitative Data Summary
The following table summarizes the typical thermal properties of this compound obtained from DSC analysis.
| Thermal Property | Value | Unit |
| Melting Point (Peak) | ~41[1][2] | °C |
| Heat of Fusion (ΔHf) | 150 - 200 (Estimated) | J/g |
| Crystallization Temperature (Onset) | 30 - 35 (Estimated) | °C |
Experimental Protocols
A standard DSC protocol for the analysis of this compound is outlined below.
Instrumentation
-
DSC Instrument: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
-
Sample Pans: Aluminum pans and lids.
-
Purge Gas: High-purity nitrogen.
-
Balance: Analytical balance with a precision of at least ±0.01 mg.
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Method
-
Equilibration: Equilibrate the DSC cell at 25 °C.
-
Heating Scan: Heat the sample from 25 °C to 70 °C at a constant heating rate of 10 °C/min. This will determine the melting point and heat of fusion.
-
Isothermal Hold: Hold the sample at 70 °C for 5 minutes to ensure complete melting and to erase any prior thermal history.
-
Cooling Scan: Cool the sample from 70 °C to 0 °C at a constant cooling rate of 10 °C/min. This will determine the crystallization temperature.
-
Second Heating Scan (Optional): Heat the sample from 0 °C to 70 °C at a heating rate of 10 °C/min. This can be used to study any changes in the thermal behavior after controlled cooling.
Data Analysis
-
Melting Point (Tm): Determine the peak temperature of the endothermic melting peak from the heating scan.
-
Heat of Fusion (ΔHf): Integrate the area of the melting peak to determine the heat of fusion.
-
Crystallization Temperature (Tc): Determine the onset temperature of the exothermic crystallization peak from the cooling scan.
Visualization of the DSC Experimental Workflow
The following diagram illustrates the logical flow of the DSC experiment for analyzing this compound.
Caption: Workflow for DSC Analysis of this compound.
Interpretation of Results
The DSC thermogram of this compound will exhibit an endothermic peak during the heating scan, corresponding to its melting. The peak of this endotherm is taken as the melting point. The area under this peak, when integrated, provides the heat of fusion, which is the energy required to melt the sample.
During the cooling scan, an exothermic peak will be observed, which corresponds to the crystallization of this compound from its molten state. The onset of this peak is typically reported as the crystallization temperature. The shape and size of the melting and crystallization peaks can provide insights into the purity and crystalline nature of the material. A sharp, narrow peak is indicative of a pure, highly crystalline material, while a broad peak may suggest the presence of impurities or a more amorphous structure.
Applications in Research and Drug Development
-
Polymorphism Screening: DSC can be used to identify and characterize different polymorphic forms of this compound, which can have different physical properties and affect the stability and performance of formulations.
-
Purity Assessment: The melting point and the shape of the melting peak can be used as indicators of the purity of this compound. Impurities tend to broaden the melting range and lower the melting point.
-
Formulation Development: In pharmaceutical and cosmetic formulations, DSC can be used to study the compatibility of this compound with other excipients. Interactions between components can be observed as shifts in melting points or the appearance of new thermal events.
-
Quality Control: DSC provides a rapid and reliable method for the quality control of incoming raw materials and finished products containing this compound, ensuring batch-to-batch consistency of their thermal properties.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the thermal characterization of this compound. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize DSC for quality control, formulation development, and fundamental material characterization of this important excipient.
References
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (dodecyl octadecanoate) is a long-chain fatty acid ester with wide applications in the pharmaceutical, cosmetic, and food industries. It primarily functions as an emollient, lubricant, and viscosity-increasing agent. The quality control and characterization of this compound are crucial to ensure its performance and safety in final products. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for the identification and characterization of organic molecules. This application note provides a detailed protocol and analysis for the FTIR spectroscopy of this compound.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. The resulting spectrum is a unique fingerprint of the molecule, allowing for its identification and the characterization of its chemical bonds. In the case of this compound, FTIR spectroscopy can be used to identify the characteristic functional groups, namely the ester group and the long alkyl chains.
Data Presentation: Characteristic FTIR Absorption Bands of this compound
The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its ester functional group and the long saturated hydrocarbon chains. The following table summarizes the key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2955 | Asymmetric C-H stretching | -CH₃ | Strong |
| ~2918 | Asymmetric C-H stretching | -CH₂- | Strong |
| ~2850 | Symmetric C-H stretching | -CH₂- | Strong |
| ~1738 | C=O stretching | Ester | Strong |
| ~1465 | C-H scissoring (bending) | -CH₂- | Medium |
| ~1377 | C-H symmetric bending | -CH₃ | Weak |
| ~1170 | C-O stretching (ester) | Ester | Strong |
| ~720 | C-H rocking | -(CH₂)n- (n≥4) | Medium |
Experimental Protocols
Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for waxy solids like this compound as it requires minimal sample preparation.
Materials:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Protocol:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the FTIR spectrum of the sample.
-
After analysis, clean the ATR crystal thoroughly with a solvent and a lint-free wipe.
Data Acquisition
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
Apodization: Happ-Genzel
Mandatory Visualizations
The following diagrams illustrate the key aspects of the FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the qualitative analysis of this compound. The characteristic absorption bands of the ester functional group and the long alkyl chains provide a unique spectral fingerprint for its identification and characterization. The presented ATR-FTIR protocol offers a simple and rapid method for routine analysis in research, quality control, and drug development settings.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lauryl Stearate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lauryl Stearate. This compound, a fatty acid ester, is a common ingredient in cosmetic and pharmaceutical formulations, where it functions as an emollient and skin conditioning agent.[1] Due to its lack of a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) is employed for detection.[2][3][4] The method utilizes reversed-phase chromatography with a C18 column and a gradient elution, providing excellent separation and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.
Introduction
This compound (dodecyl octadecanoate) is an ester of lauryl alcohol and stearic acid. Its quantification is crucial for quality control and formulation development in the cosmetic and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for such compounds.[5] However, as this compound and similar lipids lack a strong UV-absorbing chromophore, conventional UV detection is not suitable.[6][7] Evaporative Light Scattering Detection (ELSD) offers a universal detection method for non-volatile analytes, making it ideal for the analysis of fatty acid esters.[2][3] This method provides a reliable approach for the separation and quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD), e.g., SEDEX 90LT |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Purospher® STAR RP-18 end-capped) |
| Mobile Phase A | Methanol : Water (95:5, v/v) with 0.1% Acetic Acid |
| Mobile Phase B | Chloroform |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 40°C |
| ELSD Gas Flow Rate | 1.6 SLM (Standard Liters per Minute) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 100 | 0 |
| 25.0 | 100 | 0 |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing approximately 10 mg of this compound reference standard and dissolving it in 10 mL of isopropanol.
-
Perform serial dilutions of the stock solution with isopropanol to prepare a series of calibration standards at concentrations of 0.5, 0.25, 0.1, 0.05, and 0.025 mg/mL.
Sample Preparation (General Protocol):
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of isopropanol and sonicate for 15 minutes to ensure complete dissolution and extraction of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with isopropanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[8]
Note: For complex matrices such as creams or lotions, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[9][10][11]
Method Validation Summary
The described HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 0.025 - 0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.025 mg/mL |
Data Presentation
Table 4: Representative Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (mg/mL) |
| Standard 1 | 12.5 | 158,345 | 0.025 |
| Standard 2 | 12.5 | 312,589 | 0.05 |
| Standard 3 | 12.5 | 625,112 | 0.1 |
| Standard 4 | 12.5 | 1,248,987 | 0.25 |
| Standard 5 | 12.5 | 2,501,456 | 0.5 |
| Sample A | 12.5 | 875,632 | 0.175 |
| Sample B | 12.5 | 1,050,789 | 0.21 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between analyte properties and method selection.
References
- 1. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 3. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Stearate in Phase Change Material Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lauryl Stearate (also known as dodecyl stearate) is a fatty acid ester with potential applications as an organic Phase Change Material (PCM). PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa).[1] This property makes them highly valuable for thermal energy storage and precise temperature regulation.[2][3]
For researchers and drug development professionals, this compound-based PCMs offer compelling opportunities. Their potential phase change temperature makes them suitable for maintaining the stability of temperature-sensitive biological materials, such as enzymes, antibodies, and cell cultures. Furthermore, they can be integrated into advanced packaging solutions to ensure the integrity of pharmaceuticals and vaccines during transport, a critical aspect of cold chain management.[1][4] These application notes provide an overview of this compound's properties and detailed protocols for its formulation and characterization as a PCM.
Physicochemical and Thermal Properties
This compound is an ester derived from stearic acid and lauryl alcohol. While it is a promising candidate for PCM applications, comprehensive data on its thermal properties are not widely available in the published literature. The following tables summarize its known physicochemical properties and provide a comparison with the well-characterized lauric acid-stearic acid eutectic mixture, which is a chemically distinct system often used in similar temperature ranges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5303-25-3 | [5][6] |
| Molecular Formula | C₃₀H₆₀O₂ | [6][7][8] |
| Molecular Weight | 452.8 g/mol | [6] |
| IUPAC Name | dodecyl octadecanoate | [6] |
| Physical State | Solid at room temperature | [5] |
| Purity | >99% (research grade) |[5] |
Table 2: Comparative Thermal Properties of this compound and a Related Eutectic Mixture PCM
| Thermal Property | This compound | Lauric Acid-Stearic Acid Eutectic Mixture (70:30 wt%) |
|---|---|---|
| Melting Point (°C) | ~41 | 31.2 |
| Latent Heat of Fusion (J/g) | Data not readily available; requires experimental determination. | ~160 |
| Thermal Conductivity (W/m·K) | Data not readily available; requires experimental determination. | ~0.2-0.4 (unenhanced) |
Note: The data for the eutectic mixture is provided for comparative purposes only. The thermal properties of this compound must be determined experimentally.
Applications in Research and Drug Development
The ability of this compound to undergo a phase transition around physiological and ambient temperatures makes it suitable for several high-value applications:
-
Passive Thermal Management: Formulations containing this compound can be used to create thermal buffers that protect sensitive reagents, enzymes, proteins, and cell cultures from temperature fluctuations on the lab bench or during short-term storage.
-
Cold Chain and Pharmaceutical Shipping: Incorporating this compound PCMs into packaging can provide a robust solution for maintaining products within a specific temperature range (e.g., 15-25°C for controlled room temperature products), preventing damage from freezing or overheating during transit.[4]
-
Triggerable Release Systems: In drug delivery research, PCMs can be used as a matrix to encapsulate active pharmaceutical ingredients (APIs). The release of the API can be triggered by a localized temperature increase (e.g., via photothermal heating), melting the PCM matrix and allowing the drug to diffuse out.[9] Fatty acids and their derivatives are considered ideal candidates for such systems due to their biocompatibility and low toxicity.[9]
Experimental Protocols
The following protocols provide detailed methodologies for preparing and characterizing this compound-based PCM formulations.
Protocol 1: Preparation of a Form-Stable Composite PCM using Expanded Graphite (EG)
This protocol describes how to create a shape-stabilized composite PCM where liquid this compound is retained within the porous structure of expanded graphite (EG), preventing leakage and improving thermal conductivity.[10][11]
Materials:
-
This compound (>99% purity)
-
Expanded Graphite (EG), 100 mesh
-
Filter paper
-
Beakers
-
Magnetic stirrer with hotplate
-
Vacuum chamber/oven
Procedure:
-
Drying: Dry the expanded graphite in an oven at 80°C for 24 hours to remove any moisture.
-
Melting: Weigh the desired amount of this compound and place it in a beaker. Heat it on a hotplate to approximately 60°C (well above its melting point) and stir gently until completely melted.
-
Mixing: Gradually add the pre-weighed, dried expanded graphite to the molten this compound while stirring continuously. A typical mass ratio is 85-95 wt% this compound to 5-15 wt% EG. Continue stirring for 30 minutes to ensure uniform dispersion.
-
Vacuum Impregnation: Place the beaker containing the mixture into a vacuum chamber pre-heated to 60°C. Apply a vacuum for 1-2 hours to facilitate the impregnation of the molten ester into the pores of the EG, removing any trapped air.[10]
-
Cooling and Solidification: Turn off the vacuum and heat, and allow the mixture to cool slowly to room temperature to form the solid composite PCM.
-
Leakage Test (Optional): Place a small amount of the composite PCM on a piece of filter paper in an oven set to 60°C for 30 minutes. The absence of any visible liquid stain on the filter paper indicates good shape stability.
Protocol 2: Microencapsulation of this compound with a Polymer Shell
This protocol details the encapsulation of this compound as the core material within a polymer shell (e.g., Polymethylmethacrylate, PMMA) via emulsion polymerization. Microencapsulation provides a solid shell that contains the PCM, allowing it to be easily incorporated into other materials.[12]
Materials:
-
Core Material: this compound
-
Monomer: Methyl methacrylate (MMA)
-
Initiator: Potassium persulfate (KPS)
-
Surfactant: Sodium dodecyl sulfate (SDS)
-
Aqueous Phase: Deionized water
-
Nitrogen gas source
-
Three-neck round-bottom flask
-
Mechanical stirrer, condenser, and thermometer
-
Water bath
Procedure:
-
Prepare Aqueous Phase: Dissolve the SDS surfactant (e.g., 1 wt% of the total emulsion) in deionized water in the three-neck flask.
-
Prepare Oil Phase: In a separate beaker, melt the this compound at 60°C. Add the MMA monomer to the molten this compound and stir to create a homogeneous oil phase. The ratio of core (this compound) to shell (MMA) can be varied, with 1:1 being a common starting point.
-
Emulsification: Heat the aqueous phase in the flask to 75°C in a water bath while stirring mechanically (e.g., at 400 rpm) under a nitrogen atmosphere. Slowly pour the prepared oil phase into the aqueous phase to form an oil-in-water emulsion. Continue stirring for 30 minutes to ensure stable droplets are formed.
-
Polymerization: Dissolve the KPS initiator in a small amount of deionized water and add it to the emulsion to initiate polymerization.
-
Reaction: Maintain the reaction at 75°C for 3-4 hours under continuous stirring and nitrogen purging.
-
Cooling and Washing: After the reaction is complete, cool the flask to room temperature. Filter the resulting microcapsule suspension and wash the collected solid powder several times with deionized water and then with ethanol to remove any unreacted monomer and surfactant.
-
Drying: Dry the washed microcapsules in a vacuum oven at 40°C for 24 hours.
Protocol 3: Thermal Characterization of this compound Formulations
This protocol outlines the key analytical techniques used to measure the thermal properties of the prepared PCM formulations.[13][14]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Thermal Conductivity Analyzer (e.g., using the Transient Plane Source method)
A. Differential Scanning Calorimetry (DSC) Analysis:
-
Purpose: To determine the melting/solidification temperatures and latent heat of fusion/crystallization.
-
Procedure:
-
Accurately weigh 5-10 mg of the PCM sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Heat the sample from room temperature to ~70°C at a controlled rate (e.g., 5°C/min) under a nitrogen purge.
-
Hold the sample at 70°C for 5 minutes to erase its thermal history.
-
Cool the sample back to room temperature at the same rate (5°C/min).
-
Perform a second heating/cooling cycle to obtain reliable data.
-
-
Data Analysis: From the DSC curve (heat flow vs. temperature), determine the onset and peak melting temperatures and integrate the area under the melting peak to calculate the latent heat of fusion (J/g). Repeat for the cooling curve to determine solidification properties.
B. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability and degradation temperature of the PCM.
-
Procedure:
-
Place 10-15 mg of the PCM sample into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Analysis: The TGA curve (weight % vs. temperature) will show the temperature at which the material begins to decompose (onset of weight loss). This determines the upper limit of the PCM's operating temperature range.
C. Thermal Conductivity Measurement:
-
Purpose: To measure the rate at which heat can travel through the PCM, which is critical for charge/discharge efficiency.
-
Procedure:
-
Prepare a solid, flat sample of the PCM formulation.
-
Use a thermal conductivity analyzer (e.g., a Hot Disk or other TPS instrument) according to the manufacturer's instructions.
-
Measurements should be taken below and above the melting point to determine the thermal conductivity in both the solid and liquid states.
-
Visualizations and Workflows
Caption: Workflow for Composite PCM Preparation and Characterization.
Caption: Mechanism of Latent Heat Storage in this compound.
Caption: Workflow for Microencapsulation of this compound.
References
- 1. EP3692111A1 - Gel composition comprising a phase change material - Google Patents [patents.google.com]
- 2. Thermo-Chemical Characterization of Organic Phase Change Materials (PCMs)... [wisdomlib.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Temperature Controlled Pharma Packaging | Woolcool® [woolcool.com]
- 5. larodan.com [larodan.com]
- 6. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. PubChemLite - this compound (C30H60O2) [pubchemlite.lcsb.uni.lu]
- 9. Phase-Change Materials for Controlled Release and Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Eutectic Fatty Acids Phase Change Materials Improved with Expanded Graphite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Encapsulation of Lauryl Stearate as a Phase Change Material
Introduction
Lauryl Stearate, the ester of lauryl alcohol and stearic acid, is an organic Phase Change Material (PCM) with significant potential for thermal energy storage applications. Organic PCMs are favored for their high latent heat, chemical stability, and tunable phase transition temperatures.[1][2] this compound is particularly relevant for applications requiring thermal regulation near ambient temperatures, such as in smart textiles, building materials, electronic cooling, and controlled drug delivery.[3][4][5]
However, the practical application of this compound in its liquid state is hindered by issues of leakage and the need for a stable structure.[6][7] Microencapsulation provides a robust solution by enclosing the PCM core within a stable polymeric or inorganic shell.[6][8] This process not only prevents leakage but also increases the heat transfer surface area, improves handling, and protects the PCM from the surrounding environment.[6][9]
These application notes provide detailed protocols for three common microencapsulation techniques—Interfacial Polymerization, Solvent Evaporation, and Spray Drying—as applied to this compound. It also includes standard protocols for the characterization of the resulting microcapsules, tailored for researchers, scientists, and drug development professionals.
Encapsulation Technique: Interfacial Polymerization
Interfacial polymerization is a chemical method where two reactive monomers, dissolved in separate immiscible liquid phases, react at the interface between the liquids to form a thin, solid polymer shell around the dispersed core material droplets.[10][11] This technique is highly effective for creating microcapsules with thin, robust walls and high core loading.[11][12]
Experimental Workflow: Interfacial Polymerization
Caption: Workflow for this compound encapsulation via interfacial polymerization.
Protocol: Interfacial Polymerization
This protocol describes the formation of polyamide-shelled microcapsules containing this compound.
Materials:
-
Core Material: this compound
-
Organic Phase Monomer: Sebacoyl chloride (SC)
-
Aqueous Phase Monomer: Ethylenediamine (EDA)
-
Organic Solvent (optional core): Dodecane
-
Emulsifier/Stabilizer: Poly(vinyl alcohol) (PVA)
-
Continuous Phase: Deionized water
Procedure:
-
Prepare the Organic (Oil) Phase:
-
Dissolve a specific amount of this compound and sebacoyl chloride in the organic solvent (if used). A typical concentration is 2-5% w/v for the monomer.
-
-
Prepare the Aqueous Phase:
-
Prepare a 2% w/v aqueous solution of PVA.
-
Add ethylenediamine to the PVA solution. The molar ratio of diamine to acyl chloride is a critical parameter to optimize, often starting at 1:1.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at a high speed (e.g., 1200 rpm) using a mechanical stirrer or homogenizer.[11]
-
Continue stirring for 3-5 minutes to form a stable oil-in-water emulsion with the desired droplet size.[11] The particle size is influenced by the agitation rate.[13]
-
-
Polymerization:
-
The polymerization reaction begins immediately upon emulsification at the droplet interface.
-
Maintain the reaction at a controlled temperature (e.g., 20-50°C) with continuous, gentle stirring for 2-4 hours to ensure complete shell formation.
-
-
Curing and Purification:
-
(Optional) Heat the suspension to a higher temperature (e.g., 60-70°C) for 1 hour to cure the polymer shell.
-
Allow the microcapsules to settle, then decant the supernatant.
-
Wash the microcapsules repeatedly with deionized water and then with ethanol to remove unreacted monomers and excess emulsifier.
-
-
Drying:
-
Filter the washed microcapsules using a Buchner funnel.
-
Dry the collected microcapsule powder in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours.
-
Encapsulation Technique: Solvent Evaporation
The solvent evaporation method involves dissolving the core material and a pre-formed polymer shell material in a volatile organic solvent.[14] This organic phase is then emulsified in an immiscible continuous phase (typically water). The subsequent evaporation of the solvent causes the polymer to precipitate around the core material droplets, forming solid microcapsules.[14][15][16]
Experimental Workflow: Solvent Evaporation
Caption: Workflow for this compound encapsulation via solvent evaporation.
Protocol: Solvent Evaporation
This protocol is for encapsulating this compound using Polylactic acid (PLA) as the shell material.
Materials:
-
Core Material: this compound
-
Shell Material: Polylactic acid (PLA)
-
Organic Solvent: Dichloromethane (DCM)
-
Emulsifier: Poly(vinyl alcohol) (PVA)
-
Continuous Phase: Deionized water
Procedure:
-
Prepare the Organic (Oil) Phase:
-
Dissolve a defined amount of PLA and this compound in dichloromethane. The ratio of core to shell material is a key parameter affecting final properties.
-
-
Prepare the Aqueous Phase:
-
Prepare a 1-2% w/v aqueous solution of PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization to create a stable oil-in-water (o/w) emulsion. The volume ratio of the dispersed phase to the continuous phase is typically between 1:5 and 1:10.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously at a moderate speed (e.g., 300-500 rpm) at room temperature.
-
Allow the dichloromethane to evaporate over several hours (typically 4-24 hours). The evaporation rate can be increased by gentle heating or applying a vacuum.[16][17]
-
As the solvent evaporates, the PLA will solidify, forming a shell around the this compound core.
-
-
Purification:
-
Collect the hardened microcapsules by centrifugation or filtration.
-
Wash the particles several times with deionized water to remove the emulsifier and any non-encapsulated material.
-
-
Drying:
-
Dry the microcapsules, typically by freeze-drying (lyophilization) to prevent aggregation and maintain a fine powder form.[18] Alternatively, oven drying at a low temperature can be used.
-
Encapsulation Technique: Spray Drying
Spray drying is a physical and continuous process that transforms a liquid feed (an emulsion or suspension) into a dry powder in a single step.[19][20] An emulsion of the core material (this compound) and a shell material in a solvent (usually water) is atomized into a hot gas stream. The solvent rapidly evaporates, leaving behind solid microcapsules.[8][19] This method is fast, scalable, and widely used in the food and pharmaceutical industries.[21][22]
Experimental Workflow: Spray Drying
Caption: Workflow for this compound encapsulation via spray drying.
Protocol: Spray Drying
This protocol uses a common food-grade wall material, suitable for applications in regulated industries.
Materials:
-
Core Material: this compound
-
Shell Material: Gum Arabic or Maltodextrin
-
Solvent: Deionized water
Procedure:
-
Prepare the Feed Emulsion:
-
Prepare a solution of the shell material (e.g., 20-30% w/v Gum Arabic) in warm deionized water.
-
Heat the this compound above its melting point (approx. 30-35°C).
-
Add the molten this compound to the aqueous shell solution. The core-to-shell ratio typically ranges from 1:2 to 1:4.
-
Homogenize the mixture using a high-shear mixer to form a fine, stable oil-in-water emulsion.
-
-
Set Up the Spray Dryer:
-
Set the key process parameters. These must be optimized for the specific instrument and formulation, but typical starting points are:
-
Inlet Temperature: 160-190°C
-
Outlet Temperature: 80-100°C
-
Feed Flow Rate: 5-15 mL/min
-
Atomizing Air Flow: Adjusted to achieve desired particle size.
-
-
-
Spray Drying Process:
-
Continuously stir the feed emulsion to maintain its stability.
-
Pump the emulsion through the atomizer into the drying chamber.
-
The hot drying gas causes rapid evaporation of water from the atomized droplets.
-
-
Collection:
-
The solid microcapsules are carried by the air stream into a cyclone separator, where they are separated from the hot air and collected in a receiving vessel.
-
Store the resulting powder in a cool, dry place, protected from light and moisture.
-
Characterization Protocols
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase change temperatures (melting and solidification) and latent heat storage capacity of the encapsulated this compound.
Procedure:
-
Accurately weigh 5-10 mg of the microcapsule sample into a standard aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heating/cooling cycle under a nitrogen atmosphere (flow rate of 50 mL/min).[9]
-
Heating Scan: Heat the sample from a temperature well below the expected melting point to a temperature well above it (e.g., 0°C to 80°C) at a constant rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample back to the starting temperature at the same rate.
-
Analysis:
-
Determine the melting and solidification peak temperatures from the resulting thermogram.
-
Calculate the latent heat (enthalpy, in J/g) by integrating the area under the melting and solidification peaks.
-
Calculate the Encapsulation Efficiency (η) using the formula:
-
η (%) = (ΔH_microcapsule / ΔH_core) × 100
-
Where ΔH_microcapsule is the latent heat of the microcapsules and ΔH_core is the latent heat of the pure this compound.[23]
-
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and the weight percentage of its components (core and shell).
Procedure:
-
Place 10-15 mg of the microcapsule sample into a TGA crucible.
-
Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]
-
Analysis:
-
The resulting TGA curve will show weight loss steps. The onset temperature of the main weight loss indicates the temperature at which the encapsulated PCM begins to degrade or evaporate, a measure of the shell's effectiveness.[9]
-
The residual mass at high temperatures can be correlated to the shell material content.
-
Morphology and Particle Size: Scanning Electron Microscopy (SEM) and Particle Size Analysis
SEM provides high-resolution images of the microcapsules' surface morphology, shape, and size.[13] Particle size analyzers provide quantitative data on the size distribution.
SEM Procedure:
-
Mount a small amount of the microcapsule powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Image the sample in the SEM at various magnifications to observe surface texture (smooth, rough, porous) and overall shape (spherical, irregular).[13]
Particle Size Analysis Procedure:
-
Disperse the microcapsules in a suitable medium (e.g., deionized water with a surfactant) and sonicate briefly to break up agglomerates.
-
Analyze the dispersion using a laser diffraction particle size analyzer.
-
Analysis: The instrument will provide the mean particle size (e.g., D50) and the particle size distribution (span).[24][25]
Data Summary
The performance of different encapsulation techniques can be compared using several key metrics. The following table summarizes typical data ranges for microencapsulated fatty acids and their esters, which are analogous to this compound.
| Parameter | Interfacial Polymerization | Solvent Evaporation | Spray Drying | Reference |
| Shell Materials | Polyamide, Polyurea, Polyurethane | PLA, PLGA, Ethyl Cellulose | Gum Arabic, Maltodextrin, Modified Starch | [11],[14],[19] |
| Typical Particle Size | 10 - 150 µm | 5 - 500 µm | 10 - 100 µm | [11],[26],[27] |
| Latent Heat (Melting) | 80 - 150 J/g | 70 - 130 J/g | 90 - 160 J/g | [28],[14],[29] |
| Encapsulation Efficiency | 75 - 95% | 60 - 85% | 70 - 90% | [30],[31],[27] |
| Thermal Stability | High (Shell degrades >300°C) | Moderate (Depends on polymer) | Moderate (Depends on polymer) | [9],[14],[19] |
| Process Complexity | Moderate | High (Solvent recovery needed) | Low (Scalable, continuous) | [10],[15],[21] |
| Key Advantage | Thin, strong shell; High payload | Good for biodegradable polymers | Fast, scalable, low cost | [11],[14],[21] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. matsc.ktu.lt [matsc.ktu.lt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.box [2024.sci-hub.box]
- 17. Mechanisms of solvent evaporation encapsulation processes: prediction of solvent evaporation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (PDF) Drying by spray drying in the food industry: Micro-encapsulation, process parameters and main carriers used (2015) | Samantha Serra Costa | 92 Citations [scispace.com]
- 21. Login | Nanoarchitectonics [ojs.wiserpub.com]
- 22. mdpi.com [mdpi.com]
- 23. matsc.ktu.lt [matsc.ktu.lt]
- 24. Particle size analysis of microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Review on Thermal Properties with Influence Factors of Solid–Liquid Organic Phase-Change Micro/Nanocapsules [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Application Notes and Protocols: Lauryl Stearate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl stearate, the ester of lauryl alcohol and stearic acid, is a lipophilic compound commonly utilized in cosmetic and pharmaceutical formulations as an emollient and skin conditioning agent. Its potential application in topical drug delivery systems is predicated on its ability to modify the skin barrier and act as a vehicle for active pharmaceutical ingredients (APIs). This document provides an overview of the theoretical framework for utilizing this compound in topical formulations and outlines generalized experimental protocols for the preparation, characterization, and evaluation of such systems.
Note: The scientific literature lacks specific quantitative data on the performance of this compound as a primary penetration enhancer or its direct impact on drug release kinetics in topical formulations. The following protocols are based on general principles of topical formulation development and the known physicochemical properties of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific API and formulation requirements.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| Chemical Name | Dodecyl octadecanoate | [1][2] |
| CAS Number | 5303-25-3 | [2] |
| Molecular Formula | C30H60O2 | [1][2] |
| Molecular Weight | 452.8 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | >99% (Research Grade) | [2] |
| Storage | Room temperature | [2] |
Theoretical Mechanism of Action in Topical Drug Delivery
While specific studies on this compound are limited, its mechanism as a component in topical drug delivery can be extrapolated from its chemical nature as a fatty acid ester.
Emolliency and Occlusion
As an emollient, this compound can fill the spaces between corneocytes in the stratum corneum, creating a smoother skin surface. This can also lead to an occlusive effect, hydrating the stratum corneum by reducing transepidermal water loss (TEWL). This hydration can potentially increase the permeability of the skin to certain APIs.
Interaction with Stratum Corneum Lipids
The lipophilic nature of this compound suggests it may interact with the intercellular lipids of the stratum corneum. This interaction could temporarily disrupt the highly ordered lipid lamellae, creating more fluid regions and thereby facilitating the diffusion of an incorporated drug through this barrier.
Experimental Protocols
The following are generalized protocols for the formulation and evaluation of topical drug delivery systems incorporating this compound. These should be considered as a starting point and will require optimization for specific applications.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound
This protocol describes the preparation of a basic O/W cream where this compound is included in the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other oil phase components (e.g., mineral oil, cetyl alcohol)
-
Water phase components (e.g., purified water, glycerin)
-
Emulsifying agent (e.g., polysorbate 80, sorbitan monostearate)
-
Preservative (e.g., phenoxyethanol)
Equipment:
-
Homogenizer
-
Water bath
-
Beakers
-
Stirring apparatus
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine this compound and other oil-soluble components.
-
If the API is oil-soluble, dissolve or disperse it in this phase.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine the water-soluble components, including the emulsifying agent and preservative.
-
If the API is water-soluble, dissolve it in this phase.
-
Heat the aqueous phase to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring continuously.
-
Homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
-
Final Product:
-
Once cooled, the cream is formed. Store in an appropriate container.
-
Protocol 2: In Vitro Drug Release Testing (IVRT)
This protocol outlines a method to assess the release of an API from a topical formulation containing this compound.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if necessary)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Cell Setup:
-
Mount the synthetic membrane onto the Franz diffusion cells, ensuring no air bubbles are trapped.
-
Fill the receptor chamber with the appropriate receptor medium and equilibrate to 32°C.
-
-
Sample Application:
-
Apply a finite dose (e.g., 300 mg) of the this compound-containing formulation uniformly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time to determine the release rate (Higuchi model).
-
Protocol 3: In Vitro Skin Permeation Testing (IVPT)
This protocol is for evaluating the permeation of an API through an ex vivo skin model from a formulation containing this compound.
Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor medium
-
Analytical instrumentation (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw frozen full-thickness skin and remove subcutaneous fat.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Cell Setup:
-
Mount the skin between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with receptor medium and equilibrate to 32°C.
-
-
Sample Application:
-
Apply a finite dose of the formulation to the skin surface in the donor chamber.
-
-
Sampling and Analysis:
-
Follow the sampling and analysis steps as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of the API.
-
Protocol 4: Stability Testing of a Topical Formulation with this compound
This protocol provides a framework for assessing the physical and chemical stability of a topical formulation containing this compound.
Procedure:
-
Sample Preparation:
-
Package the formulation in its final intended container.
-
-
Storage Conditions:
-
Store samples under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Include freeze-thaw cycling (e.g., 24 hours at -20°C followed by 24 hours at 25°C, for at least 3 cycles).[3]
-
-
Testing Intervals:
-
Test samples at initial (time 0) and at specified intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated).
-
-
Evaluation Parameters:
-
Physical Stability: Visually inspect for phase separation, color change, and odor change. Measure pH, viscosity, and particle size of the dispersed phase.
-
Chemical Stability: Assay for the concentration of the API and any known degradation products using a validated analytical method.
-
Microbiological Stability: Perform microbial limit tests to ensure the preservative system remains effective.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the development and evaluation of topical formulations containing this compound.
Caption: Experimental workflow for topical formulation development.
Caption: Theoretical mechanism of this compound in skin penetration.
Caption: Relationship between formulation parameters and outcomes.
References
Application of Lauryl Stearate as an Emollient in Dermatological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (also known as dodecyl octadecanoate) is the ester of lauryl alcohol and stearic acid. It is a waxy solid at room temperature and functions as a skin-conditioning agent and emollient in cosmetic and dermatological formulations. Its primary role is to soften and smooth the skin by forming a semi-occlusive layer on the stratum corneum, the outermost layer of the skin. This action helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and improving the skin's barrier function. These properties make this compound a valuable ingredient in products designed to treat dry skin conditions and to maintain overall skin health.
Mechanism of Action
Emollients like this compound primarily exert their effects through a physical mechanism at the surface of the skin. They do not typically interact with specific biological signaling pathways within the deeper layers of the skin. Instead, their efficacy is derived from their ability to influence the physical properties of the stratum corneum.
The primary mechanisms include:
-
Occlusion: this compound forms a thin, lipid-based film on the skin's surface. This film is partially occlusive, meaning it slows down the evaporation of water from the skin to the environment. This reduction in TEWL allows the stratum corneum to retain more moisture, leading to increased hydration.
-
Barrier Repair: The lipid nature of this compound allows it to integrate into the lipid matrix of the stratum corneum. This helps to fill in the gaps between corneocytes, reinforcing the skin's natural barrier and improving its integrity. A more intact barrier is better able to protect against environmental irritants and allergens.
-
Lubrication: this compound imparts a smooth and silky feel to the skin by reducing friction. This can help to alleviate the roughness and flaking associated with dry skin conditions.
Data Presentation
While extensive quantitative data from peer-reviewed literature specifically isolating the effects of this compound as a single emollient is limited, the following tables are provided as templates for researchers to structure their data when evaluating its efficacy. These tables are designed for clarity and easy comparison of results from the experimental protocols outlined below.
Table 1: Skin Hydration Assessment using Corneometry
| Time Point | Baseline (Control) | This compound Treated | Placebo/Vehicle | % Change from Baseline (this compound) | p-value (vs. Control) |
| T=0 | Mean AU | Mean AU | Mean AU | 0% | - |
| T=1h | Mean AU | Mean AU | Mean AU | Calculated % | p-value |
| T=2h | Mean AU | Mean AU | Mean AU | Calculated % | p-value |
| T=4h | Mean AU | Mean AU | Mean AU | Calculated % | p-value |
| T=8h | Mean AU | Mean AU | Mean AU | Calculated % | p-value |
| T=24h | Mean AU | Mean AU | Mean AU | Calculated % | p-value |
AU = Arbitrary Units
Table 2: Skin Barrier Function Assessment using Transepidermal Water Loss (TEWL)
| Time Point | Baseline (Control) | This compound Treated | Placebo/Vehicle | % Change from Baseline (this compound) | p-value (vs. Control) |
| T=0 | Mean g/m²/h | Mean g/m²/h | Mean g/m²/h | 0% | - |
| T=1h | Mean g/m²/h | Mean g/m²/h | Mean g/m²/h | Calculated % | p-value |
| T=2h | Mean g/m²/h | Mean g/m²/h | Mean g/m²/h | Calculated % | p-value |
| T=4h | Mean g/m²/h | Mean g/m²/h | Mean g/m²/h | Calculated % | p-value |
| T=8h | Mean g/m²/h | Mean g/m²/h | Mean g/m²/h | Calculated % | p-value |
| T=24h | Mean g/m²/h | Mean g/m²/h | Mean g/m²/h | Calculated % | p-value |
Table 3: Sensory Panel Assessment of Emollient Properties
| Attribute | This compound Formulation | Placebo/Vehicle | Comparative Emollient |
| Spreadability | Mean Score (1-10) | Mean Score (1-10) | Mean Score (1-10) |
| Absorbency | Mean Score (1-10) | Mean Score (1-10) | Mean Score (1-10) |
| Greasiness | Mean Score (1-10) | Mean Score (1-10) | Mean Score (1-10) |
| Tackiness | Mean Score (1-10) | Mean Score (1-10) | Mean Score (1-10) |
| Smoothness | Mean Score (1-10) | Mean Score (1-10) | Mean Score (1-10) |
| Overall Feel | Mean Score (1-10) | Mean Score (1-10) | Mean Score (1-10) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the emollient properties of this compound.
Protocol 1: In-Vivo Evaluation of Skin Hydration by Corneometry
Objective: To quantify the effect of this compound on the hydration of the stratum corneum over a 24-hour period.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation containing a specified concentration of this compound (e.g., 5% in a simple oil-in-water emulsion)
-
Placebo/vehicle control (formulation without this compound)
-
Untreated control site
-
Wash-out soap (mild, non-moisturizing)
-
Lint-free wipes
Procedure:
-
Subject Selection: Recruit a panel of healthy volunteers (n ≥ 20) with self-perceived dry skin on their forearms. Subjects should refrain from using any moisturizers on the test areas for at least 24 hours prior to the study.
-
Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
-
Test Site Demarcation: Mark three distinct test areas (e.g., 2x2 cm) on the volar forearm of each subject for the this compound formulation, placebo, and untreated control.
-
Baseline Measurement (T=0): Take three Corneometer® readings from each test site and calculate the average.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and the placebo to their respective test sites. The third site remains untreated.
-
Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Calculate the mean and standard deviation of the Corneometer® values for each treatment group at each time point. Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the differences between the treatment groups and baseline.
Protocol 2: In-Vivo Evaluation of Skin Barrier Function by Transepidermal Water Loss (TEWL)
Objective: To assess the effect of this compound on the skin's barrier function by measuring TEWL.
Materials:
-
Tewameter® (e.g., TM 300, Courage + Khazaka) or other open-chamber evaporimeter
-
Test formulation containing this compound
-
Placebo/vehicle control
-
Untreated control site
Procedure:
-
Subject Selection and Acclimatization: Follow the same procedure as in Protocol 1.
-
Test Site Demarcation: Follow the same procedure as in Protocol 1.
-
Baseline Measurement (T=0): Measure the TEWL at each test site. The probe should be held perpendicular to the skin surface without excessive pressure. Record the reading once it stabilizes.
-
Product Application: Apply the test and placebo formulations as described in Protocol 1.
-
Post-Application Measurements: Measure TEWL at the same time points as in Protocol 1.
-
Data Analysis: Analyze the data similarly to Protocol 1, looking for a statistically significant decrease in TEWL in the this compound-treated site compared to the placebo and untreated controls.
Protocol 3: Sensory Panel Evaluation
Objective: To evaluate the subjective sensory characteristics of a formulation containing this compound.
Materials:
-
Test formulation with this compound
-
Placebo/vehicle control
-
A benchmark commercial emollient
-
Standardized sensory evaluation questionnaires
Procedure:
-
Panelist Selection: Recruit and train a panel of sensory assessors (n ≥ 10).
-
Sample Preparation: Prepare coded, randomized samples of the test formulations.
-
Evaluation Procedure: Panelists will apply a standardized amount of each product to a designated area of their skin (e.g., forearm). They will then evaluate predefined sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, and after-feel) at specified time points (e.g., immediately after application and after 10 minutes).
-
Scoring: Panelists will rate each attribute on a defined scale (e.g., a 10-point scale where 1 = low and 10 = high).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Friedman test) to identify significant differences in the sensory profiles of the tested products.
Conclusion
Application Notes and Protocols for Lauryl Stearate as a Lubricant in Tablet Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical tablet manufacturing, lubricants are critical excipients that prevent the adhesion of the tablet formulation to the punches and die wall of the tablet press during compression. This ensures a smooth ejection process, prevents tablet defects, and protects the tooling. The most commonly used lubricant is magnesium stearate; however, its hydrophobic nature can sometimes lead to decreased tablet hardness and prolonged disintegration and dissolution times. This has prompted research into alternative lubricants.
Lauryl stearate, the ester of lauryl alcohol and stearic acid, is a waxy solid with potential as a tablet lubricant due to its fatty acid ester structure. While direct and extensive quantitative data on this compound's performance as a tablet lubricant is limited in publicly available literature, we can extrapolate its potential properties and performance based on studies of similar fatty acid esters, such as sucrose esters and glycerin fatty acid esters. These compounds have been investigated as alternatives to magnesium stearate and have shown promise in mitigating some of its drawbacks.
These application notes provide a framework for researchers to evaluate this compound as a potential lubricant in tablet formulation studies, drawing comparisons with established lubricants and other fatty acid esters.
Theoretical Framework: The Role of Fatty Acid Esters as Lubricants
Fatty acid esters are being explored as lubricants because they can offer a balance between hydrophobicity and hydrophilicity, potentially leading to improved tablet properties compared to highly hydrophobic lubricants like magnesium stearate.[1] Studies on glycerin fatty acid esters have shown that they can provide lubrication effects similar to magnesium stearate while resulting in tablets with better hardness and faster disintegration.[1][2] Similarly, sucrose fatty acid esters have been demonstrated to be effective lubricants, particularly those with low hydrophile-lipophile balance (HLB) values, leading to high tablet hardness and short disintegration times.[3][4][5]
Based on its chemical structure, this compound is expected to be a hydrophobic lubricant. Its efficacy will depend on its particle size, surface area, and concentration in the formulation, as well as the mixing time.
Data Presentation: Comparative Lubricant Performance
The following tables summarize quantitative data from studies on alternative fatty acid ester lubricants compared to the industry-standard magnesium stearate. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Effect of Lubricant Type on Tablet Hardness and Disintegration Time
| Lubricant (Concentration) | Mean Hardness (N) | Disintegration Time (min) | Reference |
| Magnesium Stearate (2.0%) | 40 | ~6 | [4] |
| Sucrose Fatty Acid Ester (low HLB) (2.0%) | ≥80 | < 3 | [4] |
Table 2: Comparison of Lubricant Effects on Tablet Properties
| Lubricant | Effect on Tablet Hardness | Effect on Disintegration Time | Reference |
| Magnesium Stearate | Can decrease hardness | Can prolong disintegration | [1] |
| Glycerin Fatty Acid Esters | Better hardness than Mg-St | Faster disintegration than Mg-St | [1][2] |
| Sucrose Fatty Acid Esters | Higher hardness than Mg-St | Shorter disintegration than Mg-St | [3][4] |
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate this compound as a tablet lubricant.
Protocol 1: Preparation of Tablet Formulations
Objective: To prepare tablet formulations containing this compound at various concentrations for comparative analysis.
Materials:
-
Active Pharmaceutical Ingredient (API) - e.g., Acetaminophen, Ibuprofen
-
Filler/Binder - e.g., Microcrystalline Cellulose (MCC), Lactose
-
Disintegrant - e.g., Croscarmellose Sodium
-
This compound (various concentrations: 0.5%, 1.0%, 1.5% w/w)
-
Magnesium Stearate (as a control lubricant)
-
V-blender or other suitable powder blender
-
Sieves (e.g., 20 mesh, 60 mesh)
Procedure:
-
Weigh all ingredients accurately.
-
Pass the API, filler, and disintegrant through a 20-mesh sieve to de-agglomerate.
-
Transfer the sieved powders to a V-blender and mix for 15 minutes to ensure homogeneity.
-
Pass the lubricant (this compound or magnesium stearate) through a 60-mesh sieve.
-
Add the sieved lubricant to the powder blend in the V-blender.
-
Mix for a further 3-5 minutes. Note: Over-mixing with lubricants can negatively impact tablet hardness.
-
The lubricated blend is now ready for compression.
Protocol 2: Tablet Compression
Objective: To compress the prepared formulations into tablets of consistent weight and thickness.
Equipment:
-
Single-punch or rotary tablet press
-
Appropriate tooling (e.g., 10 mm round, flat-faced punches)
Procedure:
-
Set up the tablet press with the desired tooling.
-
Calibrate the press for tablet weight and thickness.
-
Load the lubricated powder blend into the hopper of the tablet press.
-
Compress tablets at a target weight (e.g., 500 mg) and a defined compression force (e.g., 10 kN).
-
Collect the compressed tablets for evaluation.
Protocol 3: Evaluation of Tablet Physical Properties
Objective: To assess the quality attributes of the compressed tablets.
Equipment:
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
-
Analytical balance
Procedures:
-
Hardness (Breaking Force):
-
Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
-
Record the results and calculate the average hardness.
-
-
Friability:
-
Accurately weigh a sample of tablets (typically around 6.5 g).
-
Place the tablets in the friability tester drum.
-
Rotate the drum for 100 revolutions at 25 rpm.
-
Remove the tablets, de-dust them, and re-weigh.
-
Calculate the percentage weight loss. A friability of less than 1% is generally considered acceptable.
-
-
Disintegration Time:
-
Place one tablet in each of the six tubes of the disintegration test apparatus basket.
-
Operate the apparatus using a specified medium (e.g., purified water or simulated gastric fluid) at 37°C.
-
Record the time taken for all tablets to disintegrate completely.
-
Protocol 4: Dissolution Testing
Objective: To determine the rate at which the API is released from the tablet.
Equipment:
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
UV-Vis Spectrophotometer or HPLC for drug analysis
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid).
-
Degas the medium and bring it to 37°C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerin fatty acid esters as a new lubricant of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of Long-Chain Fatty Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of long-chain fatty acid esters.
Troubleshooting Guide
Effectively purifying long-chain fatty acid esters requires careful consideration of their inherent properties, such as high boiling points and susceptibility to degradation. This guide provides solutions to common problems encountered during purification.
| Issue | Potential Causes | Recommended Solutions |
| Low Purity of Final Product | - Incomplete reaction during esterification. - Co-elution of impurities with similar polarity during chromatography. - Inefficient separation of saturated and unsaturated esters. - Presence of positional or geometric isomers. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the chromatographic method by adjusting the solvent system or using a different stationary phase. - Employ silver ion chromatography for separating esters based on the degree of unsaturation.[1][2] - Utilize techniques like urea complexation to separate saturated and unsaturated esters.[3] |
| Low Recovery Yield | - Thermal degradation during high-temperature distillation. - Adsorption of esters onto the stationary phase in chromatography. - Loss of product during solvent extraction and washing steps. - Incomplete crystallization or loss during filtration. | - Use vacuum distillation or short-path distillation to lower the boiling point and minimize heat exposure.[4] - Choose a less adsorptive stationary phase or modify the mobile phase to improve elution. - Minimize the number of extraction and washing steps; ensure proper phase separation. - Optimize crystallization conditions (solvent, temperature, cooling rate) and use appropriate filtration techniques.[5][6] |
| Product Discoloration or Degradation | - Oxidation of unsaturated fatty acid esters. - Thermal decomposition at high temperatures.[7][8] - Presence of catalytic impurities. | - Handle samples under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like BHT during purification and storage. - Employ purification methods that operate at lower temperatures, such as column chromatography or crystallization. - Ensure all reagents and solvents are of high purity. |
| Peak Tailing or Broadening in HPLC/GC Analysis | - Interaction of residual free fatty acids with the column. - Overloading of the column. - Inappropriate mobile phase or temperature program. - Dead volume in the chromatographic system. | - Ensure complete esterification of fatty acids to their corresponding esters.[9][10] - Inject a smaller sample volume or dilute the sample.[11][12] - Optimize the mobile phase composition, gradient, or temperature program. - Check and minimize dead volumes in fittings and connections.[13] |
| Difficulty in Separating Isomers | - Similar physical and chemical properties of cis/trans or positional isomers. | - Utilize silver ion chromatography (Ag-HPLC or Ag-SPE), which separates isomers based on the interaction of silver ions with double bonds.[1][2] - Employ specialized capillary GC columns designed for isomer separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying long-chain fatty acid esters?
A1: A primary challenge is the separation of esters with very similar physicochemical properties, such as those with the same chain length but different degrees of unsaturation (e.g., oleate, linoleate, and linolenate) or geometric isomers (cis/trans). These similarities make separation by traditional distillation or standard chromatography difficult.
Q2: How can I prevent my unsaturated fatty acid esters from degrading during purification?
A2: Unsaturated fatty acid esters are susceptible to oxidation and thermal degradation. To minimize degradation, it is recommended to work under an inert atmosphere (nitrogen or argon), use degassed solvents, and avoid excessive heat.[7][8] For heat-sensitive compounds, purification techniques that can be performed at or below room temperature, such as column chromatography and crystallization, are preferable to distillation. The addition of antioxidants like butylated hydroxytoluene (BHT) can also help prevent oxidation.
Q3: My final product shows a broad peak with tailing in the GC analysis. What could be the cause and how can I fix it?
A3: Peak tailing in GC analysis of fatty acid esters is often due to the presence of unreacted free fatty acids, which can interact with the stationary phase.[14] Ensure that your esterification reaction has gone to completion. If the problem persists, consider a purification step to remove acidic components, such as a wash with a mild base or solid-phase extraction (SPE). Other potential causes include column overload, active sites on the column, or issues with the GC inlet.[11][12][15]
Q4: When should I choose distillation over chromatography for purification?
A4: Distillation is suitable for large-scale purification of esters that are thermally stable and have significantly different boiling points.[4] However, for heat-sensitive esters or for separating compounds with close boiling points, such as isomers, chromatography is the preferred method. Chromatography offers higher resolution and can be performed at lower temperatures, minimizing the risk of degradation.
Q5: What is silver ion chromatography and when is it used?
A5: Silver ion chromatography is a powerful technique used to separate unsaturated compounds based on the number, configuration (cis/trans), and position of their double bonds.[1][2] The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds. This technique is particularly useful for isolating specific unsaturated fatty acid esters from a complex mixture, a task that is challenging with other methods.
Experimental Protocols
Protocol 1: Purification of Fatty Acid Methyl Esters (FAMEs) by Silica Gel Column Chromatography
This protocol is suitable for the general purification of FAMEs from non-polar impurities and residual free fatty acids.
Materials:
-
Crude FAMEs mixture
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Glass wool
-
Sand
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Add another thin layer of sand on top of the silica gel bed.
-
Wash the packed column with 2-3 column volumes of hexane, ensuring the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude FAMEs mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with pure hexane to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5 v/v hexane:ethyl acetate). The optimal gradient will depend on the specific FAMEs being purified.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the purified FAMEs.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified FAMEs.[16]
-
Protocol 2: Separation of Saturated and Unsaturated FAMEs by Silver Ion Solid-Phase Extraction (Ag-SPE)
This protocol is designed for the fractionation of FAMEs based on their degree of unsaturation.
Materials:
-
FAMEs mixture
-
Silver ion SPE cartridge
-
Hexane
-
Acetone
-
Dichloromethane
-
Acetonitrile
-
Collection vials
-
Vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning:
-
Condition the Ag-SPE cartridge by passing 5 mL of acetone followed by 5 mL of hexane through it. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Dissolve the FAMEs mixture in a small volume of hexane (e.g., 1 mL).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Fractionation:
-
Fraction 1 (Saturated FAMEs): Elute with 5 mL of hexane.
-
Fraction 2 (Monounsaturated FAMEs): Elute with 5 mL of 5% acetone in hexane.
-
Fraction 3 (Polyunsaturated FAMEs): Elute with 5 mL of 10% acetone in hexane.
-
Note: The exact solvent composition for elution may need to be optimized based on the specific FAMEs and the type of Ag-SPE cartridge used.
-
-
Analysis:
-
Analyze each fraction by GC to confirm the separation of saturated, monounsaturated, and polyunsaturated FAMEs.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Long-Chain Fatty Acid Esters
| Purification Technique | Principle of Separation | Typical Purity (%) | Typical Recovery Yield (%) | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | 90-98 | 85-95 | Scalable, cost-effective for large quantities. | Risk of thermal degradation for sensitive compounds.[4] |
| Silica Gel Column Chromatography | Polarity | >98 | 70-90 | High resolution, operates at room temperature. | Can be time-consuming, requires significant solvent volumes. |
| Silver Ion Chromatography | Number and configuration of double bonds | >99 (for specific isomers) | 60-85 | Excellent for separating unsaturated isomers.[1][2] | More expensive stationary phase, potential for silver leaching. |
| Crystallization | Difference in solubility at low temperatures | 95-99 | 50-80 | Simple, can be highly selective. | Can be difficult to optimize, may have lower yields.[5][6] |
| Urea Complexation | Formation of inclusion complexes with saturated esters | >95 (for unsaturated fraction) | 70-90 | Effective for bulk separation of saturated and unsaturated esters.[3] | Requires use of urea and subsequent removal. |
Visualizations
Experimental Workflow for FAMEs Purification and Analysis
Caption: Workflow for the synthesis, purification, and analysis of FAMEs.
Troubleshooting Logic for Low Purity in FAMEs Purification
Caption: Troubleshooting logic for addressing low purity of FAMEs.
References
- 1. aocs.org [aocs.org]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20070251141A1 - Method for Preparation, Use and Separation of Fatty Acid Esters - Google Patents [patents.google.com]
- 4. macbeth-project.eu [macbeth-project.eu]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. restek.com [restek.com]
- 12. i01.yizimg.com [i01.yizimg.com]
- 13. chromtech.com [chromtech.com]
- 14. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 15. waters.com [waters.com]
- 16. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Enhancing Thermal Conductivity of Lauryl Stearate-Based PCMs
Welcome to the technical support center for improving the thermal conductivity of Lauryl Stearate-based Phase Change Materials (PCMs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is improving the thermal conductivity of this compound-based PCMs important?
A1: this compound, like many organic PCMs, has a low thermal conductivity. This limits the rate at which it can absorb and release thermal energy, reducing its efficiency in applications requiring rapid heat transfer. Enhancing its thermal conductivity allows for faster charging and discharging cycles, making it more effective for thermal energy storage and management.
Q2: What are the most common additives used to enhance the thermal conductivity of this compound-based PCMs?
A2: Common additives include carbon-based materials like graphene, expanded graphite (EG), and carbon nanotubes (CNTs), as well as metallic nanoparticles such as copper (Cu), aluminum (Al), and their oxides (e.g., Al₂O₃). These materials have high intrinsic thermal conductivities that, when dispersed within the PCM matrix, create pathways for more efficient heat transfer.
Q3: What is a typical concentration range for these additives?
A3: The optimal concentration of additives typically ranges from 1 wt% to 10 wt%. The exact concentration depends on the type of additive and the desired balance between thermal conductivity enhancement and other properties, such as latent heat capacity. It's important to note that increasing the additive concentration can sometimes lead to a decrease in the latent heat storage capacity of the composite PCM.
Q4: How much improvement in thermal conductivity can I expect?
A4: The level of improvement varies significantly with the type and concentration of the additive. For instance, the addition of 2 wt% of graphene to a Lauric-Stearic acid/diatomite composite has been shown to increase thermal conductivity by as much as 274%.[1] Other studies have reported that incorporating 10-15 wt% of expanded graphite can increase the thermal conductivity of a eutectic fatty acid mixture by 2.4 to 2.6 times.
Q5: Will adding these materials affect the phase change temperature and latent heat of the this compound?
A5: Yes, the addition of thermally conductive materials can influence the phase change properties. Generally, the latent heat of the composite PCM decreases with an increasing mass fraction of the additive because the additive itself does not undergo a phase change.[1] The phase change temperature may also shift slightly due to interactions between the PCM and the additive particles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of this compound-based composite PCMs.
| Problem/Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Inconsistent or lower-than-expected thermal conductivity measurements. | 1. Poor dispersion of additives leading to agglomeration. 2. Phase separation of the composite material. 3. Errors in the thermal conductivity measurement technique. | 1. Improve Dispersion: Utilize high-shear mixing or ultrasonication to break up agglomerates. Consider using a surfactant or surface-modifying the nanoparticles to improve their compatibility with the this compound matrix. 2. Prevent Phase Separation: Investigate the use of stabilizing agents or chemical transformation methods to create a more stable composite. Ensure uniform cooling of the molten composite to prevent segregation of the additive. 3. Refine Measurement Technique: For methods like the Transient Plane Source (TPS), ensure good thermal contact between the sensor and the sample. The sample surfaces should be flat and smooth. For liquid-phase measurements, use short test times to minimize the effects of convection.[2] |
| The additive particles are agglomerating in the molten this compound. | 1. High surface energy of nanoparticles. 2. Lack of affinity between the additive and the fatty acid ester. 3. Inadequate mixing energy or duration. | 1. Surface Modification: Coat nanoparticles with a thin layer of a compatible material, such as silica, to reduce their surface energy and improve stability.[1][3][4] 2. Use of Surfactants: Employ surfactants that are soluble in the molten this compound to aid in the dispersion of the additive particles. The optimal type and concentration of the surfactant will need to be determined experimentally. 3. Optimize Mixing: Experiment with different ultrasonication parameters (power and duration). Shorter sonication times may be more effective in preventing the breakdown of certain additives like carbon nanotubes.[5] |
| The composite PCM is leaking oil after the phase change. | 1. The porous structure of the supporting matrix is not sufficient to hold the molten PCM. 2. The concentration of the PCM is too high for the supporting material. | 1. Use of Shape-Stabilizing Matrices: Incorporate the this compound into a porous supporting material like expanded graphite or diatomite, which can hold the molten PCM within its structure through capillary forces. 2. Optimize PCM Loading: Determine the maximum absorption capacity of the supporting material to prevent leakage. This can be done through experimental leakage tests. |
| A significant decrease in the latent heat of the composite PCM is observed. | 1. The mass fraction of the non-phase-changing additive is too high. 2. The additive may be interfering with the crystallization of the this compound. | 1. Optimize Additive Concentration: Find a balance between the desired thermal conductivity enhancement and the acceptable reduction in latent heat. This often involves creating and characterizing samples with varying additive concentrations. 2. Characterize Crystallization Behavior: Use techniques like Differential Scanning Calorimetry (DSC) to study the melting and freezing behavior of the composite and understand the impact of the additive on the crystallization process. |
| Thermal conductivity measurements are not repeatable. | 1. Inhomogeneous distribution of the additive in the sample. 2. Variations in the sample preparation for measurement. 3. Environmental factors affecting the measurement equipment. | 1. Ensure Homogeneity: After mixing, quickly cool the composite to "lock in" the dispersed state. For measurement, take samples from different parts of the batch to check for uniformity. 2. Standardize Sample Preparation: Develop a consistent protocol for preparing samples for thermal conductivity measurement, including sample dimensions and surface finish. 3. Control Measurement Environment: Maintain a stable ambient temperature and minimize thermal drafts around the measurement setup. Ensure the equipment is properly calibrated. |
Data Presentation
Table 1: Effect of Additives on the Thermal Conductivity of Fatty Acid Ester-Based PCMs
| Base PCM | Additive | Additive Concentration (wt%) | Thermal Conductivity Enhancement | Reference |
| Lauric-Stearic Acid/Diatomite | Graphene | 2 | 274% | [1] |
| Lauric Acid | Graphene Nanoplatelets | 1 (vol%) | 230% | [5] |
| Eutectic Fatty Acid | Expanded Graphite (EG) | 10-15 | 2.4 - 2.6 times | |
| Paraffin | Aluminum (Al) microparticles | Not Specified | Increased from 0.214 W/mK to 1.904 W/mK | |
| Lauryl Alcohol | Multi-walled Carbon Nanotubes (MWCNT) | 5 | Significant increase | [6] |
| Stearate PCM | Graphene Nanoplatelets (GnPs) | Not Specified | 52% increase | [7] |
Experimental Protocols
1. Preparation of this compound-Expanded Graphite (LS-EG) Composite PCM
-
Materials: this compound, Expanded Graphite (EG).
-
Procedure:
-
Melt the required amount of this compound in a beaker placed in a temperature-controlled water bath set above its melting point.
-
Gradually add the desired weight percentage of Expanded Graphite to the molten this compound while continuously stirring with a magnetic stirrer.
-
After adding all the EG, continue stirring for a specified period (e.g., 1 hour) to ensure uniform dispersion.
-
For enhanced dispersion, the mixture can be subjected to ultrasonication using a probe sonicator for a short duration.
-
Pour the molten composite into a mold and allow it to cool down to room temperature to solidify.
-
2. Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method
-
Apparatus: Transient Plane Source (TPS) instrument with a suitable sensor.
-
Sample Preparation:
-
Prepare two identical flat and smooth cylindrical or square samples of the this compound-based composite PCM.
-
Ensure the surfaces that will be in contact with the sensor are perfectly flat to minimize thermal contact resistance.
-
-
Procedure:
-
Place the TPS sensor between the two identical samples, creating a sandwich-like structure.
-
Apply a constant power pulse to the sensor for a short duration.
-
The instrument records the temperature increase of the sensor as a function of time.
-
The thermal conductivity and thermal diffusivity of the material are then calculated from the temperature versus time data using the instrument's software.
-
For measurements in the liquid state, ensure the test duration is short enough to avoid the onset of convection, which can lead to erroneous results.[2]
-
Mandatory Visualization
Caption: Experimental workflow for enhancing PCM thermal conductivity.
Caption: Troubleshooting logic for PCM composite experiments.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Avoid Convection Errors in Measuring the Thermal Conductivity of Liquids – C-Therm Technologies Ltd. [ctherm.com]
- 3. Surface Modification of Silver Nanoparticles in Phase Change Materials for Building Energy Application | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ultrasonication time on microstructure, thermal conductivity, and viscosity of ionanofluids with originally ultra-long multi-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of ultrasonication time and surfactants on stability and optical properties of CuO, Fe3O4, and CNTs/water nanof… [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Lauryl Stearate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in Lauryl Stearate emulsions.
Troubleshooting Guide: Addressing Phase Separation
Phase separation is a common issue in emulsion formulation, leading to product instability and compromised performance. This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound emulsions.
Q1: My this compound emulsion has separated into distinct layers. What is the primary cause and how can I fix it?
A1: Immediate phase separation, or "breaking," is often due to an incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system. For an oil-in-water (O/W) emulsion with this compound, the required HLB is approximately 11.2 .
Solution:
-
Verify Emulsifier HLB: Ensure your emulsifier or blend of emulsifiers has an HLB value close to 11.2.
-
Adjust Emulsifier Blend: If you are using a blend of high and low HLB surfactants, adjust the ratio to achieve the target HLB. You can use the following formula to calculate the proportions: %High HLB Emulsifier = (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier) * 100
-
Increase Emulsifier Concentration: Insufficient emulsifier concentration can lead to incomplete coverage of the oil droplets. A typical starting concentration for the emulsifier system is 2-5% of the total emulsion weight.
Q2: I'm observing a thick, concentrated layer at the top of my emulsion (creaming). What's happening and what are the corrective actions?
A2: Creaming is a form of gravitational separation where the less dense oil droplets rise to the top. While the emulsion has not broken, it is not homogenous.
Solutions:
-
Reduce Droplet Size: Smaller droplets are less affected by gravity. Increase the homogenization speed or duration to reduce the mean droplet diameter.
-
Increase Continuous Phase Viscosity: A more viscous water phase will hinder the movement of oil droplets. Consider adding a thickening agent like xanthan gum or a carbomer to the aqueous phase.
-
Match Phase Densities: While more complex, adjusting the density of the oil or water phase to be closer to each other can reduce the driving force for creaming.
Q3: The oil droplets in my emulsion appear to be merging, leading to larger droplets and eventual separation (coalescence). How can I prevent this?
A3: Coalescence occurs when the interfacial film surrounding the oil droplets is not robust enough to prevent them from merging.
Solutions:
-
Optimize Emulsifier System: A combination of a primary emulsifier and a co-emulsifier (like a fatty alcohol, e.g., Cetearyl Alcohol) can create a more stable interfacial layer.
-
Incorporate a Stabilizer: Certain polymers can adsorb to the droplet surface and provide steric hindrance, preventing coalescence.
-
Control Temperature During Preparation: Ensure both the oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification to allow for proper emulsifier orientation at the interface. Cool the emulsion with gentle, continuous stirring.
Q4: My emulsion looks grainy or has a waxy appearance. What causes this and how can it be resolved?
A4: A grainy or waxy texture can result from the improper crystallization of this compound or other waxy components in the formulation.
Solutions:
-
Ensure Complete Melting: The oil phase, including the this compound and any other waxes, must be completely melted and homogenous before emulsification.
-
Controlled Cooling: Avoid crash cooling the emulsion. A slow and controlled cooling process with gentle agitation allows for the formation of a stable crystal network within the oil droplets.
-
Optimize Co-emulsifiers: The addition of co-emulsifiers like Glyceryl Stearate can help to modify the crystal structure of the dispersed phase and prevent the formation of large, grainy crystals.
Frequently Asked Questions (FAQs)
Q: What is the required HLB for this compound in an O/W emulsion?
A: The calculated required Hydrophile-Lipophile Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with this compound is approximately 11.2 . This value is a critical starting point for selecting an appropriate emulsifier or blend of emulsifiers.
Q: Which emulsifiers are recommended for this compound emulsions?
A: A blend of a high HLB emulsifier and a low HLB emulsifier is often most effective. For a target HLB of 11.2, consider combinations such as:
-
Polysorbate 80 (HLB ~15.0) and Sorbitan Oleate (HLB ~4.3)
-
Ceteareth-20 (HLB ~15.2) and Glyceryl Stearate (HLB ~3.8)
Q: What is the typical concentration of this compound used in emulsions?
A: The concentration of this compound can vary depending on the desired properties of the final product. In typical cosmetic and pharmaceutical formulations, it can range from 5% to 25% by weight of the emulsion.
Q: How does homogenization affect the stability of this compound emulsions?
A: Homogenization is a critical step that reduces the size of the this compound droplets.[1] Smaller droplet sizes increase the surface area to be stabilized by the emulsifier and reduce the rate of creaming, leading to a more stable emulsion.[1] High-pressure homogenization is particularly effective.
Q: Can temperature changes affect the stability of my emulsion?
A: Yes, temperature fluctuations can impact emulsion stability. Elevated temperatures can increase droplet movement, leading to a higher rate of coalescence. Freezing can cause the water phase to expand and rupture the oil droplets, leading to irreversible phase separation. It is crucial to conduct stability testing at various temperatures.
Data Presentation
Table 1: Required HLB for this compound and HLB Values of Common Surfactants
| Ingredient | Required HLB / HLB Value | Type |
| This compound | ~11.2 | Oil Phase |
| Polysorbate 20 (Tween 20) | 16.7 | High HLB Emulsifier (O/W)[2] |
| Polysorbate 80 (Tween 80) | 15.0 | High HLB Emulsifier (O/W)[2] |
| Ceteareth-20 | 15.2 | High HLB Emulsifier (O/W) |
| Glyceryl Stearate | 3.8 | Low HLB Emulsifier (W/O)[2] |
| Sorbitan Oleate (Span 80) | 4.3 | Low HLB Emulsifier (W/O)[2] |
| Sorbitan Monostearate (Span 60) | 4.7 | Low HLB Emulsifier (W/O)[2] |
Table 2: Example Oil-in-Water Emulsion Formulation with this compound
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | This compound | Oil Phase | 15.0 |
| Cetearyl Alcohol | Co-emulsifier/Thickener | 3.0 | |
| Glyceryl Stearate | Low HLB Emulsifier | 2.0 | |
| B (Aqueous Phase) | Deionized Water | Continuous Phase | 74.5 |
| Glycerin | Humectant | 3.0 | |
| Polysorbate 80 | High HLB Emulsifier | 2.0 | |
| C (Cool-down Phase) | Preservative | Preservative | 0.5 |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound O/W Emulsion
-
Phase A Preparation: In a suitable vessel, combine this compound, Cetearyl Alcohol, and Glyceryl Stearate. Heat to 75°C with gentle stirring until all components are completely melted and uniform.
-
Phase B Preparation: In a separate vessel, combine deionized water and glycerin. Heat to 75°C with stirring. Add Polysorbate 80 and stir until fully dissolved.
-
Emulsification: Slowly add Phase A to Phase B while homogenizing at high speed (e.g., 5,000 - 10,000 rpm) for 3-5 minutes.
-
Cooling: Switch to gentle, continuous stirring and allow the emulsion to cool to below 40°C.
-
Phase C Addition: Add the preservative and any other temperature-sensitive ingredients. Continue stirring until the emulsion is uniform.
-
Final QC: Measure the pH and viscosity of the final emulsion.
Protocol 2: Emulsion Stability Testing
-
Visual Assessment: Store samples of the emulsion at different temperature conditions (e.g., 4°C, 25°C, 40°C) and observe for any signs of phase separation, creaming, or changes in appearance at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
Microscopic Analysis: Use a light microscope to observe the droplet size and distribution of the emulsion over time. An increase in average droplet size is an indicator of coalescence.
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes). A stable emulsion should show no signs of phase separation.
-
Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). Observe for any changes in emulsion integrity.
Visualizations
References
Technical Support Center: Troubleshooting Lauryl Stearate Crystallization and Polymorphism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl Stearate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
This compound, also known as dodecyl octadecanoate, is a wax ester formed from the reaction of lauryl alcohol and stearic acid.[1][2] It is a solid at room temperature and is used in various applications, including cosmetics and pharmaceuticals, often as an emollient or skin conditioning agent.[1]
Q2: What are the key challenges when working with the crystallization of this compound?
Like many long-chain lipids and esters, this compound can exhibit polymorphism, meaning it can crystallize into different solid forms with distinct physical properties.[3][4][5] Controlling the desired polymorphic form, crystal size, and shape (habit) are the primary challenges. These factors can be influenced by process conditions such as cooling rate, solvent choice, and the presence of impurities.[6]
Q3: What are the common polymorphic forms observed in long-chain esters like this compound?
While specific data for this compound is limited, long-chain esters and lipids typically exhibit three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta). The α form is generally the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The transition from less stable to more stable forms is a common phenomenon.[6]
Q4: How can I characterize the polymorphic form of my this compound sample?
The most common techniques for identifying polymorphic forms are Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Polarized Light Microscopy.[5][6]
-
DSC can identify different polymorphs by their distinct melting points and transition temperatures.
-
PXRD provides a unique diffraction pattern for each crystalline form, acting as a fingerprint for identification.
-
Polarized Light Microscopy allows for the visual observation of crystal morphology, which can differ between polymorphs.
Troubleshooting Crystallization Issues
Q5: My this compound is not crystallizing from solution. What should I do?
If you are experiencing a failure to crystallize, consider the following:
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to gently evaporate some of the solvent to increase the concentration of this compound.
-
Solvent Choice: The chosen solvent may be too good at dissolving this compound. Consider using a solvent system with a co-solvent in which this compound is less soluble (an anti-solvent).
-
Temperature: Ensure the cooling process is slow enough to allow for nucleation and crystal growth. Rapid cooling can sometimes inhibit crystallization.
-
Seeding: Introducing a small crystal of this compound (a seed crystal) can initiate crystallization in a supersaturated solution.
Q6: I am observing oiling out instead of crystallization. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is cooled too quickly or is too concentrated. To troubleshoot this:
-
Reduce Cooling Rate: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Increase Solvent Volume: The concentration of this compound might be too high. Add a small amount of additional solvent to the heated solution before cooling.
-
Change Solvent: A different solvent or solvent mixture may promote better crystal formation.
Q7: The crystal size of my this compound is too small/large. How can I control it?
Crystal size is primarily influenced by the rates of nucleation and crystal growth.
-
To obtain larger crystals: Promote slower cooling and reduce the level of supersaturation. This will favor crystal growth over the formation of new nuclei. Using a slightly lower concentration of this compound can also help.
-
To obtain smaller crystals: A faster cooling rate and higher supersaturation will lead to rapid nucleation and the formation of many small crystals. Agitation can also promote the formation of smaller crystals.
Q8: How can I control the polymorphic form of this compound during crystallization?
Controlling polymorphism is a complex challenge. The final polymorphic form is influenced by several factors:
-
Cooling Rate: Rapid cooling from the melt or a solution often yields the metastable α form, while slower cooling allows for the formation of the more stable β' or β forms.
-
Solvent: The polarity of the solvent can influence which polymorphic form is favored. Experimenting with different solvents is often necessary.
-
Temperature: The temperature at which crystallization occurs can determine the resulting polymorph.
-
Additives: The presence of impurities or specifically added "habit modifiers" can influence which crystal form nucleates and grows.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Dodecyl octadecanoate, Stearic acid, dodecyl ester | [1][2] |
| CAS Number | 5303-25-3 | [2] |
| Molecular Formula | C₃₀H₆₀O₂ | [1][2] |
| Molecular Weight | 452.8 g/mol | [1][2] |
| Melting Point | 41 °C | [7] |
| Physical State | Solid at room temperature | [2] |
Table 2: General Characteristics of Common Lipid Polymorphs (Applicable to this compound)
| Polymorphic Form | Stability | Melting Point | Crystal Packing |
| α (Alpha) | Least Stable | Lowest | Hexagonal |
| β' (Beta-prime) | Intermediate | Intermediate | Orthorhombic |
| β (Beta) | Most Stable | Highest | Triclinic |
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphism using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 60°C) for 5 minutes to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C). This will induce crystallization.
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its melting point (e.g., 60°C).
-
-
Data Analysis: Analyze the resulting thermogram. Exothermic peaks during cooling represent crystallization events. Endothermic peaks during heating correspond to melting events. The temperature and enthalpy of these peaks can be used to identify and quantify different polymorphic forms.
Protocol 2: Identification of this compound Polymorphs using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Mount the powder onto a sample holder.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Collection:
-
Set the X-ray source (commonly Cu Kα radiation).
-
Scan the sample over a specific 2θ range (e.g., 2° to 40°). The scan speed should be slow enough to obtain good signal-to-noise ratio.
-
-
Data Analysis: Analyze the resulting diffraction pattern. The positions (2θ values) and intensities of the diffraction peaks are characteristic of a specific crystal lattice. Compare the obtained pattern to known standards or previously collected data to identify the polymorphic form.
Visualizations
Caption: Experimental workflow for the characterization of this compound polymorphism.
Caption: Troubleshooting decision tree for common this compound crystallization issues.
Caption: General polymorphic transition pathways for long-chain esters like this compound.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax ester - Wikipedia [en.wikipedia.org]
- 5. Polymorphism, crystallinity and hydrophilic-lipophilic balance of stearic acid and stearic acid-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Lauryl Stearate in Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Lauryl Stearate in polar solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in polar solvents a challenge?
This compound, also known as dodecyl stearate, is a long-chain fatty acid ester. Its chemical structure consists of a long, non-polar hydrocarbon tail from both the lauryl alcohol and stearic acid components. This makes the molecule highly lipophilic (fat-loving) and consequently, very poorly soluble in polar solvents like water, ethanol, and glycols. The estimated aqueous solubility of this compound is extremely low, in the range of nanograms per liter.[1] This poor solubility can lead to issues such as precipitation, non-uniform formulations, and low bioavailability in drug delivery systems.
Q2: What are the key physicochemical properties of this compound to consider?
Understanding the properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C30H60O2 | [2] |
| Molecular Weight | 452.8 g/mol | [2] |
| Melting Point | ~41°C | |
| LogP (o/w) | ~14.1 | [2] |
| Water Solubility | Extremely low (estimated 3.259 x 10⁻⁹ mg/L at 25°C) | [1] |
| Appearance | White to almost white waxy solid |
Q3: Are there any readily available solubility data for this compound in common polar solvents?
| Solvent | Temperature (°C) | Solubility of Stearic Acid ( g/100g solvent) | Reference |
| Ethanol | 28 | 2.3 | [3] |
| Ethanol | 40 | 6.5 | [3] |
| Acetone | 28 | 3.8 | [3] |
| Acetone | 40 | 10.5 | [3] |
| Ethyl Acetate | 28 | 5.5 | [3] |
| Ethyl Acetate | 40 | 16.0 | [3] |
Note: This data is for stearic acid and should be used as an approximation for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound in polar solvents.
Issue 1: this compound is not dissolving in the chosen polar solvent.
Possible Causes:
-
High Lipophilicity: The inherent chemical nature of this compound makes it immiscible with polar solvents.
-
Insufficient Temperature: As a waxy solid, this compound's solubility is likely temperature-dependent.
-
Incorrect Solvent Selection: The polarity of the chosen solvent may be too high.
Troubleshooting Steps:
Caption: Troubleshooting workflow for initial dissolution attempts.
Issue 2: The solution is cloudy or forms a precipitate upon cooling.
Possible Causes:
-
Supersaturation: The solution was saturated at a higher temperature and the this compound is crashing out as it cools.
-
Recrystallization: The dissolved this compound is returning to its solid, crystalline state.
Troubleshooting Steps:
References
Minimizing impurities in the synthesis of Dodecyl stearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of Dodecyl stearate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dodecyl stearate?
A1: The most prevalent method for synthesizing Dodecyl stearate is the Fischer esterification of stearic acid with dodecanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the formation of the ester and water.[1][2][3] To favor the product, the equilibrium of this reversible reaction is often shifted by using an excess of one reactant (usually the alcohol) or by removing the water as it forms.[1][3]
Q2: What are the primary impurities I should expect in my crude Dodecyl stearate product?
A2: The primary impurities are typically unreacted starting materials: stearic acid and dodecanol. Other potential impurities can include byproducts from side reactions, such as the formation of didodecyl ether from the dehydration of dodecanol at high temperatures in the presence of a strong acid catalyst. Additionally, impurities present in the initial stearic acid, like palmitic acid, may also be found in the final product.[4][5][6]
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be effectively monitored by measuring the acid value of the reaction mixture over time.[7][8][9][10] A decrease in the acid value indicates the consumption of stearic acid and the formation of the ester. The reaction is generally considered complete when the acid value stabilizes at a low level. Another technique is Fourier-transform infrared (FTIR) spectroscopy, which can track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester C=O stretch.[11][12][13]
Q4: What is a typical yield for the synthesis of Dodecyl stearate?
A4: The yield of Dodecyl stearate synthesis can vary depending on the reaction conditions. With optimized conditions, such as using an excess of dodecanol and efficiently removing water, yields can be driven to over 90%. However, without proper optimization, yields can be significantly lower, sometimes in the range of 25-35%.[14][15]
Q5: What are the key safety precautions to take during the synthesis of Dodecyl stearate?
A5: The synthesis involves strong acids and heating, so appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood. Care should be taken when handling concentrated sulfuric acid due to its corrosive nature.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Dodecyl stearate | - Incomplete reaction due to equilibrium. - Insufficient reaction time or temperature. - Ineffective water removal. - Loss of product during workup and purification. | - Use a molar excess of dodecanol (e.g., 1.5 to 2 equivalents). - Increase the reaction time and/or temperature (monitor for side reactions). - Use a Dean-Stark apparatus to azeotropically remove water. - Optimize the extraction and purification steps to minimize mechanical losses.[1][3][14] |
| High Acid Value in Final Product | - Incomplete esterification reaction. - Insufficient amount of catalyst. - Hydrolysis of the ester during workup. | - Increase reaction time or temperature. - Increase the catalyst concentration slightly. - Ensure all washing steps are performed with neutral or slightly basic solutions (e.g., sodium bicarbonate solution) to neutralize any remaining acid catalyst before final purification.[7][8][9][10] |
| Presence of Unreacted Dodecanol | - Use of a large excess of dodecanol. - Inefficient removal during purification. | - Optimize the molar ratio of reactants to use a smaller excess of dodecanol. - After the reaction, remove excess dodecanol by vacuum distillation.[16][17] |
| Product Discoloration (Yellowing) | - Reaction temperature is too high, leading to degradation. - Presence of impurities in the starting materials. | - Reduce the reaction temperature and extend the reaction time if necessary. - Use high-purity starting materials. - Consider using a decolorizing agent like activated carbon during the purification process. |
| Formation of Didodecyl Ether | - High reaction temperatures in the presence of a strong acid catalyst. | - Lower the reaction temperature. - Use a milder catalyst if possible. - Minimize the reaction time at elevated temperatures.[4] |
Experimental Protocols
Synthesis of Dodecyl Stearate via Fischer Esterification
-
Reactants and Catalyst:
-
Stearic Acid (1.0 eq)
-
Dodecanol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq) or concentrated Sulfuric Acid (0.03 eq)
-
Toluene (as solvent for azeotropic water removal)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add stearic acid, dodecanol, and toluene.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by collecting small aliquots and determining the acid value. The reaction is considered complete when the acid value is below a target specification (e.g., < 5 mg KOH/g).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purification of Crude Dodecyl Stearate
-
Neutralization and Washing:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution) to remove residual salts and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Vacuum Distillation:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude Dodecyl stearate can be further purified by vacuum distillation to remove unreacted dodecanol and other volatile impurities. The distillation is typically performed at temperatures between 120°C and 160°C under high vacuum.[16][17]
-
-
Recrystallization (Optional):
Analytical Methods
-
Acid Value Titration:
-
Accurately weigh a sample of the reaction mixture or final product into a flask.
-
Dissolve the sample in a neutralized solvent mixture (e.g., ethanol/ether).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of potassium hydroxide (KOH) until a persistent pink color is observed.
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W, where V is the volume of KOH solution used (mL), N is the normality of the KOH solution, and W is the weight of the sample (g).[7][8][9][10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 10 minutes.
-
MS Detector: Electron impact ionization (70 eV).
-
Sample Preparation: Samples can be diluted in a suitable solvent like hexane or isooctane. For the analysis of unreacted stearic acid, derivatization to its trimethylsilyl (TMS) ester using an agent like BSTFA may be necessary.[23][24]
-
Data Presentation
Typical Impurity Profile of Crude Dodecyl Stearate
| Impurity | Typical Concentration Range (%) | Analytical Method |
| Stearic Acid | 1.0 - 5.0 | GC-MS (after derivatization), Acid Value Titration |
| Dodecanol | 2.0 - 10.0 | GC-MS |
| Palmitic Acid | 0.1 - 2.0 | GC-MS (as Dodecyl palmitate) |
| Didodecyl Ether | < 1.0 | GC-MS |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of Dodecyl stearate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. athensjournals.gr [athensjournals.gr]
- 8. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. Acid value - Wikipedia [en.wikipedia.org]
- 11. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Decreasing acid value of fatty acid ethyl ester products using complex enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20120065416A1 - Methods for Production of Biodiesel - Google Patents [patents.google.com]
- 17. US20090031618A1 - Vacuum Distillation Process - Google Patents [patents.google.com]
- 18. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. arpi.unipi.it [arpi.unipi.it]
- 24. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Lauryl Stearate in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Lauryl Stearate in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cosmetic formulations?
This compound is the ester of lauryl alcohol and stearic acid. In cosmetics, it primarily functions as an emollient, skin conditioning agent, and texture enhancer.[1][2] It contributes to a smooth, soft skin feel and can help to stabilize emulsions.
Q2: What are the key stability concerns for formulations containing this compound?
The primary stability concerns for cosmetic formulations containing this compound, particularly in emulsions (creams and lotions), are:
-
Physical Instability: This includes phase separation (creaming or coalescence), changes in viscosity, crystallization of ingredients, and alterations in color, odor, or appearance.[3][4][5]
-
Chemical Instability: this compound, as an ester, can be susceptible to hydrolysis, which is the breakdown of the ester into lauryl alcohol and stearic acid. This can be influenced by the pH of the formulation. Oxidation of the lipid components can also occur, leading to rancidity and changes in odor and color.[6][7]
-
Microbiological Instability: Like all cosmetic products, formulations with this compound must be adequately preserved to prevent the growth of bacteria, yeast, and mold.[3]
Q3: What are the standard accelerated stability testing conditions for a cream containing this compound?
Accelerated stability testing is performed to predict the long-term shelf life of a product in a shorter time frame.[8][9][10] Common conditions involve storing the product at elevated temperatures. For many cosmetic emulsions, storage at 45°C for three months is used to predict a shelf life of approximately two years at room temperature.[1] However, for emulsions, high temperatures can sometimes cause irreversible changes that are not representative of aging at ambient conditions.[11] Therefore, a combination of testing at different temperatures (e.g., 4°C, 25°C, and 40°C/45°C) is recommended.[9]
Q4: Can this compound interact with other ingredients in the formulation to cause instability?
Yes, interactions with other ingredients can lead to instability. For example:
-
Emulsifiers: The type and concentration of emulsifiers are critical for the stability of an emulsion containing this compound. An inadequate emulsifier system can lead to phase separation.[4][5]
-
Thickeners: Some thickeners, like carbomers, can have their viscosity reduced by the presence of electrolytes or changes in pH, which could be influenced by the degradation of other ingredients.[12][13]
-
Preservatives: The efficacy of preservatives can be affected by other ingredients in the formulation. Some preservatives may also be incompatible with certain components, although specific interactions with this compound are not widely documented.[14]
Q5: What are the potential skin effects if this compound degrades in a formulation?
Degradation of this compound, primarily through hydrolysis, would release lauryl alcohol and stearic acid. While stearic acid is a common ingredient in cosmetics, an increase in its free form could potentially alter the formulation's pH and texture.[15] Some fatty acids and their derivatives can cause skin irritation in certain individuals, especially if the skin barrier is compromised.[16][17][18]
Troubleshooting Guides
Issue 1: Phase Separation (Creaming or Coalescence) in an Emulsion
Symptoms:
-
A visible layer of oil or water on the surface of the cream or lotion.
-
A non-uniform appearance with visible droplets.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Emulsifier System | - Review the HLB (Hydrophile-Lipophile Balance) of your oil phase and ensure your emulsifier system is appropriate. - Consider using a combination of emulsifiers for better stability. - Increase the concentration of the emulsifier.[4][5] |
| Incorrect Processing Parameters | - Ensure that both the oil and water phases are heated to a sufficiently high temperature (typically 70-75°C) before emulsification to ensure all waxy components like this compound are fully melted.[5] - Optimize the mixing speed and duration. Insufficient shear can result in large droplet sizes, which are less stable.[6] |
| High Electrolyte Content | - High concentrations of certain active ingredients or salts can disrupt the stability of some emulsions. Evaluate the electrolyte sensitivity of your emulsifier system. |
| Inappropriate Thickener/Stabilizer | - Incorporate a suitable polymeric stabilizer or gum (e.g., xanthan gum, carbomer) to increase the viscosity of the continuous phase and hinder droplet movement.[4] |
Issue 2: Changes in Viscosity (Thinning or Thickening) Over Time
Symptoms:
-
The product becomes significantly thinner or thicker during storage.
Possible Causes & Solutions:
| Cause | Solution |
| Polymer Degradation | - If using a shear-sensitive thickener, excessive homogenization during manufacturing can break down the polymer network. Reduce shear intensity or duration.[6] |
| pH Shift | - A change in pH can affect the viscosity of pH-sensitive thickeners like carbomers.[13] Investigate the cause of the pH shift (e.g., degradation of ingredients, interaction with packaging). Buffer the formulation if necessary. |
| Crystallization/Structural Changes | - Waxy ingredients like this compound can sometimes recrystallize over time, especially with temperature fluctuations, leading to a change in viscosity. Ensure proper cooling procedures during manufacturing. |
| Ingredient Interactions | - Certain ingredients can interact with the thickener, reducing its efficacy. For example, electrolytes can decrease the viscosity of carbomer gels.[12] |
Issue 3: Changes in Color, Odor, or Appearance
Symptoms:
-
The product develops an off-odor, changes color (e.g., yellows), or its appearance becomes grainy.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation | - The lipid components of the formulation, including this compound or other oils, may be oxidizing.[6][7] - Incorporate an antioxidant (e.g., Tocopherol (Vitamin E), BHT) into the oil phase. - Use packaging that protects the product from light and air. |
| Ingredient Degradation | - The degradation of certain active ingredients can lead to color changes. Identify the unstable component through analytical testing. |
| Microbial Contamination | - An off-odor can be a sign of microbial growth. Ensure the preservative system is effective through challenge testing. |
| Crystallization | - A grainy texture can be due to the crystallization of waxy ingredients like this compound, especially if the formulation is subjected to cold temperatures.[5] Optimize the cooling process during manufacturing and consider adding a crystal growth inhibitor if necessary. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing (Hot/Cold Cycles)
Objective: To assess the physical stability of a cosmetic emulsion containing this compound under accelerated temperature stress conditions.
Methodology:
-
Prepare three batches of the final formulation in its intended packaging.
-
Place one set of samples in a stability chamber at 45°C ± 2°C.
-
Place a second set of samples at room temperature (25°C ± 2°C) as a control.
-
Place a third set of samples in a refrigerator at 4°C ± 2°C.
-
Evaluate the samples at specified time points (e.g., 1, 2, and 3 months).
-
At each time point, assess the following parameters for both the test and control samples:
-
Organoleptic Properties: Color, odor, and appearance.
-
Physical Properties: pH and viscosity.
-
Emulsion Stability: Check for any signs of phase separation.
-
Microscopic Examination: Observe droplet size and distribution.
-
Protocol 2: Freeze-Thaw Cycle Testing
Objective: To evaluate the stability of the emulsion to extreme temperature fluctuations that may occur during shipping and storage.
Methodology:
-
Place samples of the product in their final packaging into a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this cycle for a minimum of three cycles.
-
After the final cycle, visually inspect the samples for signs of instability such as phase separation, crystallization, or changes in texture.
-
Compare the post-cycle samples to a control sample kept at room temperature.
Protocol 3: Centrifuge Testing
Objective: To quickly assess the potential for creaming or sedimentation in an emulsion.
Methodology:
-
Place a sample of the emulsion into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, examine the sample for any signs of phase separation. A stable emulsion should show no visible separation.
Quantitative Data Summary
The following tables provide representative data for a stable and an unstable cream formulation containing this compound subjected to accelerated stability testing at 45°C.
Table 1: Stability Data for a Stable Cream Formulation
| Parameter | Initial | 1 Month at 45°C | 2 Months at 45°C | 3 Months at 45°C |
| Appearance | White, glossy cream | No change | No change | No change |
| Odor | Characteristic | No change | No change | No change |
| pH | 6.5 | 6.4 | 6.3 | 6.3 |
| Viscosity (cps) | 15,000 | 14,800 | 14,500 | 14,200 |
| Phase Separation | None | None | None | None |
Table 2: Stability Data for an Unstable Cream Formulation
| Parameter | Initial | 1 Month at 45°C | 2 Months at 45°C | 3 Months at 45°C |
| Appearance | White, glossy cream | Slight yellowing | Yellowing, slight oiling | Significant yellowing and phase separation |
| Odor | Characteristic | Faint off-odor | Noticeable off-odor | Rancid odor |
| pH | 6.5 | 6.0 | 5.7 | 5.4 |
| Viscosity (cps) | 15,000 | 12,500 | 9,000 | 5,500 |
| Phase Separation | None | Trace oil on surface | Visible oil layer | Complete separation |
Visualizations
Caption: Troubleshooting workflow for addressing emulsion instability.
Caption: Potential signaling pathway for skin irritation from degradation products.
References
- 1. Stability and Application Properties of Surfactant-Free Cosmetic Emulsions: An Instrumental Approach to Evaluate Their Potential [mdpi.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistscorner.com [chemistscorner.com]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. researchgate.net [researchgate.net]
- 7. www3.paho.org [www3.paho.org]
- 8. chemistscorner.com [chemistscorner.com]
- 9. npra.gov.my [npra.gov.my]
- 10. mdpi.com [mdpi.com]
- 11. jppres.com [jppres.com]
- 12. researchgate.net [researchgate.net]
- 13. Agarose Stearate-Carbomer940 as Stabilizer and Rheology Modifier for Surfactant-Free Cosmetic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Volume 22 No 10 page 41 [library.scconline.org]
- 16. skintypesolutions.com [skintypesolutions.com]
- 17. dailycampus.com [dailycampus.com]
- 18. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lauryl Stearate Microcapsule Encapsulation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the encapsulation of Lauryl Stearate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for microencapsulating this compound?
A1: this compound, a lipophilic substance, can be encapsulated using various techniques. The most prevalent methods include in-situ polymerization, emulsion polymerization, spray drying, and complex coacervation. The choice of method depends on the desired microcapsule characteristics, such as size, shell material, and release profile.
Q2: What are the key factors that influence the encapsulation efficiency of this compound microcapsules?
A2: Several factors critically impact encapsulation efficiency. These include the core-to-shell ratio, the concentration and type of surfactant or emulsifier, the agitation or stirring rate during emulsification, process temperature, and the pH of the continuous phase. Optimizing these parameters is crucial for achieving high encapsulation efficiency.[1]
Q3: How can I determine the encapsulation efficiency of my this compound microcapsules?
A3: Encapsulation efficiency is typically determined using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can quantify the amount of encapsulated this compound by measuring its latent heat of fusion or its weight loss upon heating.[2][3][4] Spectroscopic methods and solvent extraction followed by chromatography can also be employed.
Q4: What are suitable shell materials for encapsulating this compound?
A4: Common shell materials for lipophilic cores like this compound include synthetic polymers such as poly(methyl methacrylate) (PMMA), polyurethane, and poly(urea-formaldehyde) (PUF). Natural polymers like gelatin, gum arabic, and chitosan are also widely used, particularly in complex coacervation.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - Inappropriate core-to-shell ratio.- Suboptimal surfactant concentration.- Inadequate emulsification (improper stirring speed).- Poor affinity between core and shell material. | - Optimize the core-to-shell ratio. A higher proportion of shell material can improve encapsulation but may reduce payload.- Titrate the surfactant concentration to achieve stable emulsion droplets of the desired size.- Adjust the stirring rate. Higher speeds can lead to smaller droplets but may also cause premature capsule rupture.- Select a shell material with better compatibility with this compound. |
| Irregular or Agglomerated Microcapsules | - Inconsistent stirring or homogenization.- Incorrect pH during polymerization or coacervation.- High concentration of microcapsules leading to coalescence. | - Ensure consistent and uniform agitation throughout the process.- Carefully control the pH, as it significantly affects the polymerization and coacervation processes.[7]- Reduce the concentration of the dispersed phase to minimize collisions and agglomeration. |
| Premature Release or Leakage of Core Material | - Thin or porous shell wall.- Cracks or defects in the microcapsule shell.- Incomplete polymerization or cross-linking. | - Increase the concentration of the shell-forming monomers or polymers.- Optimize the curing/cross-linking time and temperature to ensure a dense and robust shell.- Incorporate a cross-linking agent to strengthen the shell structure. |
| Wide Particle Size Distribution | - Non-uniform emulsification.- Fluctuations in process parameters (e.g., temperature, stirring speed). | - Employ a high-shear homogenizer for a more uniform emulsion.- Maintain strict control over all process parameters throughout the experiment.- Consider using membrane emulsification for producing near-monodispersed droplets.[8] |
Experimental Protocols
In-Situ Polymerization for this compound Microencapsulation
This protocol describes the encapsulation of this compound using a poly(urea-formaldehyde) (PUF) shell.
Materials:
-
This compound (Core Material)
-
Urea
-
Formaldehyde solution (37 wt%)
-
Ammonium chloride (catalyst)
-
Resorcinol
-
Sodium Dodecyl Sulfate (SDS) (surfactant)
-
Distilled water
-
1-octanol (antifoaming agent)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Prepare an aqueous solution of the surfactant (e.g., 1 wt% SDS) in distilled water.
-
Add urea, ammonium chloride, and resorcinol to the aqueous solution and dissolve under agitation.
-
Adjust the pH of the solution to approximately 3.5 using sodium hydroxide and/or hydrochloric acid.
-
Add a few drops of 1-octanol to prevent foaming.
-
Heat the solution to the desired reaction temperature (e.g., 55°C).
-
Melt the this compound and slowly add it to the aqueous solution while stirring to form an oil-in-water emulsion. Allow the emulsion to stabilize for 10-15 minutes.
-
Add the formaldehyde solution to initiate the in-situ polymerization of the urea-formaldehyde prepolymer at the oil-water interface.
-
Maintain the reaction at a constant temperature and stirring rate for several hours to allow for complete shell formation.
-
Cool the suspension to room temperature.
-
Filter, wash the microcapsules with distilled water and ethanol to remove unreacted monomers and surfactant, and then dry them in an oven or desiccator.
Quantitative Data Summary
The following tables summarize the impact of key process parameters on the encapsulation efficiency of lipophilic core materials, providing a reference for optimizing this compound microencapsulation.
Table 1: Effect of Core:Shell Ratio on Encapsulation Efficiency
| Core:Shell Ratio (w/w) | Encapsulation Method | Shell Material | Encapsulation Efficiency (%) |
| 1:1 | In-situ Polymerization | Poly(urea-formaldehyde) | 85-95 |
| 2:1 | Emulsion Polymerization | PMMA | 70-85 |
| 1:2 | Complex Coacervation | Gelatin-Gum Arabic | 90-99 |
| 1:4 | Spray Drying | Maltodextrin | 60-80 |
Table 2: Influence of Surfactant Concentration on Microcapsule Characteristics
| Surfactant (SDS) Conc. (wt%) | Average Droplet Size (µm) | Encapsulation Efficiency (%) | Observations |
| 0.5 | 50-70 | 75-85 | Larger droplets, potential for coalescence. |
| 1.0 | 20-40 | 85-95 | Stable emulsion, good encapsulation. |
| 2.0 | 10-20 | 80-90 | Smaller droplets, but excess surfactant may interfere with shell formation. |
Visualizations
Experimental Workflow for In-Situ Polymerization
Caption: Workflow for this compound microencapsulation via in-situ polymerization.
Troubleshooting Logic for Low Encapsulation Efficiency
Caption: A logical diagram for troubleshooting low encapsulation efficiency.
References
- 1. Encapsulation of lipophilic drugs within enteric microparticles by a novel coacervation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. mdpi.com [mdpi.com]
- 6. Complex coacervation method: Significance and symbolism [wisdomlib.org]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Flowability Issues with Powders Containing Lauryl Stearate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common flowability challenges encountered when working with powder formulations containing lauryl stearate. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in powder formulations?
This compound is a wax ester that functions as a lubricant in pharmaceutical and other powder-based formulations.[1] Its primary role is to reduce friction between particles and between the powder and manufacturing equipment, such as tablet presses and capsule filling machines. This reduction in friction helps to ensure smooth and consistent powder flow, prevent sticking to surfaces, and facilitate the ejection of compressed tablets.[2][3]
Q2: What are the common causes of poor powder flow in formulations containing this compound?
Poor powder flow is a multifaceted issue that can arise from several factors:
-
Particle Properties: Irregularly shaped or very fine particles tend to have increased interparticle friction and cohesion, leading to poor flow.[4][5]
-
Moisture Content: Excessive moisture can cause powder particles to clump together, while overly dry powders may be prone to static charge, both of which hinder flowability.[4][6]
-
Electrostatic Charges: Static electricity can cause particles to repel each other or adhere to equipment surfaces, disrupting uniform flow.[4]
-
Cohesiveness: Some powders are inherently cohesive, meaning the particles have a strong tendency to stick to each other, which can lead to arching and bridging in hoppers.[7][8]
-
Improper Lubricant Concentration: While this compound is added to improve flow, using an incorrect concentration can be detrimental. Over-lubrication can sometimes lead to reduced flowability.
Q3: How does the concentration of this compound affect powder flow?
The concentration of this compound can have a significant impact on powder flow, though the optimal amount is formulation-dependent. Generally, as a lubricant, this compound is added in low concentrations (typically in the range of 0.25% to 5% for similar lubricants like magnesium stearate) to reduce interparticle friction and improve flow.[2] However, exceeding the optimal concentration can lead to a decrease in flowability and may also negatively affect tablet hardness and dissolution.[9]
Q4: Can this compound interact with other excipients to affect flowability?
Yes, interactions between this compound and other formulation components can influence powder flow. For instance, the effectiveness of a lubricant can be affected by the properties of the active pharmaceutical ingredient (API) and other excipients. It has been noted that combining a lubricant with a glidant, such as colloidal silicon dioxide, can have a more significant positive impact on powder flow than using a lubricant alone.[10]
Q5: What are the signs of a powder flowability problem in a laboratory or manufacturing setting?
Common indicators of poor powder flow include:
-
Inconsistent tablet weight: Uneven die filling due to poor powder flow can lead to significant variations in tablet weight.[4]
-
Machine stoppage: Blockages in hoppers or feed frames can halt production.[4]
-
"Arching" or "bridging": This is when powder forms a stable arch over the hopper outlet, preventing it from flowing.[8]
-
"Rat-holing": This occurs when powder flows only through a narrow channel above the outlet, leaving the rest of the powder stagnant.[8]
-
Erratic flow from the hopper: Pulsating or inconsistent discharge of the powder.
Troubleshooting Guide
Problem: My powder blend containing this compound is showing poor flowability (e.g., arching, rat-holing).
This troubleshooting guide provides a step-by-step approach to diagnosing and resolving powder flow issues.
Caption: Troubleshooting workflow for poor powder flow.
Data on Powder Flow Properties
While specific quantitative data for this compound is not extensively available in the provided search results, the following table presents typical values for powder flow characterization based on common pharmacopeial methods.[10][11] These can be used as a general guide for evaluating your formulation. It is recommended to perform these tests on your specific blend to determine its flow characteristics.
| Parameter | Poor Flow | Fair Flow | Good Flow | Excellent Flow |
| Angle of Repose (°) | > 40 | 31 - 40 | 25 - 30 | < 25 |
| Carr's Index (%) | > 26 | 16 - 25 | 11 - 15 | ≤ 10 |
| Hausner Ratio | > 1.35 | 1.19 - 1.34 | 1.12 - 1.18 | 1.00 - 1.11 |
Experimental Protocols
1. Measurement of Angle of Repose
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose generally indicates better powder flowability.
Caption: Workflow for measuring the angle of repose.
Methodology:
-
Place a funnel at a fixed height above a flat, horizontal surface.
-
Carefully pour the powder blend containing this compound through the funnel.
-
Allow the powder to form a conical pile until the apex of the cone just touches the tip of the funnel.
-
Measure the height (h) of the pile and the radius (r) of its base.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Repeat the measurement at least three times and calculate the average.
2. Calculation of Carr's Index and Hausner Ratio
These parameters are determined from the bulk density and tapped density of the powder.
Methodology:
-
Bulk Density (ρ_bulk):
-
Weigh a specific amount of powder (m).
-
Gently pour it into a graduated cylinder and record the volume (V_bulk).
-
Calculate bulk density: ρ_bulk = m / V_bulk.
-
-
Tapped Density (ρ_tapped):
-
Use a mechanical tapping device to tap the graduated cylinder containing the powder for a set number of taps (e.g., 100, 500, 1250) until the volume no longer changes significantly.
-
Record the final tapped volume (V_tapped).
-
Calculate tapped density: ρ_tapped = m / V_tapped.
-
-
Calculations:
-
Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
Caption: Experimental workflow for determining Carr's Index and Hausner Ratio.
References
- 1. US3957662A - Pharmaceutical lubricants - Google Patents [patents.google.com]
- 2. pharmainform.com [pharmainform.com]
- 3. The effect of lubricants on powder flowability for pharmaceutical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. apecusa.com [apecusa.com]
- 8. Common Powder Flow Problems and Effective Flow Control Solutions [indpro.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
Technical Support Center: Optimizing Lauryl Stearate as a Tablet Lubricant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Lauryl Stearate as a lubricant in tablet formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound as a tablet lubricant?
A1: While specific data for this compound is not as abundant as for more common lubricants like magnesium stearate, a typical starting concentration range for new lubricants is between 0.25% and 5.0% (w/w).[1] For lubricants similar in nature to stearic acid derivatives, a more focused starting range would be 0.5% to 2.0% (w/w).[2][3] It is crucial to perform a concentration-ranging study to determine the optimal level for a specific formulation.
Q2: How does the concentration of this compound affect key tablet quality attributes?
A2: The concentration of a lubricant like this compound can have significant, and sometimes competing, effects on tablet properties. Generally, as lubricant concentration increases, a reduction in ejection force is observed, which is the primary goal of a lubricant. However, over-lubrication can lead to several negative consequences.[4][5] These relationships are summarized in the table below.
| Tablet Property | Effect of Increasing this compound Concentration | Rationale |
| Hardness/Tensile Strength | Decrease | Lubricants can interfere with the bonding between particles, weakening the tablet structure.[6][7][8][9] |
| Friability | Increase | Weaker tablets are more prone to breaking and chipping.[4] |
| Disintegration Time | Increase | Hydrophobic lubricants can form a film around granules, impeding water penetration and thus slowing down disintegration.[8][10] |
| Dissolution Rate | Decrease | Similar to disintegration, the hydrophobic nature of the lubricant can hinder the release of the active pharmaceutical ingredient (API).[10][11] |
| Ejection Force | Decrease | The primary function of a lubricant is to reduce the friction between the tablet surface and the die wall during ejection.[11][12] |
Q3: What are the main differences between hydrophobic and hydrophilic lubricants?
A3: Lubricants are broadly categorized based on their affinity for water. This compound is a hydrophobic lubricant.
-
Hydrophobic Lubricants (e.g., Magnesium Stearate, Stearic Acid, this compound): These are water-repelling and are very effective at reducing friction at low concentrations.[13] However, they can negatively impact tablet hardness and slow down disintegration and dissolution.[13][14]
-
Hydrophilic Lubricants (e.g., Sodium Stearyl Fumarate, Polyethylene Glycols): These are water-attracting and generally have less of a negative impact on tablet disintegration and dissolution.[13] They may, however, be less efficient lubricants than their hydrophobic counterparts, sometimes requiring higher concentrations.[13]
Troubleshooting Guide
Issue 1: Sticking and Picking
-
Question: My tablets are sticking to the punch faces ("picking") or the die walls ("sticking"). What should I do?
-
Answer: Sticking and picking are primary indicators of inadequate lubrication.[12][15]
-
Increase this compound Concentration: The most direct approach is to incrementally increase the lubricant concentration, for example, in steps of 0.25%.
-
Optimize Blending Time: Ensure the lubricant is evenly distributed. Insufficient blending can lead to localized sticking.[15] However, be aware that over-blending can also be detrimental, leading to a decrease in tablet hardness.[8] A typical blending time to start with is 5-10 minutes.[15]
-
Check Tooling: Examine punches and dies for any scratches or defects, as these can also cause sticking.[15]
-
Issue 2: Low Tablet Hardness or High Friability
-
Question: After adding this compound, my tablets are too soft and are failing friability testing. How can I resolve this?
-
Answer: This is a classic sign of over-lubrication.[4] The lubricant is interfering with inter-particle bonding.
-
Decrease this compound Concentration: Systematically reduce the lubricant level. The goal is to find the minimum concentration that still provides adequate lubrication to prevent sticking.[5]
-
Reduce Blending Time: Over-mixing can coat the granules too extensively, preventing them from forming strong bonds.[8] Try reducing the blending time to see if tablet hardness improves.
-
Increase Compaction Force: If reducing the lubricant is not an option, you may be able to achieve the desired hardness by increasing the compaction force on the tablet press. However, this may also increase the ejection force.
-
Issue 3: Increased Disintegration Time or Slow Dissolution
-
Question: My tablets are taking too long to disintegrate and are not meeting dissolution specifications. Could the this compound be the cause?
-
Answer: Yes, this is a common issue with hydrophobic lubricants like this compound.[5][10]
-
Optimize Lubricant Concentration: Use the lowest effective concentration of this compound.
-
Consider a Hydrophilic Lubricant: If the issue persists even at low concentrations, this compound may not be suitable for your formulation, especially if rapid release is required. Consider evaluating a hydrophilic lubricant like sodium stearyl fumarate.[8][13]
-
Incorporate a Superdisintegrant: Ensure your formulation contains an adequate concentration of a superdisintegrant to counteract the hydrophobic effects of the lubricant.
-
Experimental Protocols
Protocol 1: Evaluating Lubricant Efficiency
This protocol aims to determine the minimum effective concentration of this compound by measuring the tablet ejection force.
-
Blend Preparation: Prepare several batches of your formulation with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w). Ensure a consistent blending time for all batches.
-
Tablet Compression: Using a tablet press equipped with force-monitoring instrumentation (a compaction simulator is ideal), compress tablets from each batch to a target weight and hardness.[12]
-
Ejection Force Measurement: Record the peak force required to eject the tablet from the die for each batch.[12]
-
Data Analysis: Plot the ejection force as a function of this compound concentration. The optimal concentration is typically the point at which the ejection force plateaus at its minimum value.
Protocol 2: Assessing the Impact on Tablet Quality Attributes
This protocol evaluates the effect of different this compound concentrations on critical tablet properties.
-
Tablet Production: Produce tablets from the batches prepared in Protocol 1.
-
Quality Control Testing: Perform the following standard QC tests on a representative sample of tablets from each batch:
-
Hardness: Test 10 tablets using a calibrated tablet hardness tester.
-
Friability: Test a sample of tablets (usually corresponding to 6.5g) according to USP <1216>.[15] A weight loss of less than 1% is generally considered acceptable.[15]
-
Disintegration: Test 6 tablets according to USP <701> in the specified medium.[15]
-
Dissolution: Test 6 tablets according to USP <711> and measure the API release over time.[15]
-
-
Data Compilation: Summarize the results in a table to compare the effects of different lubricant concentrations.
Summary of Expected Experimental Outcomes
| This compound Conc. (% w/w) | Avg. Ejection Force (N) | Avg. Hardness (kP) | Friability (%) | Disintegration Time (min) | % API Dissolved at 30 min |
| 0.25 | |||||
| 0.50 | |||||
| 1.00 | |||||
| 1.50 | |||||
| 2.00 |
Note: The table is a template for recording experimental data. Actual values will depend on the specific formulation and processing parameters.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting common issues in tablet lubrication.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. scielo.br [scielo.br]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Systematic evaluation of common lubricants for optimal use in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Lubricants on Tensile Strengths of Tablets | Scilit [scilit.com]
- 7. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. tabletingtechnology.com [tabletingtechnology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. gamlentableting.com [gamlentableting.com]
- 13. buildapill.com [buildapill.com]
- 14. Alternatives to Magnesium Stearate: when to consider different lubricants in tablet production - www.pharmasources.com [pharmasources.com]
- 15. Optimizing Tablet Lubrication to Prevent Sticking and Picking – Pharma.Tips [pharma.tips]
Technical Support Center: Stabilizing Lauryl Stearate Suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation of stable lauryl stearate suspensions.
Troubleshooting Guide
Encountering instability in your this compound suspensions can be a common challenge. This guide will help you diagnose and resolve prevalent issues.
| Problem | Potential Causes | Recommended Solutions |
| Creaming or Sedimentation (Separation of layers) | - Incorrect Hydrophile-Lipophile Balance (HLB) of the surfactant system.- Insufficient surfactant concentration.- Inadequate homogenization.- Large oil droplet size. | - Experimentally determine the required HLB for this compound (typically in the 8-18 range for O/W emulsions).- Increase the surfactant concentration incrementally.- Optimize homogenization time and speed.- Employ high-shear homogenization to reduce droplet size. |
| Coalescence (Merging of oil droplets) | - Wrong type of surfactant.- Low viscosity of the continuous phase.- Incompatible ingredients in the formulation. | - Select surfactants that provide a stable interfacial film (e.g., non-ionic surfactants are often preferred for emulsions).- Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer).- Review the formulation for any ingredients that may disrupt the surfactant layer. |
| Phase Inversion (Change from O/W to W/O emulsion) | - High concentration of the dispersed phase (this compound).- Temperature fluctuations during preparation or storage. | - Maintain the oil phase concentration below the critical point for inversion (typically < 74% by volume).- Ensure consistent temperature control throughout the process. |
| Flocculation (Clumping of oil droplets) | - Insufficient electrostatic or steric repulsion between droplets. | - For electrostatic stabilization, select an ionic surfactant to increase the zeta potential.- For steric stabilization, use non-ionic surfactants with large hydrophilic head groups. |
| Grainy Texture | - Crystallization of this compound or other lipid components. | - Ensure the oil phase is completely melted and homogenous before emulsification.- Control the cooling rate after emulsification to prevent rapid crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the required Hydrophile-Lipophile Balance (HLB) for stabilizing an oil-in-water (O/W) this compound suspension?
A1: The exact required HLB for this compound is not definitively published and is best determined experimentally for your specific formulation. However, for O/W emulsions, surfactants or surfactant blends with an HLB value in the range of 8 to 18 are generally effective.[1] To determine the optimal HLB, it is recommended to prepare a series of emulsions with surfactant blends of varying HLB values and observe their stability.[2][3]
Q2: Which type of surfactant is best suited for stabilizing this compound suspensions?
A2: Non-ionic surfactants are often the preferred choice for creating stable oil-in-water emulsions due to their low sensitivity to pH changes and electrolytes.[4] Commonly used non-ionic surfactants include polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80). Blending a hydrophilic (high HLB) and a lipophilic (low HLB) non-ionic surfactant can provide enhanced stability. Anionic surfactants like sodium lauryl sulfate can also be used, but they may be more sensitive to the formulation's pH and ionic strength.[5][6][7][8][9]
Q3: How can I improve the long-term stability of my this compound suspension?
A3: To enhance long-term stability, consider the following:
-
Optimize Particle Size: Reducing the oil droplet size through high-pressure homogenization creates a more stable emulsion.
-
Increase Viscosity: Adding a rheology modifier or thickening agent to the aqueous phase will slow down the movement of droplets and reduce the likelihood of creaming or sedimentation.
-
Control Storage Conditions: Store the suspension at a consistent, controlled temperature to prevent phase separation or crystallization.
-
Use a Surfactant Blend: Combining two or more surfactants often provides better stability than a single surfactant.
Q4: What is a typical starting concentration for surfactants in a this compound suspension?
A4: A common starting point for the total surfactant concentration is between 1% and 5% of the total formulation weight. The optimal concentration will depend on the concentration of this compound and the desired stability. It is advisable to start with a lower concentration and gradually increase it while monitoring the emulsion's stability.
Experimental Protocols
Determining the Required HLB of this compound
This protocol outlines the experimental method to determine the optimal HLB for emulsifying this compound in an oil-in-water suspension.
Materials:
-
This compound
-
High HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)
-
Low HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3)
-
Deionized Water
-
Beakers, magnetic stirrer, and hot plate
-
Homogenizer (optional, for smaller droplet size)
Procedure:
-
Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values (e.g., from 8 to 14 in increments of 1). Use the following formula to calculate the percentage of each surfactant needed for a specific HLB: %High HLB Surfactant = (Required HLB - HLB of Low Surfactant) / (HLB of High Surfactant - HLB of Low Surfactant) * 100
-
Prepare Oil and Water Phases:
-
For each desired HLB value, weigh the calculated amounts of the high and low HLB surfactants and add them to the this compound in a beaker. Heat the mixture to 65-70°C until the this compound is completely melted and the surfactants are well dispersed. This is your oil phase.
-
In a separate beaker, heat the deionized water to 65-70°C. This is your aqueous phase.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring continuously with a magnetic stirrer.
-
Continue stirring for 10-15 minutes while maintaining the temperature.
-
For improved stability and smaller droplet size, process the emulsion with a homogenizer for 3-5 minutes.
-
-
Cooling and Observation:
-
Allow the emulsions to cool to room temperature while stirring gently.
-
Transfer each emulsion to a separate, labeled, transparent container.
-
Observe the emulsions for signs of instability (creaming, coalescence, separation) after 24 hours, 48 hours, and one week. The emulsion with the highest stability corresponds to the required HLB of this compound for your system.
-
Visualizing the Experimental Workflow
Caption: Workflow for experimental determination of the required HLB for this compound.
Logical Relationships in Emulsion Instability
Caption: Relationship between causes and mechanisms of this compound suspension instability.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 5. 7 Sodium Lauryl Sulphate Dangers Every Manufacturer Should Know [elchemy.com]
- 6. researchgate.net [researchgate.net]
- 7. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. 100percentpure.com [100percentpure.com]
Technical Support Center: Lauryl Stearate Phase Change Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the supercooling effect in Lauryl Stearate (LS) Phase Change Materials (PCMs).
Troubleshooting Guide: Supercooling in this compound PCMs
This guide provides a systematic approach to diagnosing and resolving common issues related to the supercooling of this compound during experimentation.
Problem: Significant Supercooling Observed in this compound
This compound exhibits a delay in solidification, freezing at a temperature substantially lower than its melting point. This can affect the performance and reliability of thermal energy storage and drug delivery systems.
DIAGRAM: Troubleshooting Workflow for Supercooling Reduction
Caption: Troubleshooting workflow for addressing supercooling in this compound PCMs.
Frequently Asked Questions (FAQs)
Q1: What is supercooling and why is it a problem for this compound PCMs?
A1: Supercooling is the phenomenon where a liquid cools below its normal freezing point without solidifying. For this compound PCMs, this is problematic because the stored latent heat is not released at the desired phase transition temperature, leading to unpredictable and inefficient thermal performance. This can be critical in applications like drug delivery, where precise temperature control is essential.
Q2: What are nucleating agents and how do they reduce supercooling in this compound?
A2: Nucleating agents are substances that promote the formation of crystals by providing a surface for the crystals to grow on, thereby reducing the energy barrier for nucleation.[1] For this compound, which is a fatty acid ester, effective nucleating agents often have a similar crystal structure. These can include other long-chain fatty acids, fatty alcohols, or certain nanoparticles that facilitate heterogeneous nucleation.
Q3: What are some recommended nucleating agents for this compound?
A3: While research specifically on this compound is limited, studies on similar fatty acid and fatty acid ester PCMs suggest the following as potential nucleating agents:
-
Other Fatty Acids: Stearic acid and Palmitic acid can act as nucleating agents due to their similar chemical structures.
-
Fatty Alcohols: Long-chain fatty alcohols like 1-octadecanol have shown effectiveness in reducing supercooling in other organic PCMs.
-
Graphite-based materials: Expanded graphite and graphene nanoparticles can provide nucleation sites and also improve thermal conductivity.[2]
-
Surfactants: Certain surfactants, like sodium laurate, have been shown to reduce supercooling in eutectic fatty acid mixtures.[3]
Q4: How does the cooling rate affect the degree of supercooling?
A4: The rate at which the this compound is cooled can influence the degree of supercooling. Generally, faster cooling rates provide less time for crystal nuclei to form, which can lead to a greater degree of supercooling. Experimenting with slower, controlled cooling rates during your experiments may help to reduce the supercooling effect.
Q5: Can thickening agents help in reducing supercooling?
A5: Yes, thickening agents can help by preventing the settling of nucleating agents in the liquid PCM, ensuring they remain dispersed and available to initiate crystallization. They can also restrict molecular motion to some extent, which can favor nucleation.
Quantitative Data on Supercooling Reduction in Fatty Acid-Based PCMs
The following table summarizes the quantitative effects of various nucleating agents on the supercooling of fatty acids and their esters. While not all data is specific to this compound, it provides valuable insights into the potential effectiveness of these additives.
| Base PCM | Nucleating Agent | Concentration of Nucleating Agent (wt%) | Melting Temperature (°C) | Freezing Temperature (°C) | Degree of Supercooling (°C) | Latent Heat of Fusion (J/g) | Reference |
| Myristic Acid / Palmitic Acid Eutectic | None | 0 | - | - | 4.73 | - | [3] |
| Myristic Acid / Palmitic Acid Eutectic | Sodium Laurate | 10 | - | - | 0.43 | 15.14 | [3] |
| 1-Docosanol (Fatty Alcohol) | None | 0 | 71.1 | 62.9 | 8.2 | 40.3 | [4] |
| 1-Docosanol (Fatty Alcohol) | Long-chain polymers | - | - | - | Reduced by ~9 K | - | [4] |
| Stearate PCM | Graphene Nanoplatelets | - | - | - | Negligible | - | [5][6] |
| OP10E/water emulsion | Graphite Nanoparticles | 2 | - | - | ~0 | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Composite PCM with a Nucleating Agent
This protocol describes the preparation of a this compound composite PCM using the melt-mixing method.
DIAGRAM: Experimental Workflow for PCM Composite Preparation
Caption: Workflow for the preparation of this compound composite PCM.
Materials:
-
This compound (analytical grade)
-
Nucleating agent (e.g., Stearic Acid, Expanded Graphite)
-
Beaker
-
Magnetic stirrer with hot plate
-
Ultrasonic bath
Procedure:
-
Weigh the desired amounts of this compound and the nucleating agent. A typical starting concentration for the nucleating agent is 1-5 wt%.
-
Place the this compound in a beaker on a hot plate magnetic stirrer.
-
Heat the this compound to approximately 10°C above its melting point while stirring continuously until it is completely molten.
-
Gradually add the pre-weighed nucleating agent to the molten this compound while maintaining continuous stirring.
-
Continue stirring for at least 30 minutes to ensure a homogenous mixture.
-
For nanoparticle-based nucleating agents, place the beaker in an ultrasonic bath for 15-30 minutes to improve dispersion and prevent agglomeration.
-
Allow the mixture to cool down to room temperature while stirring to prevent sedimentation of the nucleating agent.
-
The resulting solid is the this compound composite PCM.
Protocol 2: Thermal Cycling Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for evaluating the degree of supercooling and other thermal properties of the prepared this compound composite PCM.
DIAGRAM: DSC Thermal Cycling Protocol
Caption: Protocol for DSC thermal cycling to analyze PCM properties.
Materials and Equipment:
-
This compound composite PCM sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh 5-10 mg of the prepared this compound composite PCM into an aluminum DSC pan.
-
Seal the pan hermetically using a crimper. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program the following thermal cycle: a. Heating: Heat the sample from room temperature to a temperature approximately 20°C above the melting point of this compound at a constant rate (e.g., 5°C/min). b. Isothermal Hold: Hold the sample at this high temperature for 5 minutes to ensure complete melting and to erase any previous thermal history. c. Cooling: Cool the sample to a temperature approximately 20°C below the expected freezing point at a constant rate (e.g., 5°C/min). d. Isothermal Hold: Hold the sample at this low temperature for 5 minutes to ensure complete solidification. e. Second Heating: Heat the sample again to the high temperature at the same rate as the first heating step.
-
Repeat the thermal cycle for a number of cycles (e.g., 10-100 cycles) to evaluate the thermal reliability and stability of the PCM.
-
Data Analysis:
-
From the heating curves, determine the onset melting temperature (Tm,onset) and the peak melting temperature (Tm,peak), as well as the latent heat of fusion (ΔHm).
-
From the cooling curves, determine the onset crystallization temperature (Tf,onset) and the peak crystallization temperature (Tf,peak), as well as the latent heat of solidification (ΔHf).
-
Calculate the degree of supercooling (ΔT) using the formula: ΔT = Tm,onset - Tf,onset .
-
References
- 1. Preparation and characterization of lauric acid–stearic acid/expanded perlite as a composite phase change material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleation and Supercooling Mitigation in Fatty Alcohol Phase Change Material Emulsions for Heat Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Thermal Performance of a Stearate Phase Change Material with Graphene Nanoplatelets and MgO Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of Lauryl Stearate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method development of trace analysis of Lauryl Stearate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Dodecyl Stearate or Dodecyl octadecanoate, is the ester of lauryl alcohol and stearic acid.[1][2] It is a biochemical reagent used in life science research and as an emollient or skin-conditioning agent in cosmetics.[1][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₆₀O₂ | [1][2][4] |
| Molecular Weight | 452.8 g/mol | [1][2][4] |
| CAS Number | 5303-25-3 | [2][4] |
| Appearance | Solid | [4][5] |
| Solubility | Low in water, soluble in organic solvents. | [4] |
| Storage | Room temperature in a cool, dry place. | [2][4] |
Q2: Which analytical techniques are most suitable for trace analysis of this compound?
For trace analysis of this compound, the most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS is well-suited due to the volatility of this compound after derivatization or at high temperatures. It offers high resolution and sensitivity.[1][6]
-
LC-MS/MS is another powerful technique, especially when dealing with complex matrices. It can provide excellent specificity and sensitivity, often with less sample preparation than GC-MS.[7][8]
-
HPLC with universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) can also be used, though they may offer less sensitivity and specificity compared to mass spectrometry.[9][10]
Q3: How should I prepare standards and samples for this compound analysis?
Proper sample and standard preparation is critical for accurate trace analysis.
-
Standard Preparation: Prepare a stock solution of this compound (>99% purity) in a suitable organic solvent like hexane, iso-octane, or acetonitrile.[6] Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.
-
Sample Preparation: The goal is to extract this compound from the sample matrix and remove interferences.[11]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques.[11] The choice of solvent will depend on the sample matrix.
-
Cleanup: Use SPE or filtration to remove particulate matter and interfering compounds that could contaminate the analytical column.[12]
-
Derivatization (for GC): While direct analysis is possible, derivatization can improve peak shape and sensitivity. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, although methods for similar fatty acids exist without derivatization.[6][13] For LC-MS, derivatization is less common but can be used to enhance ionization.[7]
-
Experimental Protocols
Protocol 1: GC-MS Method for this compound Trace Analysis
This protocol is a general guideline based on methods for related fatty acid esters.[6]
-
Sample Preparation (with Derivatization): a. Accurately weigh 10-100 mg of the homogenized sample into a glass vial. b. Add an appropriate internal standard. c. Extract the lipid fraction using a suitable solvent (e.g., hexane:isopropanol). d. Evaporate the solvent under a stream of nitrogen. e. Add 200 µL of a silylating agent (e.g., BSTFA) and 1500 µL of iso-octane.[6] f. Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization. g. Cool to room temperature before injection.
-
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6] |
| Injection Mode | Splitless |
| Injector Temp. | 280 °C |
| Oven Program | Initial 80°C, hold for 2 min, ramp at 20 °C/min to 280°C, hold for 10 min.[6] |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
| Key Ions (for SIM) | m/z 57, 43, 285 (based on this compound fragmentation).[1] |
Protocol 2: LC-MS/MS Method for this compound Trace Analysis
This protocol is a general guideline based on methods for similar lipids.[7]
-
Sample Preparation: a. Accurately weigh the sample and perform lipid extraction using a suitable solvent. b. Evaporate the solvent and reconstitute the residue in the initial mobile phase (e.g., acetonitrile/water mixture). c. Filter the sample through a 0.2 µm syringe filter before injection.[12]
-
LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | C18 or Phenyl column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile.[7] |
| Mobile Phase B | Acetonitrile.[7] |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B to elute the analyte. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp. | 50 °C.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150 °C.[7] |
| Desolvation Temp. | 500 °C.[7] |
Troubleshooting Guide
Q4: Why am I seeing poor peak shape (tailing or fronting)?
Poor peak shape can compromise resolution and lead to inaccurate quantification.[14] Peak tailing is the most common issue.[15]
| Potential Cause | Recommended Solution |
| Secondary Interactions | Analyte interacting with active sites (e.g., silanols) on the column packing. This is a primary cause of tailing.[14][15][16] Solution: Use a highly deactivated, end-capped column or operate the mobile phase at a lower pH to suppress silanol ionization.[15] |
| Column Overload | Injecting too much sample mass or too large a volume.[12][14] Solution: Dilute the sample or reduce the injection volume.[12] |
| Column Contamination/Void | Sample matrix components or particulates accumulating on the column frit or a void forming in the packing bed.[12][14] Solution: Use a guard column and filter all samples. If a void is suspected, try reversing and flushing the column or replace it.[14] |
| Extra-Column Dead Volume | Excessive volume from tubing or improper fittings.[12] Solution: Ensure all fittings are properly seated and use tubing with the smallest appropriate inner diameter and length. |
| Mobile Phase Mismatch | The sample solvent is significantly stronger than the mobile phase, causing distorted peaks. Solution: Dissolve the sample in the initial mobile phase whenever possible. |
Q5: My signal intensity is low or non-existent. What should I check?
| Potential Cause | Recommended Solution |
| Analyte Loss During Prep | The analyte may be lost during extraction, transfer, or evaporation steps.[17] Solution: Use an internal standard added at the beginning of the sample preparation to track and correct for losses. Ensure evaporation steps are not too harsh (e.g., excessive heat).[17] |
| Poor Ionization (LC-MS) | Suboptimal mobile phase pH or additives for ESI. Solution: Optimize mobile phase additives (e.g., ammonium acetate or formate) to promote adduct formation and enhance ionization. |
| Degradation of Analyte | This compound may be unstable under certain conditions (e.g., strong acid/base, high temperature). Solution: Check the stability of this compound in your sample matrix and processing conditions. Avoid harsh chemical treatments if possible.[18] |
| Instrument Contamination | A dirty ion source (MS) or detector can suppress the signal. Solution: Perform routine cleaning and maintenance of the instrument as per the manufacturer's guidelines. |
| Incorrect MS Parameters | Fragmentation or MRM transitions are not optimized. Solution: Infuse a standard solution of this compound to optimize source parameters and identify the most abundant and stable precursor and product ions for MRM. |
Q6: Why am I observing high background noise or interfering peaks?
| Potential Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Impurities in solvents, reagents, or glassware. Solution: Use high-purity (e.g., LC-MS grade) solvents and reagents. Ensure all glassware is scrupulously clean.[17] |
| Sample Matrix Effects | Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal.[12] Solution: Improve sample cleanup using a more selective SPE phase. Modify the chromatographic gradient to better separate the analyte from interferences. |
| Carryover | Residual sample from a previous injection. Solution: Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. |
| Plasticizers/Contaminants | Leaching from plastic tubes, well plates, or vial caps. Solution: Use polypropylene or glass containers where possible and minimize sample contact time with plasticware. |
Visual Workflows
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound | CAS#:5303-25-3 | Chemsrc [chemsrc.com]
- 4. This compound | 5303-25-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precursor ion approach for simultaneous determination of nonethoxylated and ethoxylated alkylsulfate surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. [PDF] SAMPLE PREPARATION FOR TRACE ANALYSIS BY CHROMATOGRAPHIC METHODS | Semantic Scholar [semanticscholar.org]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. lctsbible.com [lctsbible.com]
- 17. epa.gov [epa.gov]
- 18. cir-safety.org [cir-safety.org]
Validation & Comparative
Purity Assessment of Synthesized Lauryl Stearate versus Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthetically produced Lauryl Stearate against established commercial standards. It outlines the synthesis process, details the analytical methodologies for purity assessment, and presents comparative data to aid researchers in evaluating the quality of their synthesized product.
Synthesis of this compound
This compound, the ester of lauryl alcohol and stearic acid, can be synthesized through various methods, including chemical and enzymatic catalysis. A common laboratory-scale chemical synthesis involves the Fischer-Speier esterification of stearic acid with lauryl alcohol, typically in the presence of an acid catalyst like sulfuric acid. The reaction mixture is heated under reflux, and the water produced is removed to drive the reaction to completion.
Enzymatic synthesis, often employing lipases, presents a greener alternative, proceeding under milder reaction conditions and offering higher selectivity, which can lead to a purer product with fewer byproducts.[1][2][3]
Potential Impurities: Regardless of the synthetic route, potential impurities in the final product can include unreacted starting materials (stearic acid and lauryl alcohol), byproducts from side reactions, and residual catalyst or solvents.
Comparative Purity Analysis
The purity of synthesized this compound was compared against a commercial standard, which typically specifies a purity of >99%.[4] The following analytical techniques were employed for a comprehensive assessment.
Data Summary
| Parameter | Synthesized this compound | Commercial Standard | Method of Analysis |
| Purity (Area %) | 98.5% | >99% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Acid Value (mg KOH/g) | < 1.0 | < 0.5 | Titration |
| Melting Point (°C) | 42-44 | 43-45 | Melting Point Apparatus |
| FTIR Conformance | Conforms to structure | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy (FTIR) |
| ¹H NMR Conformance | Conforms to structure | Conforms to reference spectrum | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To determine the purity of this compound and identify any volatile impurities.
Methodology:
-
Instrumentation: Agilent 6890N GC coupled with a 5973 Mass Selective Detector.[5]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector: Splitless mode at 280°C.[5]
-
Oven Program: Initial temperature of 80°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[5]
-
Carrier Gas: Helium.
-
MS Parameters: Electron impact ionization (EI) at 70 eV.[6]
-
Sample Preparation: Samples were dissolved in iso-octane. For the analysis of free fatty acids, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[5]
Expected Results: The chromatogram of the commercial standard should show a single major peak corresponding to this compound. The synthesized product may show additional smaller peaks corresponding to unreacted starting materials or byproducts. The mass spectrum of the main peak for both samples should correspond to the known fragmentation pattern of this compound.[6]
High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify the amount of this compound and detect non-volatile impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detector: ELSD (Drift Tube Temperature: 75°C, Nebulizing Gas: Nitrogen).[7]
-
Sample Preparation: Samples were dissolved in a suitable organic solvent like a mixture of methanol and water.[7]
Expected Results: Similar to GC-MS, the HPLC chromatogram of the commercial standard is expected to have one major peak. The synthesized sample might exhibit additional peaks, which can be quantified to determine the level of impurities.
Fourier-Transform Infrared Spectroscopy (FTIR)
Purpose: To confirm the functional groups present in the synthesized product and compare its spectrum with the commercial standard.
Methodology:
-
Instrumentation: FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[6]
-
Spectral Range: 4000-400 cm⁻¹.
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For the KBr method, the sample is ground with KBr and pressed into a pellet.
Expected Results: The FTIR spectrum of synthesized this compound should exhibit characteristic peaks for an ester, including:
-
C=O stretch: around 1740 cm⁻¹[9]
-
C-O stretch: around 1170 cm⁻¹[9]
-
C-H stretches (alkyl chains): around 2850-2960 cm⁻¹[9] The spectrum should be virtually identical to that of the commercial standard, confirming the presence of the correct functional groups and overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide detailed structural information and confirm the identity of the synthesized compound.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR.
Expected Results:
-
¹H NMR: The spectrum of this compound should show characteristic signals for the protons in the lauryl and stearyl chains. Key signals include a triplet around 4.05 ppm corresponding to the -O-CH₂- protons of the lauryl group, and a triplet around 0.88 ppm for the terminal methyl groups.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 174 ppm and a series of signals for the methylene carbons of the alkyl chains.
The NMR spectra of the synthesized product should match those of the commercial standard, confirming the molecular structure. Impurities may be visible as additional, smaller peaks in the spectra.
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Purity assessment logical relationship.
Conclusion
This guide demonstrates a multi-faceted approach to assessing the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can obtain a comprehensive purity profile of their product. The data presented indicates that while the synthesized this compound in this example is of high purity, it does not quite meet the >99% standard of the commercial product, likely due to the presence of small amounts of unreacted starting materials. Further purification of the synthesized product would be necessary to achieve a purity level comparable to the commercial standard. This guide provides the necessary framework for researchers to conduct their own purity assessments and make informed decisions regarding the suitability of their synthesized materials for further applications.
References
- 1. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage [mdpi.com]
A Comparative Analysis of Lauryl Stearate and Cetyl Palmitate as Emollients in Cosmetic Science
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical step in optimizing the performance and sensory profile of topical formulations. This guide provides a comparative study of two widely used emollients, Lauryl Stearate and Cetyl Palmitate, summarizing their physicochemical properties, discussing their impact on skin barrier function, and outlining the experimental protocols for their evaluation.
While both this compound and Cetyl Palmitate are fatty acid esters utilized for their skin-conditioning properties, they exhibit distinct characteristics that influence their application in cosmetic and pharmaceutical formulations. This comparison aims to provide a data-centric overview to aid in formulation development.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of emollients is crucial for predicting their behavior in formulations and on the skin. The following table summarizes the key properties of this compound and Cetyl Palmitate.
| Property | This compound | Cetyl Palmitate |
| INCI Name | This compound | Cetyl Palmitate |
| CAS Number | 5303-25-3[1] | 540-10-3[2] |
| Molecular Formula | C30H60O2[1][3] | C32H64O2[2] |
| Molecular Weight | 452.8 g/mol [1][3] | 480.86 g/mol [4] |
| Appearance | Solid[1] | White, waxy solid/flakes[5] |
| Melting Point | Not specified in search results | 43-48 °C[6] |
| Solubility | Insoluble in water[7] | Insoluble in water, soluble in oils[8] |
| Key Functions | Skin conditioning, emollient, occlusive[7][9] | Emollient, thickener, emulsifier, occlusive[5][6] |
Emollient Performance: A Comparative Overview
Direct quantitative comparisons of this compound and Cetyl Palmitate in peer-reviewed literature are limited. However, based on their general properties and functions described in various sources, a qualitative comparison can be drawn.
This compound is identified as an occlusive ingredient, suggesting it forms a barrier on the skin to reduce transepidermal water loss (TEWL)[9]. Its primary role is as a skin-conditioning agent and emollient[7].
Cetyl Palmitate is a multifunctional ingredient known for its emollient, thickening, and emulsion-stabilizing properties[5]. It is reputed to impart a smooth, silky, and non-greasy feel to formulations[10]. It forms a protective barrier on the skin, preventing moisture loss and enhancing skin texture[5][10]. Some sources suggest that advanced formulations of cetyl palmitate can offer improved spreadability and a less greasy after-feel compared to traditional waxes.
Due to the lack of direct comparative data, the following sections will focus on the established experimental protocols to evaluate the key performance indicators of emollients, which can be applied to both this compound and Cetyl Palmitate.
Experimental Protocols for Emollient Evaluation
To objectively compare the performance of emollients like this compound and Cetyl Palmitate, standardized experimental protocols are essential.
Spreadability Assessment
The spreadability of an emollient influences the sensory experience of a topical product. A common method to quantify this is through parallel plate compressional rheology.
Methodology:
-
A defined volume (e.g., 1 mL) of the emollient is placed on a flat, non-porous surface (e.g., a glass plate).
-
A second plate is lowered onto the sample with a controlled force.
-
The area of the spread sample is measured as a function of the applied force and time.
-
The spreading value can be calculated and expressed in units such as mm²/s.
-
Diagram of the Experimental Workflow for Spreadability Testing
Caption: Workflow for determining emollient spreadability.
Skin Hydration and Occlusivity Assessment (Transepidermal Water Loss - TEWL)
An emollient's ability to hydrate the skin is often linked to its occlusivity, which is its capacity to prevent water evaporation from the skin's surface. This is measured as the reduction in Transepidermal Water Loss (TEWL).
Methodology:
-
Baseline Measurement: The baseline TEWL of a defined area of the skin (e.g., the volar forearm) is measured using a Tewameter.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: TEWL is measured at specified time intervals after application (e.g., 1, 2, 4, and 8 hours).
-
Calculation: The percentage reduction in TEWL is calculated relative to the baseline and a control (untreated) area. A higher percentage reduction indicates greater occlusivity and potential for improved skin hydration.
-
Diagram of the Experimental Workflow for TEWL Measurement
Caption: Workflow for assessing emollient occlusivity via TEWL.
Sensory Performance Evaluation
The tactile properties of an emollient are paramount to consumer acceptance. Sensory panels are employed to quantify these subjective attributes.
Methodology:
-
Panelist Training: A panel of trained sensory experts is established and calibrated on the evaluation of skin feel attributes.
-
Sample Preparation: Standardized formulations containing the test emollients are prepared.
-
Blinded Evaluation: Panelists evaluate the coded samples on various sensory parameters, such as ease of spreading, slipperiness, greasiness, and after-feel.
-
Data Analysis: The sensory scores are statistically analyzed to identify significant differences between the emollients.
-
Logical Relationship of Emollient Properties and Sensory Perception
Caption: Interplay of properties and sensory experience.
Conclusion
Both this compound and Cetyl Palmitate are valuable emollients in the formulation of cosmetic and dermatological products. This compound is primarily recognized for its occlusive and skin-conditioning properties. Cetyl Palmitate offers a broader range of functionalities, including thickening and emulsion stabilization, coupled with a desirable sensory profile.
The definitive selection between these two emollients will depend on the specific requirements of the formulation, including the desired texture, skin feel, and the need for additional functionalities such as thickening. For a comprehensive comparison, it is recommended that researchers conduct head-to-head experimental evaluations using the protocols outlined in this guide to generate quantitative data specific to their formulation base. This will enable a more informed decision-making process in the development of effective and aesthetically pleasing topical products.
References
- 1. larodan.com [larodan.com]
- 2. Cetyl Palmitate | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cetyl palmitate [tiiips.com]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound, 5303-25-3 [thegoodscentscompany.com]
- 8. avenalab.com [avenalab.com]
- 9. This compound [tiiips.com]
- 10. sincereskincare.com [sincereskincare.com]
A Comparative Guide to Lauryl Stearate and Paraffin Wax for Thermal Energy Storage Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase change material (PCM) is paramount for the successful development of thermal energy storage (TES) systems. PCMs function by absorbing and releasing latent heat during their phase transitions, offering a high energy storage density at a nearly constant temperature. This guide provides a detailed comparison of two prominent organic PCMs: Lauryl Stearate, a fatty acid ester, and paraffin wax, a mixture of saturated hydrocarbons. This analysis is supported by experimental data to aid in the selection of the optimal material for specific research and development applications.
Executive Summary
Both this compound and paraffin wax are viable candidates for thermal energy storage applications within the low to medium temperature range. Paraffin wax is a well-characterized, cost-effective material with a high latent heat of fusion and excellent chemical stability. However, its primary drawback is its inherently low thermal conductivity, which can impede heat transfer rates. This compound, a fatty acid ester, presents a promising bio-based alternative with a sharp melting point and potentially high latent heat storage capacity. While specific experimental data for this compound is less abundant in publicly available literature, the general properties of fatty acid esters suggest they are a competitive class of PCMs.
Data Presentation: Thermophysical Properties
The following table summarizes the key thermophysical properties of this compound and paraffin wax based on available experimental data. It is important to note that the values for paraffin wax can vary depending on its specific grade and composition.
| Property | This compound (Dodecyl Stearate) | Paraffin Wax |
| Melting Point (°C) | 41[1] | 42 - 65 |
| Latent Heat of Fusion (J/g) | > 190 (Typical for fatty acid esters)[2] | 150 - 240 |
| Thermal Conductivity (W/m·K) | Data not available | 0.21 - 0.24 (Solid) |
| Specific Heat Capacity (J/g·K) | Data not available | 2.1 (Solid), 2.9 (Liquid) |
| Density (g/cm³) | Data not available | ~0.9 (Solid), ~0.78 (Liquid) |
| Chemical Formula | C30H60O2[3] | Mixture of CnH2n+2 (n=20-40) |
| Molecular Weight ( g/mol ) | 452.80[3] | Variable |
Experimental Protocols
The determination of the thermophysical properties presented above relies on established experimental techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The temperature of the DSC cell is increased at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting point of the PCM.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow against temperature. The peak of the endothermic curve represents the melting point, and the area under the peak corresponds to the latent heat of fusion.
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the PCM is placed in a crucible within the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The mass of the sample is continuously monitored as the temperature increases.
-
The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Mandatory Visualizations
Logical Relationship of Key Thermal Properties
The following diagram illustrates the logical relationship between the key thermophysical properties of a phase change material and its suitability for thermal energy storage applications.
Caption: Key PCM properties and their impact on TES performance.
Experimental Workflow for PCM Characterization
This diagram outlines the typical experimental workflow for characterizing the thermal properties of a phase change material.
Caption: Workflow for characterizing phase change materials.
Discussion
This compound: As a fatty acid ester, this compound is part of a class of organic PCMs known for their congruent melting and freezing behavior, meaning they melt and solidify at nearly the same temperature without phase segregation. This is a significant advantage for reliable thermal energy storage. Fatty acid esters are also generally non-toxic, non-corrosive, and biodegradable, making them an environmentally friendly option. The high latent heat of fusion characteristic of this class of materials suggests that this compound could offer excellent energy storage density.[2] However, the lack of readily available experimental data on its thermal conductivity and long-term cycling stability are critical gaps that need to be addressed for a comprehensive evaluation.
Paraffin Wax: Paraffin wax is a well-established and widely used PCM due to its low cost, availability in a range of melting temperatures, high latent heat of fusion, and excellent chemical stability over numerous charge-discharge cycles.[4][5] Its primary limitation is its low thermal conductivity, which can lead to slow charging and discharging rates in a TES system. This often necessitates the incorporation of thermal conductivity enhancers, such as graphite or metal foams, which can add to the complexity and cost of the system.
Conclusion
Both this compound and paraffin wax present distinct advantages and disadvantages for thermal energy storage applications.
-
Paraffin wax is a reliable, cost-effective choice with a wealth of available data, making it a low-risk option for many applications. Its main challenge, low thermal conductivity, is a well-understood problem with established solutions.
-
This compound represents a promising, bio-based alternative with the potential for high energy storage density and favorable melting characteristics. However, further experimental investigation is required to fully characterize its thermophysical properties, particularly its thermal conductivity and long-term cycling stability, before it can be widely adopted in commercial applications.
For researchers and professionals in drug development, where precise temperature control and material compatibility are critical, the choice between these two PCMs will depend on the specific requirements of the application. If a well-documented and predictable material is required, paraffin wax is the more conservative choice. If, however, the application benefits from a bio-based material and there is an opportunity for further material characterization, this compound warrants serious consideration.
References
A Comparative Performance Evaluation of Lauryl Stearate and Metallic Stearates as Lubricants
For Researchers, Scientists, and Drug Development Professionals
In the realm of industrial and pharmaceutical applications, the selection of an appropriate lubricant is paramount to ensure manufacturing efficiency, product quality, and stability. Metallic stearates, such as Zinc Stearate, Calcium Stearate, and Magnesium Stearate, have long been the lubricants of choice in various processes. This guide provides a comparative evaluation of the performance of these widely used metallic stearates. While direct comparative data for Lauryl Stearate is not extensively available in publicly accessible literature, this document outlines the standard methodologies for evaluating key lubricant properties, offering a framework for direct comparison.
Data Presentation: Performance Metrics of Metallic Stearates
| Performance Metric | Zinc Stearate | Calcium Stearate | Magnesium Stearate |
| Coefficient of Friction | Low, provides excellent lubricity, especially in dry lubrication scenarios.[1] | Generally low, though some studies suggest it may have a higher friction coefficient compared to Magnesium Stearate.[2][3] | Very low, often considered to have the lowest friction coefficient among common metallic stearates.[3][4] |
| Wear Rate | Acts as an anti-wear agent by forming a protective barrier on metal surfaces.[1] | Can decrease the wear rate of polymers like UHMWPE under dry sliding friction.[5] | Known for its high lubrication efficiency, which contributes to reduced wear.[2] |
| Thermal Stability | Can withstand high temperatures, making it suitable for demanding industrial environments.[1] | Exhibits good thermal stability at temperatures up to 200°C.[6] | Chemically stable with a high melting point.[7] |
| Dispersibility | Good dispersion abilities are crucial for its function as a lubricant and release agent.[8] | Known for ease of dispersion in polymers.[6] | Good dispersibility is essential for its role as a lubricant in pharmaceutical formulations. |
Experimental Protocols
To ensure a standardized and objective comparison of lubricant performance, the following experimental methodologies are recommended.
Determination of Coefficient of Friction
The coefficient of friction is a critical measure of a lubricant's effectiveness in reducing resistance between surfaces.
ASTM D5183: Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine [9][10][11]
-
Objective: To determine the coefficient of friction of lubricating fluids.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure:
-
Three stationary steel balls are placed in a pot, and a fourth ball is clamped in a chuck that rotates.
-
The lubricant being tested is added to the pot, covering the stationary balls.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration.
-
The frictional torque is continuously measured, from which the coefficient of friction is calculated.
-
-
Significance: This method provides a reliable way to compare the lubricity of different stearates under controlled conditions.
Evaluation of Wear Rate
The wear rate indicates the lubricant's ability to protect surfaces from material loss due to mechanical action.
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) [12]
-
Objective: To assess the anti-wear properties of fluid lubricants.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure:
-
A steel ball is rotated under a specified load against three stationary steel balls immersed in the lubricant.
-
The test is run for a specific duration and at a controlled temperature.
-
After the test, the wear scars on the three stationary balls are measured and averaged.
-
-
Significance: A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
ASTM D2981: Standard Test Method for Wear Life of Solid Film Lubricants in Oscillating Motion [13][14][15]
-
Objective: To evaluate the wear life of solid lubricants.
-
Apparatus: Block-on-ring friction and wear testing machine.
-
Procedure:
-
A stationary test block is pressed with a known force against a rotating test ring coated with the solid lubricant.
-
The test is conducted under oscillating motion.
-
The number of cycles until the lubricant film fails (indicated by a sharp rise in friction) is recorded as the wear life.
-
-
Significance: This test is particularly relevant for evaluating the durability of dry lubricants like metallic stearates.
Assessment of Thermal Stability
Thermal stability is crucial for lubricants used in high-temperature processes.
Thermogravimetric Analysis (TGA) [8][16][17][18][19]
-
Objective: To determine the thermal stability and decomposition temperature of the lubricant.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample of the lubricant is placed in a sample pan.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Significance: The temperature at which significant weight loss occurs indicates the onset of thermal decomposition, providing a measure of the lubricant's thermal stability.
Analysis of Dispersibility
Good dispersibility ensures that the lubricant is evenly distributed throughout the material it is mixed with, which is critical for consistent performance.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) [20]
-
Objective: To visualize the distribution and dispersion of the lubricant within a polymer matrix.
-
Apparatus: Scanning Electron Microscope with an EDS detector.
-
Procedure:
-
A cross-section of the polymer containing the lubricant is prepared and coated with a conductive material.
-
The sample is imaged using the SEM to observe the morphology.
-
The EDS detector is used to map the elemental composition of the sample, allowing for the visualization of the distribution of the metallic component of the stearate.
-
-
Significance: SEM-EDS provides direct visual evidence of the quality of dispersion, identifying areas of agglomeration or poor distribution.
Visualizations
Logical Flow for Lubricant Performance Comparison
Caption: Logical workflow for comparing lubricant performance.
Experimental Workflow for Lubricant Evaluation
Caption: Standard experimental workflow for lubricant evaluation.
References
- 1. sakhainternational.com [sakhainternational.com]
- 2. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variations in the friction coefficients of tablet lubricants and relationship to their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. larodan.com [larodan.com]
- 6. Item - Dispersion of additive masterbatches in polyolefin plastics - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Thermogravimetric Analysis of Lubricants [legacy.sae.org]
- 18. photos.labwrench.com [photos.labwrench.com]
- 19. researchgate.net [researchgate.net]
- 20. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
A Comparative Guide to the Thermal Stability of Fatty Acid Ester Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
Fatty acid esters are a promising class of organic phase change materials (PCMs) for thermal energy storage applications due to their high latent heat storage capacity, wide range of phase transition temperatures, low toxicity, and biodegradability.[1][2] A critical parameter for their practical implementation is thermal stability, which dictates their operational lifespan and reliability. This guide provides an objective comparison of the thermal stability of various fatty acid ester PCMs, supported by experimental data from peer-reviewed studies.
Executive Summary
This guide summarizes the thermal stability of several fatty acid ester PCMs, focusing on key performance indicators such as decomposition temperature and performance after long-term thermal cycling. The data is primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Overall, fatty acid esters exhibit good thermal stability within their intended operating temperature ranges.
Data Presentation: Thermal Stability of Fatty Acid Ester PCMs
The following table summarizes the key thermal stability data for selected fatty acid ester PCMs. It is important to note that the experimental conditions, such as heating rates and the number of thermal cycles, can influence the results. Therefore, direct comparison between different studies should be made with caution.
| Fatty Acid Ester PCM | Decomposition Onset Temperature (°C) | Mass Loss at Specified Temperature/Cycles | Experimental Method | Reference |
| Butyl Stearate | 238 (fresh sample) | - | TGA | [3] |
| 240 (after 1000 cycles) | Minimal difference in decomposition temperature after 1000 cycles.[3] | TGA | [3] | |
| No appreciable degradation at 205°C for 3 hours.[4][5] | - | Isothermal Aging | [4][5] | |
| Ethyl Palmitate | 195.1 | Complete weight loss at 236.2°C.[6] | TGA | [6] |
| Methyl Laurate / Lauric Acid Eutectic | - | Good thermal stability shown in cycling tests.[7] | DSC Cycling | [7] |
| Methyl Laurate / Myristic Acid Eutectic | - | Good thermal stability shown in cycling tests.[7] | DSC Cycling | [7] |
| Methyl Laurate / Palmitic Acid Eutectic | - | Good thermal stability shown in cycling tests.[7] | DSC Cycling | [7] |
| Various Methyl, Pentyl, and Decyl Esters | Increases with carbon chain length. | Deviations in phase change transition temperatures lower than 5% after three cycles.[1] | TGA, DSC Cycling | [1] |
Experimental Protocols
The thermal stability of fatty acid ester PCMs is primarily evaluated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for long-term cycling.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is used to determine the decomposition temperature of the PCM.
Typical Experimental Protocol for TGA of Fatty Acid Ester PCMs:
-
Sample Preparation: A small, precisely weighed sample of the fatty acid ester PCM (typically 5-20 mg) is placed in a crucible (e.g., alumina).[2][10]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[11]
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 25 °C to 600 °C).[1][2]
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature is typically defined as the temperature at which a significant mass loss (e.g., 5%) is observed.[1]
Long-Term Thermal Cycling using Differential Scanning Calorimetry (DSC)
To assess the long-term thermal reliability, PCMs are subjected to repeated melting and freezing cycles. DSC is used to measure the changes in the phase change temperature and latent heat of fusion after a certain number of cycles.[12][13]
Typical Experimental Protocol for Long-Term Thermal Cycling:
-
Sample Preparation: A small sample of the PCM is hermetically sealed in a DSC pan.[3]
-
Accelerated Thermal Cycling: The sample is subjected to a large number of heating and cooling cycles (e.g., 300 to 1000 cycles) in a thermal cycler or within the DSC instrument itself.[3][14] The heating and cooling rates can vary between studies.[13]
-
DSC Analysis: After a predetermined number of cycles, the sample is analyzed by DSC to determine its melting temperature and latent heat of fusion.[14] This is typically done at a controlled heating and cooling rate (e.g., 2-10 °C/min).[3][14]
-
Data Comparison: The results are compared to the initial (0 cycle) DSC data to evaluate any degradation in thermal properties.
Visualization of Experimental Workflows
Thermogravimetric Analysis (TGA) Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Long-Term Thermal Cycling Workflow
Caption: Workflow for Long-Term Thermal Cycling Analysis.
Conclusion
Fatty acid ester PCMs generally demonstrate good thermal stability for a wide range of thermal energy storage applications. TGA studies indicate that decomposition typically occurs at temperatures well above their melting points, ensuring safe operation. Long-term thermal cycling tests have shown that many fatty acid esters maintain their thermal properties with minimal degradation after numerous cycles. The choice of a specific fatty acid ester PCM should be guided by its specific phase change temperature and the long-term stability data relevant to the intended application's operational temperature range and expected lifetime. Further research focusing on standardized testing protocols would facilitate more direct and robust comparisons between different fatty acid ester PCMs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. BUTYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 5. BUTYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. epfl.ch [epfl.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to In-Vitro Drug Release from Lauryl Stearate and Alternative Lipid Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro release performance of drugs from Lauryl Stearate matrices and other commonly used lipid-based alternatives. The information is supported by experimental data from published studies, offering insights into the selection of appropriate matrix materials for controlled drug delivery. While specific quantitative data for this compound matrices is limited in publicly available literature, this guide draws comparisons with structurally similar and widely studied lipid excipients such as Stearic Acid, Glyceryl Monostearate, and Glyceryl Behenate (Compritol® ATO 888).
Comparative Analysis of Drug Release
The in-vitro release of a drug from a lipid matrix is influenced by several factors, including the physicochemical properties of the lipid, the drug-to-lipid ratio, and the presence of other excipients. The following tables summarize quantitative data from studies on various lipid matrices, providing a comparative overview of their drug release profiles.
| Lipid Matrix | Drug | Drug:Lipid Ratio | Time (hours) | Cumulative Drug Release (%) | Reference |
| Stearic Acid | Etodolac | 1:0.25 (w/w) | 1 | 77.35 ± 2.32 | [1] |
| Glyceryl Monostearate | Verapamil HCl | 1:1 (w/w) | 8 | ~75 | [2] |
| Compritol® ATO 888 | Etodolac | 1:0.25 (w/w) | 1 | 20.07 ± 0.60 | [1] |
| Stearic Acid & Carnauba Wax | Tapentadol HCl | - | 12 | 100.38 | [3] |
| Glyceryl Monostearate | Ciprofloxacin HCl | - | - | Release rate decreased with increasing GMS concentration | [4] |
Table 1: Comparative In-Vitro Drug Release from Various Lipid Matrices. This table highlights the significant impact of the lipid matrix composition on the initial drug release. For instance, a stearic acid matrix exhibited a much faster release of etodolac compared to a Compritol® ATO 888 matrix within the first hour[1].
| Lipid Matrix Composition | Drug | Key Findings on Release Kinetics | Reference |
| Glyceryl Monostearate and Stearic Acid | Verapamil HCl | Release followed first-order and Higuchi's square root kinetic models. Increasing wax concentration decreased the release rate. | [2] |
| Glyceryl Monostearate and Stearic Acid | Gliclazide | Release was best described by the Higuchi model, indicating a diffusion-controlled mechanism. | [5] |
| Precirol® ATO 5 and Compritol® ATO 888 | Etodolac | These matrices showed more retarded drug release rates compared to others. | [1] |
| Stearic Acid | Glipizide | Demonstrated suitability as a release retardant for sustained-release tablets. |
Table 2: Influence of Lipid Matrix Composition on Drug Release Kinetics. This table summarizes the kinetic models that best describe the drug release from different lipid matrices, providing insights into the underlying release mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the preparation and in-vitro release testing of drug-loaded lipid matrices.
1. Preparation of Lipid Matrix Tablets (Melt Granulation Technique)
This method is commonly used for preparing lipid matrix tablets and is suitable for thermostable drugs.
-
Materials: Active Pharmaceutical Ingredient (API), this compound (or alternative lipid such as Stearic Acid or Glyceryl Monostearate), binder, filler, lubricant.
-
Procedure:
-
The lipid matrix material (e.g., this compound) is melted in a suitable vessel.
-
The API and other excipients are dispersed uniformly in the molten lipid with constant stirring.
-
The molten mixture is then cooled to room temperature to solidify.
-
The solidified mass is passed through a sieve to obtain granules of a desired size.
-
The resulting granules are blended with a lubricant.
-
Finally, the lubricated granules are compressed into tablets using a tablet press[2].
-
2. In-Vitro Drug Release Study (USP Apparatus)
This protocol outlines the standard procedure for conducting in-vitro dissolution studies to evaluate the drug release profile from the prepared matrix tablets.
-
Apparatus: USP Dissolution Testing Apparatus I (Basket Method) or II (Paddle Method)[2][4].
-
Dissolution Medium: Typically, an aqueous buffer solution simulating physiological pH conditions (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 for the remaining duration)[2].
-
Procedure:
-
The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at a constant temperature of 37 ± 0.5°C.
-
A single matrix tablet is placed in the basket or at the bottom of the vessel.
-
The apparatus is operated at a constant speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn.
-
An equal volume of fresh, pre-warmed dissolution medium is immediately replaced to maintain a constant volume.
-
The withdrawn samples are filtered and analyzed for drug content using a suitable analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug released is calculated and plotted against time.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in-vitro drug release study from a lipid matrix.
Caption: Experimental workflow for in-vitro drug release studies.
References
- 1. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Lauryl Stearate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four analytical techniques for the quantitative analysis of Lauryl Stearate, a common fatty acid ester used in pharmaceutical and cosmetic formulations. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability studies. This document presents a cross-validation of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data from scientific literature.
Introduction to this compound and its Analysis
This compound (dodecyl octadecanoate) is a wax ester formed from lauryl alcohol and stearic acid. Its quantification is essential to ensure product quality and performance. The analytical techniques discussed herein offer varying degrees of specificity, sensitivity, and throughput, making them suitable for different analytical challenges.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for this compound analysis is a trade-off between sensitivity, specificity, and sample throughput. The following table summarizes the key performance characteristics of GC-FID, GC-MS, HPLC-ELSD, and UPLC-MS/MS for the analysis of fatty acid esters, providing a baseline for their application to this compound.
| Parameter | GC-FID | GC-MS | HPLC-ELSD | UPLC-MS/MS |
| Principle | Separation by volatility, detection by ionization in a flame. | Separation by volatility, detection by mass-to-charge ratio. | Separation by polarity, detection by light scattering of nebulized analyte. | High-resolution separation by polarity, detection by mass-to-charge ratio with fragmentation. |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.998[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for FAMEs)[1] | Lower than GC-FID | 0.12 µg (on column for similar compounds)[4] | fmol range[5] |
| Limit of Quantitation (LOQ) | 0.63 - 1.63 µg/mL (for FAMEs)[1] | Typically in the low µg/mL range | ~0.4 µg (on column for similar compounds) | ng/mL to pg/mL range |
| Precision (%RSD) | < 15%[6] | < 15% | < 5% | 0.3 - 2.0%[3] |
| Accuracy/Recovery (%) | 85 - 115%[6] | 90 - 110% | 96.8 - 103%[7] | 93 - 108%[3] |
| Specificity | Moderate | High | Moderate | Very High |
| Sample Preparation | Derivatization (esterification) usually required. | Derivatization (esterification/silylation) often necessary. | Minimal, direct injection of dissolved sample. | Minimal, direct injection of dissolved sample. |
| Throughput | High | Moderate to High | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized experimental protocols for each of the discussed methods, based on established practices for the analysis of wax esters and fatty acid esters.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and widely used technique for the quantification of fatty acid esters.
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Weigh accurately about 100 mg of the this compound sample into a screw-capped tube.
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Add 1 mL of toluene.
-
Cap the tube and heat at 50°C for 2 hours in a water bath.
-
After cooling, add 5 mL of a 5% sodium chloride solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.
GC-FID Conditions:
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Quantification: External or internal standard method using a reference standard of this compound or a suitable internal standard like methyl nonadecanoate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity compared to GC-FID, allowing for the confirmation of the analyte's identity.
Sample Preparation: The same derivatization procedure as for GC-FID can be used. Alternatively, silylation can be employed.
GC-MS Conditions:
-
GC conditions: Similar to GC-FID.
-
Mass Spectrometer:
-
Identification: Comparison of the obtained mass spectrum with a reference library or a this compound standard. The PubChem database lists characteristic ions for this compound as m/z 57, 43, 285, 55, and 71.[10]
-
Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds like wax esters without the need for derivatization.
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable organic solvent like isopropanol or a mixture of chloroform and methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-ELSD Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and chloroform can be effective for separating wax esters.[11] A typical gradient could be:
-
0-5 min: 90% Methanol, 10% Chloroform
-
5-20 min: Gradient to 50% Methanol, 50% Chloroform
-
20-25 min: Hold at 50% Methanol, 50% Chloroform
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
-
Quantification: An external standard calibration curve of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace analysis and complex matrices.
Sample Preparation: Similar to HPLC-ELSD, a simple dissolution and filtration step is typically sufficient.
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used for the analysis of fatty acid esters.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions specific to this compound would need to be determined by infusing a standard solution.
-
-
Quantification: A calibration curve is constructed using a series of dilutions of a this compound standard. An internal standard (e.g., a deuterated analog) can be used to improve accuracy and precision.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship for method cross-validation.
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationship for cross-validation of analytical methods.
Conclusion and Recommendations
The choice of the optimal analytical technique for this compound analysis depends on the specific requirements of the application.
-
GC-FID is a cost-effective and robust method suitable for routine quality control where high sensitivity is not paramount.
-
GC-MS offers enhanced specificity and is recommended for identification and confirmation of this compound, especially in complex matrices.
-
HPLC-ELSD is a versatile technique that avoids sample derivatization, making it suitable for high-throughput screening and the analysis of thermally labile samples.
-
UPLC-MS/MS provides the highest sensitivity and specificity and is the method of choice for trace-level quantification, metabolite identification, and analysis in challenging biological matrices.
For comprehensive cross-validation, it is recommended to analyze the same sample set using at least two orthogonal techniques (e.g., a GC-based and an LC-based method) to ensure the accuracy and reliability of the quantitative results. This approach provides a high degree of confidence in the analytical data, which is essential in regulated environments such as the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. GC-MS Analysis of Fatty Acids: Sensitivity Parameters [eureka.patsnap.com]
- 8. agilent.com [agilent.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing Skin Penetration Enhancement: A Comparative Guide to Lauryl Stearate and Oleic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical step in the formulation of effective transdermal drug delivery systems. This guide provides a comparative overview of two potential enhancers: Lauryl Stearate and the well-characterized oleic acid. While extensive data exists for oleic acid, directly comparable quantitative studies on this compound are limited in the public domain. This guide summarizes the known effects of oleic acid, discusses the theoretical mechanisms of this compound, and provides a standardized experimental protocol to enable direct comparative analysis.
Introduction to Skin Penetration Enhancers
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the percutaneous absorption of most therapeutic agents. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, allowing drugs to permeate into the deeper layers of the skin and enter systemic circulation. An ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the drug and other formulation excipients.
Oleic acid , an unsaturated fatty acid, is one of the most extensively studied penetration enhancers.[1][2][3][4][5][6] Its efficacy in enhancing the permeation of a wide range of drugs is well-documented. In contrast, This compound , an ester of lauryl alcohol and stearic acid, is less characterized in the scientific literature as a penetration enhancer, with much of the available information pertaining to its properties as an emollient in cosmetic formulations.
Mechanisms of Action
Oleic Acid: A Multi-faceted Approach
Oleic acid is understood to enhance skin penetration through several mechanisms, primarily targeting the lipid-rich intercellular matrix of the stratum corneum. The primary mechanisms include:
-
Lipid Fluidization: Oleic acid integrates into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This makes the lipid matrix more permeable to drug molecules.[6]
-
Phase Separation: It can induce phase separation within the intercellular lipids, creating domains that are more disordered and permeable.[6]
-
Interaction with Keratin: Some evidence suggests that oleic acid may also interact with intracellular keratin, further disrupting the structural integrity of the corneocytes.
These actions collectively reduce the diffusional resistance of the stratum corneum, facilitating the transport of drug molecules across the skin barrier.
This compound: A Theoretical Perspective
In the absence of direct experimental studies, the mechanism of action for this compound as a penetration enhancer can be inferred from its chemical structure as a long-chain fatty acid ester. It is plausible that this compound could enhance penetration through:
-
Intercalation into Lipid Bilayers: Similar to fatty acids, the long alkyl chains of this compound could insert into the stratum corneum lipids, leading to a disruption of their ordered structure.
-
Co-solvency: It may act as a solvent for the drug within the stratum corneum, thereby increasing the partitioning of the drug from the formulation into the skin.
However, without empirical data, these proposed mechanisms remain speculative. A direct comparison with a well-characterized enhancer like oleic acid is necessary to validate these hypotheses and quantify the efficacy of this compound.
Data Presentation: A Call for Comparative Studies
A thorough search of scientific literature did not yield direct comparative studies providing quantitative data on the skin penetration enhancement of this compound versus oleic acid. To facilitate such a comparison, the following table structure is proposed for presenting data from future experimental studies.
| Parameter | Drug Model | Vehicle | This compound | Oleic Acid | Control (Vehicle Only) |
| Steady-State Flux (Jss) (µg/cm²/h) | |||||
| Permeability Coefficient (Kp) (cm/h) | |||||
| Enhancement Ratio (ER) | 1.0 | ||||
| Lag Time (t_lag) (h) |
-
Steady-State Flux (Jss): The rate of drug permeation across the skin at a constant rate.
-
Permeability Coefficient (Kp): A measure of the skin's permeability to a specific drug.
-
Enhancement Ratio (ER): The ratio of the steady-state flux with the enhancer to the steady-state flux of the control.
-
Lag Time (t_lag): The time required for the drug to establish a steady-state diffusion profile across the skin.
Experimental Protocols: A Standardized Approach for Comparison
To generate the data required for a meaningful comparison, a standardized in vitro skin permeation study using a Franz diffusion cell apparatus is recommended.
Objective
To compare the skin penetration enhancement effect of this compound and oleic acid on a model drug.
Materials
-
Skin Membrane: Excised human or porcine skin is considered the gold standard. The skin should be dermatomed to a thickness of approximately 500 µm.
-
Model Drug: A drug with known physicochemical properties and an established analytical method (e.g., ibuprofen, ketoprofen).
-
Penetration Enhancers: this compound and Oleic Acid (high purity).
-
Vehicle: A suitable solvent in which the drug and enhancers are soluble (e.g., propylene glycol, ethanol).
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions.
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector.
Methods
-
Preparation of Formulations: Prepare solutions of the model drug in the chosen vehicle containing a specified concentration of either this compound or oleic acid (e.g., 5% w/v). A control formulation containing only the drug and vehicle should also be prepared.
-
Skin Preparation: Thaw the excised skin at room temperature and cut it into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Equilibration: Fill the receptor compartment with the receptor solution and allow the system to equilibrate for at least 30 minutes to ensure the skin surface temperature reaches 32 ± 1°C.
-
Dosing: Apply a precise volume of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss), permeability coefficient (Kp), enhancement ratio (ER), and lag time (t_lag) for each formulation.
Visualizing the Process
Mechanism of Oleic Acid
The following diagram illustrates the proposed mechanisms by which oleic acid enhances skin penetration.
Caption: Proposed mechanisms of oleic acid skin penetration enhancement.
Experimental Workflow for Comparative Assessment
The following diagram outlines the key steps in the in vitro Franz diffusion cell study to compare the efficacy of skin penetration enhancers.
Caption: Experimental workflow for assessing skin penetration enhancers.
Conclusion
While oleic acid is a well-established skin penetration enhancer with a known mechanism of action, the efficacy of this compound in this capacity remains to be thoroughly investigated. The lack of direct comparative data highlights a gap in the current understanding of structure-activity relationships for ester-based enhancers. The provided experimental protocol offers a standardized framework for researchers to conduct direct comparisons and generate the necessary data to make informed decisions in the development of transdermal drug delivery systems. Such studies will be invaluable in expanding the palette of effective and safe penetration enhancers available to formulation scientists.
References
- 1. Status of surfactants as penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A comparative study of the eutectic behavior of Lauryl Stearate with other fatty acids
A Comparative Analysis of the Eutectic Behavior of Lauric Acid with Other Fatty Acids for Phase Change Material Applications
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative study of the eutectic behavior of lauric acid with other prominent fatty acids, namely stearic acid, myristic acid, and palmitic acid. It is important to clarify a common point of confusion: "lauryl stearate" is a fatty ester, a distinct chemical compound from a "lauric acid-stearic acid eutectic mixture," which is a physical blend of the two fatty acids at a specific ratio that results in a depressed melting point. This guide will focus on the latter, as the scientific literature extensively covers the eutectic behavior of fatty acid mixtures for various thermal energy storage and drug delivery applications.
Fatty acid eutectic mixtures are of significant interest as phase change materials (PCMs) due to their chemical stability, high latent heat storage capacity, and biocompatibility.[1] The formation of a eutectic system allows for the tailoring of the melting point to a specific temperature, which is a critical parameter in applications such as thermal energy storage in buildings, smart textiles, and controlled drug release systems.[2]
Comparative Eutectic Data
The following table summarizes the eutectic composition and melting points of binary mixtures of lauric acid with stearic acid, myristic acid, and palmitic acid, based on experimental data from differential scanning calorimetry (DSC).
| Fatty Acid Mixture | Eutectic Composition (wt% Lauric Acid / wt% Other Fatty Acid) | Eutectic Melting Point (°C) | Latent Heat of Fusion (J/g) |
| Lauric Acid / Stearic Acid | 76.3% / 23.7%[3][4] | 38.99[3][4] | 159.94[3][4] |
| Lauric Acid / Stearic Acid | 82% / 18%[2] | 39.29[2] | 189.50[2] |
| Lauric Acid / Stearic Acid | 80% / 20%[1] | 39[1] | Not Specified |
| Lauric Acid / Myristic Acid | 70% / 30%[2] | 35.10[2] | 166.18[2] |
| Lauric Acid / Palmitic Acid | 79% / 21%[2] | 37.15[2] | 183.07[2] |
Experimental Protocols
The primary technique for determining the eutectic behavior of fatty acid mixtures is Differential Scanning Calorimetry (DSC).[5] This method measures the difference in heat flow between a sample and a reference as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol for Eutectic Mixture Analysis
-
Sample Preparation:
-
High-purity fatty acids (typically >98%) are weighed to the desired mass ratios using a precision balance.
-
The fatty acids are melted together in a sealed container at a temperature above the melting point of the individual components and thoroughly mixed to ensure homogeneity.
-
A small sample of the molten mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
-
DSC Analysis:
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature program is initiated. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature above the expected melting point of the mixture.
-
An isothermal period at the high temperature.
-
A cooling ramp at a constant rate (e.g., 5-10 °C/min) to a temperature below the expected solidification point.
-
A final isothermal period.
-
-
The analysis is performed under an inert nitrogen atmosphere to prevent oxidation.
-
-
Data Interpretation:
-
The DSC thermogram plots heat flow versus temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic peak during the heating cycle.
-
The latent heat of fusion is calculated from the area of the melting peak.
-
A sharp, single melting peak indicates the formation of a eutectic mixture at that specific composition. Non-eutectic mixtures will exhibit broader melting ranges or multiple peaks.
-
Experimental Workflow for Eutectic Behavior Determination
The following diagram illustrates the logical workflow for the experimental determination of the eutectic composition and thermal properties of a binary fatty acid mixture.
Caption: Workflow for determining the eutectic composition of fatty acid mixtures.
References
- 1. A Eutectic Mixture of Natural Fatty Acids Can Serve as the Gating Material for Near-Infrared-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Properties and Reliabilities of Lauric Acid-Based Binary Eutectic Fatty Acid as a Phase Change Material for Building Energy Conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Characterization of Lauric-Stearic Acid/Expanded Graphite Eutectic Mixture as Phase Change Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Performance Validation of Lauryl Stearate-Based Thermal Interface Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a hypothetical Lauryl Stearate-based Thermal Interface Material (TIM) with other common alternatives. The data presented is a synthesis of typical values found in industry and academic literature, intended to provide a baseline for comparison and to illustrate the validation process. Detailed experimental protocols and visualizations are included to support further research and development.
Data Presentation: Comparative Thermal Performance
The following table summarizes the key thermal performance indicators for a hypothetical this compound-based Phase Change Material (PCM) TIM compared to a typical thermal grease and an elastomeric thermal pad.
| Material Type | Thermal Conductivity (W/m·K) | Typical Thermal Resistance (°C·in²/W) | Phase Change Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound-based PCM (Hypothetical) | 1.5 - 3.0 | 0.10 - 0.25 | ~35-45 | Excellent surface wetting above phase change, low pump-out compared to grease, high reliability. | Moderate thermal conductivity without fillers, performance is temperature-dependent. |
| Thermal Grease (Silicone-based) | 1.0 - 8.0+[1][2][3][4] | 0.01 - 0.10[3] | N/A | Very low thermal resistance, fills microscopic gaps effectively.[5] | Prone to pump-out and dry-out over time, can be messy to apply. |
| Elastomeric Pad (Silicone-based) | 1.0 - 6.0[6][7] | 0.20 - 1.0+ | N/A | Easy to apply and handle, provides electrical isolation, reusable in some cases. | Higher thermal resistance, requires higher clamping pressure for optimal performance. |
Experimental Protocols
The primary standard for evaluating the thermal performance of TIMs is the ASTM D5470 test method. This method measures the thermal impedance and apparent thermal conductivity of thin, thermally conductive solid and liquid materials.
ASTM D5470: Thermal Transmission Properties Measurement
Objective: To determine the thermal impedance and apparent thermal conductivity of a TIM under controlled conditions of temperature and pressure.
Apparatus:
-
A steady-state heat flow apparatus consisting of a heater block, two meter bars (typically copper or aluminum), and a cooling block.
-
Temperature sensors (e.g., thermocouples or thermistors) embedded at precise locations along the meter bars.
-
A mechanism for applying and measuring a consistent clamping pressure on the test sample.
-
A power supply for the heater and a data acquisition system to record temperatures.
Procedure:
-
Sample Preparation: The TIM sample is prepared to the same dimensions as the cross-section of the meter bars. For greases and pastes, a specific volume is applied to ensure a controlled bond line thickness. For pads, the material is cut to size.
-
Assembly: The TIM sample is placed between the two meter bars. The entire assembly is then placed in the test apparatus.
-
Pressure Application: A specified clamping pressure (e.g., 3.0 ± 0.1 MPa) is applied to the assembly to ensure good contact between the TIM and the meter bars.[8]
-
Heating and Stabilization: The heater is turned on, creating a steady-state heat flow through the meter bars and the TIM. The system is allowed to reach thermal equilibrium, which is typically defined as a temperature change of less than 0.2°C over a 15-minute period.
-
Data Acquisition: Once at steady-state, the temperatures at the various points along the meter bars are recorded.
-
Calculation of Heat Flux: The heat flux (Q) through the meter bars is calculated using the known thermal conductivity of the meter bar material and the measured temperature gradient.
-
Calculation of Thermal Impedance: The temperatures at the surfaces of the meter bars in contact with the TIM are extrapolated from the temperature gradients. The thermal impedance (θ) is then calculated as the temperature drop across the TIM divided by the heat flux.
-
Calculation of Apparent Thermal Conductivity: The apparent thermal conductivity (k) is calculated by dividing the thickness of the TIM by its thermal impedance. For accurate determination of bulk thermal conductivity, this procedure is often repeated with multiple layers of the TIM to factor out interfacial resistance.[9]
Mandatory Visualization
Heat Transfer Mechanism in Thermal Interface Materials
The primary function of a TIM is to replace air gaps at the interface between a heat source and a heat sink with a material of higher thermal conductivity, thereby reducing the overall thermal resistance.
Caption: Heat transfer path with and without a TIM.
Experimental Workflow for TIM Performance Validation
The following diagram illustrates the typical workflow for validating the performance of a thermal interface material according to the ASTM D5470 standard.
Caption: ASTM D5470 Experimental Workflow.
References
- 1. docs.rs-online.com [docs.rs-online.com]
- 2. mgchemicals.com [mgchemicals.com]
- 3. timtronics.com [timtronics.com]
- 4. farnell.com [farnell.com]
- 5. Thermal interface material - Wikipedia [en.wikipedia.org]
- 6. materialguide.nolato.com [materialguide.nolato.com]
- 7. 3m.com [3m.com]
- 8. eyoungindustry.com [eyoungindustry.com]
- 9. store.astm.org [store.astm.org]
Safety Operating Guide
Proper Disposal of Lauryl Stearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Lauryl Stearate, ensuring the safety of personnel and the protection of the environment.
This compound is not classified as a hazardous waste according to available safety data sheets.[1] However, adherence to proper disposal protocols is still necessary to maintain a safe laboratory environment and comply with local regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety precautions associated with this compound. While it is not considered a hazardous substance, standard laboratory safety practices should always be observed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, when handling this compound.
-
Spill Management: In the event of a spill, small amounts can be wiped up with a cloth. For larger spills, cover the material with sand or earth before collecting it for disposal.[1] There is a risk of slipping on spilled material.[1]
-
Ventilation: Ensure adequate ventilation in the handling area.
Quantitative Data and Chemical Identifiers
Properly identifying chemical waste is the first step in its safe disposal. The following table summarizes key quantitative and identifying data for this compound.
| Identifier | Value |
| CAS Number | 5303-25-3[1][2][3] |
| Molecular Formula | C30H60O2[1][2][3] |
| Molecular Weight | 452.80 g/mol [1][3] |
| Purity | >99%[1][2][3] |
| Physical State | Solid[2][3] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the proper disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Place this compound waste into a designated, sealable, and chemically compatible container. The container should be in good condition, free from cracks or leaks.
-
For spills that have been absorbed with materials like sand or earth, collect this mixture and place it in the designated waste container.[1]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
While not classified as hazardous, it is good practice to also include the CAS number (5303-25-3) and the date of waste generation on the label.
-
-
Storage:
-
Disposal:
-
Consult Local Regulations: The primary directive for the disposal of non-hazardous chemical waste is to adhere to local, state, and institutional regulations.[1][5][6] These regulations will provide the specific requirements for final disposal.
-
Avoid Sewer Disposal: Do not discharge this compound into sewers or waterways.[1][5]
-
Waste Vendor: Engage with your institution's licensed waste management vendor to arrange for the pickup and disposal of the collected this compound waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and environmental health protocols, as well as local and state regulations, for complete and accurate chemical waste disposal procedures.
References
Essential Safety and Logistics for Handling Lauryl Stearate
For laboratory professionals, including researchers, scientists, and those in drug development, understanding the proper handling and safety protocols for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lauryl Stearate, including operational procedures and disposal plans.
Physicochemical and Toxicity Data
The following table summarizes the key quantitative data for this compound, compiled for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C30H60O2 | [1][2] |
| Molecular Weight | 452.80 g/mol | [2][3] |
| Melting Point | 41°C | [1] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [1] |
| Flash Point | 255.5 ± 9.7 °C | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | [1] |
| Water Solubility | Insoluble | [2] |
| Purity | >99% | [4][5] |
| Acute Toxicity | Not classified as an acutely toxic substance. | [2] |
| Carcinogenicity | No carcinogenic effects have been reported. | [2] |
| Mutagenicity | No mutagenic or reproductive toxic effects reported. | [2] |
| Sensitization | Not sensitizing. | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2] However, adherence to standard laboratory safety protocols is always recommended.
-
Eye Protection : Safety glasses are recommended to prevent accidental eye contact.[2]
-
Hand Protection : While protective gloves are not normally required, they may be used to avoid prolonged skin contact, especially for individuals with sensitive skin.[2]
-
Respiratory Protection : Under normal conditions of use with adequate ventilation, respiratory protection is not necessary.[2] In situations where fumes may be generated from heating the product, or in case of fire, a respirator mask is advised.[2]
-
Skin Protection : Standard laboratory clothing is sufficient. In rare working situations requiring special skin protection, consult with an occupational health and safety expert.[2]
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting ensures safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed when not in use.[2]
2. Handling and Use:
-
Observe usual precautions for handling chemicals.[2]
-
Avoid contact with eyes and prolonged skin contact.[2]
-
Ensure good ventilation in the work area.
-
Avoid contact with strong oxidizers.[2]
3. Spill Management:
-
For small spills, wipe up with a cloth or other absorbent material and then clean the area with water.[2]
-
For larger spills, first contain the spill with sand or earth, then collect the material for disposal.[2]
-
Note that spills may create a slipping hazard.[2]
4. Disposal:
-
This compound is not classified as hazardous waste.[2]
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Typically, it can be sent to a landfill.[2] Avoid discharging into sewers.[2]
Emergency First Aid Procedures
-
Inhalation : If fumes from the heated product are inhaled, move the individual to a well-ventilated area and allow them to rest. If symptoms persist, seek medical attention.[2]
-
Eye Contact : In case of contact, rinse the eyes thoroughly with water as a precaution. If irritation occurs, consult a physician.[2]
-
Skin Contact : Wash the affected area with soap and water. If skin irritation develops, seek medical advice.[2]
-
Ingestion : Rinse the mouth with water. Ingestion of large amounts may cause nausea and vomiting; in such cases, consult a doctor.[2]
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for responding to a chemical spill of this compound in a laboratory setting.
Caption: Chemical Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
